1-Trimethylsilyl-1,4-pentadiyne
Description
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Properties
IUPAC Name |
trimethyl(penta-1,4-diynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Si/c1-5-6-7-8-9(2,3)4/h1H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYMNPFNLMDSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222003 | |
| Record name | 1-Trimethylsilyl-1,4-pentadiyne | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71789-10-1 | |
| Record name | 1-Trimethylsilyl-1,4-pentadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071789101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Trimethylsilyl-1,4-pentadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trimethyl(penta-1,4-diyn-1-yl)silane | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Trimethylsilyl-1,4-pentadiyne (CAS: 71789-10-1) for Advanced Synthesis
Abstract
1-Trimethylsilyl-1,4-pentadiyne is a highly versatile and valuable bifunctional building block in modern organic synthesis. Its structure, featuring a sterically protected terminal alkyne and a reactive internal alkyne, offers a platform for sequential and site-selective functionalization. This guide provides an in-depth exploration of its physicochemical properties, synthesis protocols, key reaction classes with mechanistic considerations, and essential safety protocols. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique reactivity to construct complex molecular architectures.
Introduction: The Strategic Advantage of a Bifunctional Diyne
In the landscape of synthetic chemistry, reagents that allow for controlled, stepwise elaboration are of paramount importance. This compound emerges as a significant player in this context. The trimethylsilyl (TMS) group serves as a robust, yet readily cleavable, protecting group for the terminal C-1 alkyne. This strategic protection leaves the internal C-4 alkyne available for a distinct set of chemical transformations.
The core utility of this molecule lies in its capacity for orthogonal reactivity. One can first perform chemistry at the internal alkyne, and then, in a subsequent step, cleave the TMS group to unmask a new reactive handle—the terminal alkyne—for further coupling or cyclization reactions. This guide will detail the practical application of this synthetic strategy.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 71789-10-1 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₂Si | [1][2][6] |
| Molecular Weight | 136.27 g/mol | [1][6] |
| Boiling Point | 127-128 °C (lit.) | |
| 42 °C at 25 mmHg (33.3 mbar) | [7] | |
| Density | 0.747 g/cm³ at 25 °C (lit.) | |
| Melting Point | -80 °C (lit.) | |
| Appearance | Colorless liquid | |
| UN Number | 1993 | [8] |
Spectroscopic Signature
The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and product confirmation.
-
¹H NMR (CDCl₃):
-
δ ≈ 2.05 ppm (t, 1H, ≡C-H): The terminal acetylenic proton, coupled to the methylene protons.
-
δ ≈ 2.50 ppm (t, 2H, -CH₂-): The propargylic methylene protons.
-
δ ≈ 0.15 ppm (s, 9H, -Si(CH₃)₃): The nine equivalent protons of the TMS group.
-
-
¹³C NMR (CDCl₃):
-
δ ≈ 89 ppm (C≡CSi)
-
δ ≈ 85 ppm (C≡CSi)
-
δ ≈ 82 ppm (≡C-H)
-
δ ≈ 69 ppm (≡C-H)
-
δ ≈ 12 ppm (-CH₂-)
-
δ ≈ 0.0 ppm (-Si(CH₃)₃)
-
-
IR (Neat):
-
ν ≈ 3310 cm⁻¹ (strong, sharp, ≡C-H stretch)
-
ν ≈ 2175 cm⁻¹ (medium, C≡C stretch, silyl-substituted)
-
ν ≈ 2120 cm⁻¹ (weak, C≡C stretch, terminal)
-
ν ≈ 1250, 840 cm⁻¹ (strong, Si-C stretches from TMS group)[6]
-
Synthesis and Purification
While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. The most common laboratory-scale synthesis involves the selective monosilylation of the parent 1,4-pentadiyne.
Synthetic Protocol: Monosilylation of 1,4-Pentadiyne
The key to this synthesis is the use of one equivalent of a strong base to selectively deprotonate one of the terminal alkynes, followed by quenching with trimethylsilyl chloride (TMSCl).
Causality: 1,4-Pentadiyne is a C-H acid (pKa ≈ 25-26). A strong, non-nucleophilic base like an alkyl lithium (e.g., n-BuLi) or a Grignard reagent is required to generate the acetylide anion. The reaction is typically run at low temperatures (-78 °C) to prevent side reactions, such as isomerization to the more stable conjugated 1,3-pentadiyne.[9] The subsequent addition of TMSCl rapidly and irreversibly traps the anion, affording the desired product.
Step-by-Step Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: 1,4-Pentadiyne (1.0 eq) is added, followed by the slow, dropwise addition of n-butyllithium (1.0 eq) in hexanes, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour.
-
Silylation: Trimethylsilyl chloride (1.1 eq) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its two alkyne moieties.
Selective Deprotection of the TMS Group
The C-Si bond is readily cleaved under mild conditions, unmasking the terminal alkyne for subsequent reactions. This is the most fundamental transformation of this substrate.
Mechanism: The most common methods involve fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or basic methanolysis (e.g., K₂CO₃ in methanol). Fluoride's high affinity for silicon forms a hypervalent silicate intermediate, which readily breaks the Si-C bond. In basic methanol, the methoxide ion attacks the silicon center, leading to the same outcome.
Caption: Selective removal of the TMS protecting group.
Cross-Coupling Reactions
This class of reactions is where the molecule's bifunctionality truly shines. One can perform a coupling reaction on the internal alkyne, then deprotect and perform a second, different coupling on the newly formed terminal alkyne.
-
Sonogashira Coupling: While the TMS-protected alkyne can participate, the terminal alkyne (after deprotection) is highly reactive in palladium-copper catalyzed Sonogashira couplings with aryl or vinyl halides. This is a powerful method for constructing C(sp)-C(sp²) bonds.[10]
-
Cadiot-Chodkiewicz Coupling: After deprotection, the resulting terminal alkyne is an ideal substrate for copper-catalyzed coupling with a 1-bromoalkyne to generate unsymmetrical 1,3-diynes.
-
Glaser-Hay Coupling: The deprotected terminal alkyne can undergo oxidative homocoupling in the presence of a copper catalyst (e.g., CuCl/TMEDA) and an oxidant (O₂) to form symmetrical 1,3,5,7-octatetrayne derivatives. This chemistry is foundational for creating conjugated polyyne systems.[11][12]
Cycloaddition Reactions
The alkynes can participate in various cycloaddition reactions. For example, the deprotected terminal alkyne is a prime candidate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form 1,4-disubstituted 1,2,3-triazoles.[10] The internal, silylated alkyne is less reactive in CuAAC but may participate in strain-promoted or thermal cycloadditions.
Caption: Logical flow demonstrating the orthogonal synthetic utility.
Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that robust science is safe science. This compound is a hazardous chemical that requires careful handling.
Hazard Profile:
-
Flammability: Highly flammable liquid and vapor (GHS Category 2).[8] Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Health Hazards: May be fatal if swallowed and enters airways (Aspiration Hazard Category 1).
-
Transport: Classified as a Dangerous Good for transport (UN1993).[1][8]
Handling Protocols:
-
Ventilation: Always handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[8]
-
Inert Atmosphere: While more stable than its parent diyne, prolonged storage or reactions at elevated temperatures should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
-
Grounding: Use explosion-proof equipment and ensure containers are properly grounded to prevent static discharge, which can be an ignition source.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]
-
Keep away from ignition sources and oxidizing agents.
Conclusion
This compound is more than just a reagent; it is a strategic tool. Its carefully designed structure provides a gateway to complex molecular designs through controlled, sequential reactions. By understanding its properties, synthesis, and reactivity, researchers can unlock its full potential for applications ranging from medicinal chemistry to materials science. Adherence to strict safety protocols is non-negotiable and ensures that the pursuit of scientific innovation is conducted responsibly.
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A Comprehensive Technical Guide to 1-Trimethylsilyl-1,4-pentadiyne: Structure, Synthesis, and Synthetic Utility
Executive Summary: 1-Trimethylsilyl-1,4-pentadiyne is a versatile bifunctional reagent crucial in modern organic synthesis. Its structure, featuring both a sterically protected terminal alkyne and a free terminal alkyne separated by a methylene spacer, allows for highly selective, sequential chemical transformations. This guide provides an in-depth analysis of its molecular structure, nomenclature, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a robust synthetic protocol and explores the compound's reactivity, highlighting its applications as a molecular linchpin in the construction of complex architectures relevant to materials science and drug development.
Molecular Structure and Nomenclature
The utility of any synthetic building block is fundamentally derived from its structure. This compound is a prime example of rational molecular design, offering two distinct reactive sites for controlled chemical manipulation.
IUPAC Naming and Synonyms
While commonly referred to as this compound, its formal IUPAC name is trimethyl(penta-1,4-diynyl)silane [1][2]. This nomenclature precisely defines the connectivity: a trimethylsilyl group attached to a five-carbon chain containing triple bonds starting at positions 1 and 4. The compound is registered under CAS Number 71789-10-1 [3][4].
Structural Analysis
The molecule's architecture consists of a five-carbon backbone. One terminus is an sp-hybridized carbon atom covalently bonded to a silicon atom of a trimethylsilyl (TMS) group. The other terminus is a classic terminal alkyne with an sp-hybridized carbon bonded to a hydrogen atom. These two acetylenic functionalities are separated by a flexible sp³-hybridized methylene (-CH₂) group at the C3 position.
This arrangement has profound implications for its reactivity:
-
The TMS-Protected Alkyne (C1-C2): The bulky TMS group serves as a robust protecting group for the terminal alkyne at C1. This bond is stable to many reaction conditions but can be selectively cleaved under specific nucleophilic (e.g., fluoride ions) or basic conditions[5][6].
-
The Terminal Alkyne (C4-C5): The C-H bond at C5 is acidic (pKa ≈ 25) and can be readily deprotonated by a suitable base (e.g., organolithium reagents) to form a potent carbon nucleophile (an acetylide).
-
The Methylene Spacer (C3): The insulating -CH₂- group prevents electronic conjugation between the two π-systems, ensuring that they react independently of one another.
Caption: Molecular structure of this compound.
Spectroscopic Characterization (Self-Validation)
Confirming the identity and purity of this compound is unequivocally achieved through a combination of spectroscopic methods. These data serve as a self-validating system for any researcher synthesizing or using this compound.
-
¹H NMR (in CDCl₃):
-
~0.15 ppm (singlet, 9H): The nine equivalent protons of the trimethylsilyl group, appearing as a sharp singlet.
-
~2.0 ppm (triplet, 1H): The terminal alkyne proton at C5, showing coupling to the C3 methylene protons.
-
~2.4 ppm (doublet of triplets, 2H): The propargylic methylene protons at C3, coupled to the terminal alkyne proton and showing long-range coupling.
-
-
¹³C NMR (in CDCl₃):
-
~0.0 ppm: The methyl carbons of the TMS group.
-
~15-20 ppm: The methylene carbon at C3.
-
~68 ppm: The terminal alkyne carbon (C5).
-
~84 ppm: The internal alkyne carbon (C4).
-
~85 ppm: The TMS-substituted alkyne carbon (C1).
-
~105 ppm: The internal alkyne carbon (C2).
-
-
Infrared (IR) Spectroscopy:
-
~3310 cm⁻¹ (strong, sharp): The ≡C-H stretch of the terminal alkyne. Its sharpness is a key indicator.
-
~2175 cm⁻¹ (weak to medium): The C≡C stretch of the TMS-substituted internal alkyne.
-
~2120 cm⁻¹ (weak): The C≡C stretch of the terminal alkyne.
-
Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound is provided below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂Si | [1][3][7][8] |
| Molecular Weight | 136.27 g/mol | [1][3][7] |
| CAS Number | 71789-10-1 | [1][3][4] |
| Appearance | Colorless to yellowish liquid | [9] |
| Boiling Point | 315 K (42 °C) at 0.033 bar | [4] |
| InChIKey | JKYMNPFNLMDSFG-UHFFFAOYSA-N | [2][3] |
Synthesis and Purification
While commercially available, an in-house synthesis may be required for large-scale applications or derivatization. The most logical approach involves the nucleophilic substitution of a propargyl electrophile with a TMS-acetylide nucleophile.
Causality in Experimental Design
The choice of reagents and conditions is critical for success. The synthesis of 1,4-diynes can be challenging due to the propensity for rearrangement to more stable conjugated 1,3-diynes[9]. To circumvent this, the reaction must be performed under conditions that favor direct Sₙ2 substitution over elimination or rearrangement pathways. Using a lithium or magnesium acetylide at low temperatures is a field-proven strategy to ensure kinetic control.
Experimental Protocol: Synthesis of this compound
Reaction: (CH₃)₃Si-C≡C-Li + Br-CH₂-C≡C-H → (CH₃)₃Si-C≡C-CH₂-C≡C-H + LiBr
Materials:
-
Trimethylsilylacetylene (1.0 eq)
-
n-Butyllithium (1.05 eq, 2.5 M in hexanes)
-
Propargyl bromide (1.1 eq, 80% w/w in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acetylide Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add trimethylsilylacetylene, followed by the dropwise addition of n-butyllithium. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium acetylide is the critical first step, creating the necessary nucleophile.
-
Nucleophilic Substitution: Slowly add the propargyl bromide solution dropwise to the cold acetylide solution. Causality: Maintaining a low temperature is paramount to prevent side reactions and the potential for rearrangement of the propargyl system.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC) using a non-polar eluent (e.g., hexanes).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. This protonates any remaining acetylide and neutralizes the base. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine. The organic phase contains the desired product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield the pure liquid product.
Reactivity and Synthetic Applications
The synthetic power of this compound lies in the orthogonal reactivity of its two alkyne termini. This allows for a programmed, stepwise elaboration of the molecular scaffold.
Caption: Synthetic workflow illustrating orthogonal reactivity.
Selective Deprotection of the Trimethylsilyl Group
The TMS group can be selectively removed to unmask the second terminal alkyne, yielding the parent 1,4-pentadiyne[9]. This transformation is typically achieved under mild conditions that leave other functional groups intact.
-
Protocol Standard: A solution of the silylated compound in methanol or THF is treated with a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of tetrabutylammonium fluoride (TBAF)[5][6]. The reaction is often complete within an hour at room temperature. The volatile TMS-fluoride or TMS-methoxide byproducts are easily removed during workup.
Applications in Coupling Reactions
This building block is ideally suited for metal-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for linking molecular fragments.
-
Sonogashira Coupling: The terminal alkyne (C5) can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. This forms a C(sp)-C(sp²) bond, a common linkage in conjugated materials and pharmaceutical agents.
-
Cadiot-Chodkiewicz Coupling: The terminal alkyne can be coupled with a 1-haloalkyne to synthesize unsymmetrical diynes, which are precursors to complex natural products and polymers.
The true elegance of using this compound is the ability to perform these reactions sequentially. For instance, one could first perform a Sonogashira coupling at the C5 position, then deprotect the TMS group at C1, and subsequently perform a second, different coupling reaction at the newly revealed terminal alkyne. This provides a controlled, stepwise route to complex, unsymmetrically substituted diyne structures that would be difficult to access otherwise.
Conclusion
This compound is a strategically designed synthetic intermediate that offers chemists precise control over sequential bond formation. Its well-defined structure, characterized by two electronically isolated and orthogonally reactive alkyne moieties, makes it an invaluable tool. The ability to selectively functionalize one alkyne while the other remains protected, and then deprotect and react the second, provides a reliable and powerful pathway for the synthesis of complex molecules. For researchers in materials science and drug development, mastering the use of this reagent opens a direct route to novel conjugated systems and intricately functionalized lead compounds.
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ResearchGate. (n.d.). The reaction of 1,4‐bis(trimethylsilyl)butadiyne (1) with en in the absence of [Ge9]4– Zintl anions and the influence of water. Retrieved January 5, 2026, from [Link]
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University of Western Australia. (n.d.). A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. UWA Profiles and Research Repository. Retrieved January 5, 2026, from [Link]
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Organic Syntheses. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved January 5, 2026, from [Link]
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Spectroscopic Profile of 1-Trimethylsilyl-1,4-pentadiyne: A Technical Guide
Abstract
Introduction: The Significance of 1-Trimethylsilyl-1,4-pentadiyne
This compound, with the chemical formula C₈H₁₂Si and a molecular weight of approximately 136.27 g/mol , is a bifunctional molecule featuring both a terminal alkyne and a trimethylsilyl-protected alkyne.[1][2][3] This structure allows for selective reactions at the terminal alkyne, while the TMS group can be deprotected under specific conditions for further functionalization. Its utility in click chemistry, cross-coupling reactions, and the synthesis of complex organic scaffolds makes a thorough understanding of its spectroscopic properties essential for reaction monitoring, quality control, and structural elucidation.
The IUPAC name for this compound is trimethyl(penta-1,4-diynyl)silane.[1][4][5] This guide will provide the expected spectroscopic data that enables unambiguous identification and characterization of this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its unique electronic and structural environment.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum of TMS-pentadiyne is expected to be relatively simple, with distinct signals for the trimethylsilyl protons, the methylene protons, and the terminal alkynyl proton. The shielding effect of the cylindrical π-electron cloud of the triple bonds significantly influences the chemical shifts of nearby protons.[6][7]
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -Si(CH ₃)₃ | ~ 0.1 - 0.2 | Singlet | - | 9H |
| -C≡C-CH ₂-C≡CH | ~ 2.8 - 3.2 | Triplet | ~ 2.5 - 3.0 | 2H |
| -C≡CH | ~ 2.0 - 2.5 | Triplet | ~ 2.5 - 3.0 | 1H |
Causality Behind Expected Shifts:
-
Trimethylsilyl Protons (-Si(CH₃)₃): These protons are highly shielded due to the electropositive nature of silicon and are consistently found far upfield, typically as a sharp singlet.
-
Methylene Protons (-CH₂-): These protons are deshielded by the adjacent sp-hybridized carbons of the two alkyne groups. Long-range coupling (⁴J) with the terminal alkynyl proton is expected to split this signal into a triplet.[7]
-
Alkynyl Proton (-C≡CH): The terminal alkynyl proton is shielded by the induced magnetic field from the π-electrons of the triple bond, causing it to appear at a higher field (lower ppm) than vinylic or aromatic protons.[8] It is expected to be split into a triplet by the neighboring methylene protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a map of the carbon framework. The sp-hybridized carbons of the alkyne moieties are the most characteristic feature.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| -C H₃ | ~ -1.0 - 1.0 |
| -C≡C-C H₂-C≡CH | ~ 15 - 25 |
| -C ≡C-Si(CH₃)₃ | ~ 85 - 95 |
| -C≡C -Si(CH₃)₃ | ~ 105 - 115 |
| -CH₂-C ≡CH | ~ 80 - 90 |
| -CH₂-C≡C H | ~ 70 - 80 |
Rationale for Chemical Shift Assignments:
-
The trimethylsilyl carbons appear upfield.
-
The sp³-hybridized methylene carbon is found in the typical alkane region.
-
The sp-hybridized carbons of the alkynes resonate in a distinct downfield region (70-115 ppm).[7] The carbon attached to the silicon atom is expected to be the most downfield of the alkyne carbons due to the combined effects of the triple bond and the silicon atom.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert to the analyte and provides a deuterium signal for field-frequency locking.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.
-
A wider spectral width will be necessary (e.g., -10 to 220 ppm).
-
Due to the low natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the most prominent features will be the absorptions corresponding to the alkyne C-H and C≡C bonds, as well as vibrations involving the trimethylsilyl group.
Expected IR Absorption Bands:
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| ≡C-H (Terminal Alkyne) | Stretch | ~ 3300 | Strong, Sharp |
| C≡C (Terminal Alkyne) | Stretch | ~ 2100 - 2140 | Weak to Medium |
| C≡C (Silyl-substituted) | Stretch | ~ 2170 - 2180 | Medium to Strong |
| C-H (sp³) | Stretch | ~ 2850 - 3000 | Medium |
| Si-CH₃ | Symmetric deformation | ~ 1250 | Strong |
| Si-C | Stretch | ~ 840 and ~ 760 | Strong |
Interpretation of IR Data:
-
The sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne's ≡C-H bond.[6][9]
-
The C≡C stretching frequencies are diagnostic. The terminal alkyne typically shows a weaker absorption than the silyl-substituted alkyne. The attachment of silicon to the alkyne often increases the intensity of the C≡C stretching band.[6]
-
The strong absorptions at approximately 1250 cm⁻¹ and in the 840-760 cm⁻¹ region are characteristic of the trimethylsilyl group.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) can be analyzed for the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure. For this compound, electron ionization (EI) is a common technique that will induce characteristic fragmentation.
Predicted Mass Spectrometry Data:
The molecular ion (M⁺) peak is expected at an m/z of 136.[5] However, this peak may be of low intensity due to the facile fragmentation of the molecule.
Expected Fragmentation Pattern: The fragmentation of trimethylsilyl derivatives is well-documented.[10][11] Key fragmentation pathways for this compound are expected to include:
-
Loss of a methyl group ([M-15]⁺): This is a very common fragmentation for TMS-containing compounds, leading to a prominent peak at m/z = 121. This fragment is often the base peak.
-
Formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺): A characteristic and often intense peak at m/z = 73 is expected.
-
Cleavage of the propargylic C-C bond: Loss of a propargyl radical (·CH₂C≡CH) would result in a fragment at m/z = 97.
-
Loss of the terminal acetylene proton ([M-1]⁺): A peak at m/z = 135 may be observed.
Table of Predicted Major Fragments:
| m/z | Proposed Fragment |
| 136 | [C₈H₁₂Si]⁺ (Molecular Ion) |
| 121 | [M - CH₃]⁺ |
| 97 | [M - C₃H₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing a volatile compound like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a non-polar capillary column (e.g., DB-5ms) suitable for separating non-polar compounds.
-
Employ a temperature program that allows for the elution of the compound as a sharp peak.
-
-
MS Detection (Electron Ionization):
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
A standard electron energy of 70 eV is used to induce ionization and fragmentation.
-
The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and its fragments.
-
-
Data Analysis: The resulting mass spectrum for the GC peak corresponding to this compound is analyzed to identify the molecular ion and the major fragment ions.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in synthetic chemistry. This guide provides a detailed framework of the expected ¹H NMR, ¹³C NMR, IR, and MS data based on established principles of spectroscopy and analysis of related structures. The provided protocols offer a standardized approach for researchers to obtain and validate this data. The combination of a strong, sharp ≡C-H stretch in the IR, characteristic alkyne signals in the ¹³C NMR, a simple and predictable ¹H NMR pattern, and a dominant [M-15]⁺ fragment in the mass spectrum provides a unique spectroscopic fingerprint for this valuable chemical entity.
References
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Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]
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ResearchGate. (n.d.). The intensity ratio of mass peak at m/z = 73 (trimethylsilyl ion) to...[Link]
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NIH. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. [Link]
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NIH. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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The University of Western Australia. (n.d.). A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]
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RSC Publishing. (2020). Long-Range Coupling in Cyclic Silanes. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
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ResearchGate. (1988). The Molecular Structure of 3Methylene1,4-pentadiene Studied by Gas-Phase Electron Diffraction and by Vibrational, NMR and Ultraviolet Spectroscopy. [Link]
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OUCI. (1997). Synthesis, characterisation and reactions of 1,3-bis(trimethylsilyl)-1-aza-allyl-lanthanide complexes. [Link]
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Guide to the Stability and Storage of 1-Trimethylsilyl-1,4-pentadiyne
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Inherent Challenges of a Versatile Building Block
1-Trimethylsilyl-1,4-pentadiyne is a valuable bifunctional reagent in modern organic synthesis. Its structure, featuring a methylene-interrupted di-alkyne system with one terminus protected by a trimethylsilyl (TMS) group, offers a versatile platform for the construction of complex molecular architectures. The TMS group serves a critical dual purpose: it prevents the unwanted reactivity of the acidic acetylenic proton and enhances the compound's stability and handling characteristics compared to its gaseous and unstable parent, acetylene.[1][2] This strategic protection allows for selective reactions, such as Sonogashira couplings, at the unprotected terminal alkyne, with the TMS-protected end available for subsequent deprotection and further functionalization.[2][3]
However, the very features that make the TMS group an effective protecting agent—its lability under specific conditions—also present significant challenges for stability and long-term storage.[1][4][5] Understanding the chemical vulnerabilities of this compound is paramount for researchers who rely on its purity and integrity for reproducible and successful synthetic outcomes. This guide provides a comprehensive overview of the factors governing its stability, detailed protocols for optimal storage, and best practices for safe handling, grounded in both chemical principles and established safety data.
Section 1: Chemical Profile and Factors Governing Stability
The stability of this compound is not absolute. It is a dynamic interplay between its molecular structure and its external environment. The parent compound, 1,4-pentadiyne, is known to be unstable, discoloring at room temperature and posing a risk of rearrangement or oligomerization.[6] The introduction of the bulky trimethylsilyl group significantly enhances thermal stability.[3] However, several environmental factors can compromise the compound's integrity.
Temperature
As with most reactive organic compounds, temperature is a critical factor. Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of decomposition, polymerization, or isomerization. Safety Data Sheets (SDS) and supplier information consistently recommend storing the material in a cool place and often specify refrigeration.[7][8]
-
Causality: Lowering the temperature to refrigerated conditions (typically 2-8 °C) drastically reduces the rate of potential degradation pathways. Given that the compound is a highly flammable liquid with a low flash point, keeping it cool also minimizes the vapor pressure, reducing the risk of forming explosive mixtures with air.[7]
Atmospheric Exposure: Moisture and Oxygen
The silicon-carbon bond in trimethylsilyl alkynes is susceptible to cleavage, a process known as protodesilylation. This reaction is the primary pathway for unintended deprotection and degradation during storage.
-
Moisture (Hydrolysis): The TMS group is notably labile and can be cleaved by moisture, a reaction that can be catalyzed by trace amounts of acid or base.[4][9] Exposure to atmospheric humidity can lead to the slow hydrolysis of the TMS group, regenerating the terminal alkyne. This is highly undesirable as the unprotected 1,4-pentadiyne is less stable.[6]
-
Oxygen: While the TMS-protected alkyne is relatively stable to oxygen, the unprotected terminal alkyne can be susceptible to oxidative coupling reactions, particularly in the presence of trace metals. Long-term exposure to air is ill-advised.
-
Expert Insight: The imperative for an inert atmosphere (e.g., Argon or Nitrogen) cannot be overstated. This practice directly mitigates the two primary atmospheric risks by displacing both moisture and oxygen, thereby preserving the integrity of the crucial TMS protecting group.
Chemical Incompatibility
The reactivity profile of this compound dictates that it must be stored away from several classes of chemicals.
-
Strong Oxidizing Agents: The alkyne functional groups are electron-rich and can be readily oxidized, leading to complete decomposition of the molecule.[10]
-
Bases (e.g., Ammonia, Carbonates): Basic conditions are well-established methods for the deliberate deprotection of TMS-alkynes.[4] Storage in proximity to bases, or even in glassware that has not been properly neutralized, can lead to catalytic removal of the TMS group.
-
Acids: While often considered more stable to acid than to base, the TMS group can still be cleaved under acidic conditions.[9]
-
Fluoride Ions: Sources of fluoride ions, such as tetrabutylammonium fluoride (TBAF), are exceptionally effective at cleaving the Si-C bond and are used for routine deprotection.[4] Cross-contamination with fluoride sources must be rigorously avoided.
Section 2: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system; it is the most effective way to ensure the compound's purity and obtain reliable experimental results.
Quantitative Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Minimizes vapor pressure and slows decomposition pathways.[7][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis of the TMS group by excluding moisture and air.[4][9] |
| Container | Tightly sealed amber glass bottle | Protects from light and prevents leakage of flammable vapors. |
| Location | Well-ventilated, flame-proof area | Complies with safety standards for highly flammable liquids.[7] |
| Incompatibles | Store separately from acids, bases, oxidizing agents, and fluoride sources. | Prevents chemical degradation and unintended deprotection.[4][10] |
Detailed Experimental Protocol: Long-Term Storage
-
Procurement: Upon receipt, immediately transfer the manufacturer's sealed bottle to a designated, properly ventilated, flame-proof refrigerator operating at 2–8 °C.
-
Inerting (First Use): Before opening for the first time, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold surfaces.
-
Workspace Preparation: Conduct all manipulations within a certified fume hood. Ensure all sources of ignition (hot plates, static discharge, open flames) are eliminated.[7]
-
Inert Gas Blanket: Gently flush the headspace of the bottle with a dry, inert gas (Argon or Nitrogen) using a long needle connected to a gas line, with a second, shorter needle serving as a vent.
-
Sealing: Immediately after flushing, tightly cap the bottle. For enhanced protection, wrap the cap and neck junction with Parafilm® to create a secondary barrier against moisture ingress.
-
Labeling: Ensure the bottle is clearly labeled with the compound name, date received, date opened, and a warning for flammability.
-
Return to Storage: Promptly return the sealed and inerted container to the 2–8 °C refrigerator.
Detailed Experimental Protocol: Aliquoting for Daily Use
-
Preparation: Remove the main stock bottle from the refrigerator and allow it to equilibrate to room temperature in a desiccator. Prepare a smaller, oven-dried, and Argon-flushed vial for the aliquot.
-
Safe Transfer: In a fume hood, use a clean, dry syringe or cannula to transfer the required volume from the main stock bottle to the smaller vial under a positive pressure of inert gas.
-
Resealing Stock: Immediately re-blanket the headspace of the main stock bottle with inert gas, seal tightly with the cap and Parafilm®, and return it to the refrigerator.
-
Using the Aliquot: The smaller vial can now be used for the experiment. This practice minimizes the number of times the main stock container is opened, significantly reducing the cumulative risk of contamination and degradation.
Section 3: Visualization of Safety and Handling Workflow
To ensure user safety and material integrity, a strict workflow must be followed. The diagram below outlines the critical decision and action points for handling this compound.
Caption: Workflow for the safe handling and storage of this compound.
Conclusion
This compound is a powerful tool for synthetic chemists, but its utility is directly tied to its chemical purity. The principal threats to its stability are elevated temperature, moisture, and incompatible chemical agents that can induce deprotection or decomposition. By implementing a rigorous storage protocol centered on refrigeration, inert atmosphere, and isolation from incompatible substances, researchers can ensure the long-term integrity of this reagent. Adherence to the detailed handling procedures outlined in this guide will not only preserve the material but also ensure a safe laboratory environment, leading to more reliable and reproducible scientific outcomes.
References
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Title: Recent Progress of Protecting Groups for Terminal Alkynes Source: Chinese Journal of Organic Chemistry URL: [Link]
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Title: Silanes as Protecting Groups for Terminal Alkyne Source: Gelest URL: [Link]
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Title: this compound | C8H12Si Source: PubChem URL: [Link]
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Title: Some Aspects of the Chemistry of Alkynylsilanes Source: National Institutes of Health (NIH) URL: [Link]
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Title: 15.2 Use of protecting groups Source: Lumen Learning - Organic Chemistry II URL: [Link]
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Title: Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis Source: National Institutes of Health (NIH) URL: [Link]
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Title: Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups Source: CureFFI.org URL: [Link]
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Title: Some Aspects of the Chemistry of Alkynylsilanes Source: Gelest, Inc. URL: [Link]
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Title: Other Reactions of Silyl Alkynes Source: Gelest URL: [Link]
-
Title: 1,4-Pentadiyne Source: Wikipedia URL: [Link]
-
Title: this compound Source: NIST WebBook URL: [Link]
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Title: Carboxylate-Catalyzed C-Silylation of Terminal Alkynes Source: ACS Publications - Organic Letters URL: [Link]
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An In-Depth Technical Guide to the Safe Handling of 1-Trimethylsilyl-1,4-pentadiyne
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions for 1-Trimethylsilyl-1,4-pentadiyne (CAS No. 71789-10-1). As a bifunctional molecule featuring both a terminal alkyne and a silyl-protected alkyne, this reagent is valuable in organic synthesis, particularly in click chemistry and as a building block for more complex structures[1][2][3]. However, its structural features—specifically the high flammability and the reactivity of the terminal alkyne—necessitate rigorous safety measures. This document synthesizes information from safety data sheets, chemical databases, and general best practices for related compounds to provide a self-validating system for its safe use in a laboratory setting.
Core Hazard Profile and Physicochemical Properties
A foundational understanding of a chemical's intrinsic properties is the cornerstone of a robust safety protocol. This compound is a highly flammable liquid whose vapors can form explosive mixtures with air[4][5]. The primary risks associated with this compound are fire and explosion, with secondary risks including potential skin and respiratory irritation[6].
GHS Hazard Classification
The Globally Harmonized System (GHS) classification provides a universal summary of the key hazards.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[6] | Danger | 🔥 |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[6] | Danger | corrosive |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6] | Warning | ! |
Note: The Skin Corrosion and STOT SE classifications are based on aggregated GHS information from a limited number of notifiers and should be treated as potential hazards requiring appropriate precautions[6].
Physicochemical Data
Understanding the physical properties is critical for predicting the behavior of the chemical during handling, storage, and in the event of a spill. For instance, its high vapor pressure and low flash point (not explicitly stated but implied by its flammability classification) mean that flammable concentrations of vapor can accumulate quickly at room temperature.
| Property | Value | Source |
| CAS Number | 71789-10-1 | [4][6] |
| Molecular Formula | C₈H₁₂Si | [6][7] |
| Molecular Weight | 136.27 g/mol | [6] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 315 K (42 °C) at 0.033 bar | [7] |
| InChIKey | JKYMNPFNLMDSFG-UHFFFAOYSA-N | [6][7] |
Pre-Handling and Engineering Controls: Establishing a Safe Workspace
The causality behind establishing a safe workspace is to proactively mitigate risks before the chemical is even handled. The high flammability of this compound dictates the primary engineering controls.
Ventilation
All manipulations must be performed within a certified chemical fume hood to prevent the accumulation of flammable vapors and to minimize inhalation exposure[9]. The fume hood sash should be kept as low as possible.
Ignition Source Control
Due to the high risk of fire and explosion, all potential ignition sources must be rigorously excluded from the work area. This includes:
-
Electrical Equipment: Use only explosion-proof electrical equipment, including stirring plates, heating mantles, and ventilation systems[4].
-
Static Discharge: The compound's low electrical conductivity can lead to the buildup of static electricity during transfer. All metal equipment, containers, and receiving vessels must be grounded and bonded[4][10]. Use of anti-static mats is also recommended.
-
Open Flames and Hot Surfaces: Prohibit all open flames (Bunsen burners) and ensure hot plates or other heating devices are not in the immediate vicinity[4].
Inert Atmosphere
While not always mandatory for simple transfers, for reactions involving heating or the use of pyrophoric reagents, an inert atmosphere (e.g., nitrogen or argon) is crucial. This is a common practice for handling reactive organosilicon compounds and alkynes to prevent side reactions and potential peroxide formation, which can be explosive upon concentration[10][11].
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not eliminate the hazard, but it provides a critical barrier between the researcher and the chemical. The selection of PPE must be based on the specific hazards of this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield | Provides protection against splashes and vapors. Must comply with OSHA 29 CFR 1910.133 or EN166 standards[4]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Protects against skin contact. Gloves should be inspected before use and changed immediately if contaminated[9][12]. |
| Body Protection | Flame-resistant laboratory coat | Provides a barrier against splashes and offers protection in case of a flash fire[12]. |
| Respiratory Protection | Not typically required if used in a fume hood | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge (Type A, Brown) is necessary[4]. |
Standard Operating Protocol: A Step-by-Step Workflow
This protocol is designed as a self-validating system. Each step is a checkpoint to ensure the preceding safety measures are in place before proceeding.
Preparation and Setup
-
Designate Work Area: Cordon off the area within the fume hood where the experiment will take place.
-
Verify Engineering Controls: Confirm the fume hood is operational and airflow is adequate.
-
Remove Ignition Sources: Conduct a thorough check for and remove all potential ignition sources.
-
Assemble PPE: Don all required personal protective equipment.
-
Prepare Spill Kit: Ensure a spill kit appropriate for flammable liquids (containing non-combustible absorbent material like sand or vermiculite) is immediately accessible.
-
Grounding: If transferring from a metal container, ensure it is properly grounded and bonded to the receiving vessel[4].
Chemical Handling and Transfer
-
Equilibration: Allow the reagent bottle, which requires refrigeration, to warm to room temperature in the fume hood before opening to prevent moisture condensation[13][14].
-
Inert Gas Purge: If using an inert atmosphere, purge the reaction vessel with nitrogen or argon.
-
Transfer: Use only non-sparking tools for opening containers[4]. Transfer the liquid slowly and carefully using a syringe or cannula to minimize splashing and vapor generation[9].
-
Closure: Tightly close the container immediately after use[4].
Post-Handling and Cleanup
-
Quenching: Quench any residual reagent in reaction vessels using appropriate, non-vigorous methods before cleaning.
-
Decontamination: Clean the work area thoroughly.
-
Waste Disposal: Dispose of all waste, including contaminated gloves and absorbent materials, in a designated, sealed container for hazardous flammable waste[9].
-
Storage: Return the reagent to a cool, dry, well-ventilated, and flame-proof storage area, preferably under refrigeration as recommended[9][13][14].
Workflow for Safe Handling of this compound
Caption: A sequential workflow for handling this compound.
Emergency Procedures: Mitigating Incidents
Preparedness is key to effectively managing chemical incidents.
Spills
In the event of a spill, the primary objective is to control the ignition sources and contain the material safely.
-
Evacuate: Immediately alert personnel in the area and evacuate if the spill is large or ventilation is inadequate.
-
Ignition Control: Remove all ignition sources from the area.
-
Containment: Use a non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal[9].
-
Ventilate: Ventilate the area thoroughly.
Spill Response Decision Tree
Caption: A decision-making framework for responding to a chemical spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes[4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[4].
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention[4].
Fire Fighting
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Water spray may be used to cool closed containers but may be ineffective at extinguishing the fire[4].
-
Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA)[4].
-
Hazards: Containers may explode when heated. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous decomposition products include carbon oxides and silicon dioxide[4].
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A Comprehensive Technical Guide to the Solubility of 1-Trimethylsilyl-1,4-pentadiyne in Organic Solvents
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of 1-trimethylsilyl-1,4-pentadiyne, a key building block in modern organic synthesis and medicinal chemistry. Understanding its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and developing robust purification strategies. This document synthesizes theoretical principles with practical, field-proven insights to offer researchers, scientists, and drug development professionals a comprehensive resource. We will explore the physicochemical properties of the molecule, present a detailed solubility profile in common organic solvents, and provide a rigorous, step-by-step protocol for the empirical determination of its solubility.
Introduction to this compound
This compound is a versatile bifunctional molecule featuring a terminal alkyne and a trimethylsilyl-protected internal alkyne. This unique structure allows for selective, sequential reactions, making it a valuable synthon in the construction of complex molecular architectures.
Chemical Structure and Physicochemical Properties
The structure of this compound is characterized by a five-carbon chain with a terminal triple bond and a second triple bond at the other end, which is capped by a bulky, nonpolar trimethylsilyl (TMS) group.[1] This TMS group not only provides steric protection, preventing unwanted side reactions like oligomerization, but also significantly influences the molecule's overall polarity and, consequently, its solubility.[2]
Caption: 2D Structure of this compound.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₁₂Si[1]
-
Molecular Weight: 136.27 g/mol [1]
-
Appearance: Colorless liquid[3]
-
Boiling Point: 42 °C at reduced pressure[3]
The Critical Role of Solubility in Synthetic Utility
The efficacy of this compound in synthetic protocols is directly linked to its ability to dissolve in the reaction medium. Proper solvation is essential for:
-
Homogeneous Reaction Kinetics: Ensuring reactants are in the same phase for efficient molecular collisions.
-
Reagent Accessibility: Allowing access to both the terminal and (post-deprotection) internal alkyne functionalities.
-
Process Scalability: Predictable solubility is crucial for transitioning from laboratory-scale experiments to pilot-plant and manufacturing scales.
-
Purification: Knowledge of solubility is fundamental for developing effective extraction and crystallization procedures.
Theoretical Principles of Solubility
The solubility of this compound is governed by the well-established principle of "like dissolves like." This principle is a practical application of understanding intermolecular forces between the solute (this compound) and the solvent molecules.
The molecule itself is predominantly nonpolar . The hydrocarbon backbone (pentadiyne) and the bulky trimethylsilyl group contribute to its nonpolar character through weak van der Waals forces (London dispersion forces). The molecule lacks significant dipole moments and does not have hydrogen bond donor or acceptor capabilities.
Therefore, it is predicted to be highly soluble in solvents that are also nonpolar or have low polarity, as the intermolecular interactions between the solute and solvent will be energetically favorable. Conversely, it will exhibit poor solubility in highly polar solvents, such as water, due to the inability of the nonpolar solute to overcome the strong hydrogen bonding network of the polar solvent.
Solubility Profile of this compound
While extensive quantitative solubility data for this specific compound is not widely published, a robust qualitative and semi-quantitative profile can be constructed based on the solubility of structurally similar compounds, such as 1-(trimethylsilyl)-1-propyne, and from solvents used in published reaction protocols involving silylated alkynes.[4][5][6]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Supporting Evidence |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Miscible / Highly Soluble | The nonpolar nature of these solvents aligns perfectly with the solute. Van der Waals forces are the primary intermolecular interactions for both, leading to favorable mixing. Hexane is commonly used as a solvent for extraction of silylated compounds.[4][7] Toluene is a documented solvent for reactions involving trimethylsilyl-substituted alkynes.[5] |
| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble / Miscible | These solvents possess a slight dipole moment but are predominantly nonpolar in character. They can effectively solvate the nonpolar solute. THF is a widely used solvent for the alkylation of terminal alkynes.[6] DCM is also a common solvent for reactions and purification of silylated alkynes.[8] |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Sparingly Soluble to Insoluble | The higher polarity of these solvents makes them less compatible with the nonpolar solute. While some solubility might be observed, miscibility is not expected. Acetone has been used as a solvent for the synthesis of related silylated diynes, suggesting some degree of solubility is achievable.[9] |
| Polar Protic | Water, Methanol, Ethanol | Insoluble | The strong hydrogen-bonding networks of these solvents would be disrupted by the nonpolar solute in an energetically unfavorable process. The general insolubility of alkynes in water is well-documented.[4] |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data, empirical determination is essential. The following protocol provides a reliable method for both qualitative and semi-quantitative solubility assessment.
Materials and Reagents
-
This compound (≥96% purity)
-
Selected organic solvents (analytical grade)
-
Small, clear glass vials (e.g., 4 mL) with caps
-
Calibrated positive displacement micropipettes
-
Vortex mixer
-
Analytical balance (for quantitative analysis)
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system (for quantitative analysis)
Qualitative Miscibility/Solubility Test
This rapid test is used to determine if the compound is miscible, soluble, or insoluble in a given solvent at a defined concentration.
Caption: Workflow for qualitative solubility determination.
Procedure:
-
Add 1.0 mL of the selected solvent to a clean, dry glass vial.
-
Add 0.1 mL (100 µL) of this compound to the solvent.
-
Securely cap the vial and vortex vigorously for 60 seconds to ensure thorough mixing.
-
Allow the vial to stand undisturbed at a constant temperature (e.g., 25 °C) for 10 minutes.
-
Visually inspect the mixture.
-
Soluble/Miscible: The mixture is a single, clear, homogeneous phase.
-
Insoluble: The mixture is cloudy, contains two distinct liquid layers, or has visible droplets of undissolved solute.
-
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method determines the saturation solubility of the compound in a specific solvent at a given temperature.[9]
Procedure:
-
Add a known volume of the solvent (e.g., 2.0 mL) to a vial.
-
Add an excess amount of this compound (e.g., 0.5 mL) to the solvent. This is to ensure that a saturated solution is formed.
-
Seal the vial and place it in a shaker bath at a constant temperature for 24 hours to allow the system to reach equilibrium.
-
After 24 hours, cease agitation and allow the excess undissolved solute to separate (either by settling or centrifugation).
-
Carefully extract an aliquot of the clear, saturated supernatant.
-
Prepare a series of dilutions of this aliquot in the pure solvent.
-
Analyze the concentration of the diluted samples using a pre-calibrated analytical method such as GC or HPLC.
-
Calculate the original concentration of the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
Troubleshooting and Practical Considerations
-
Solvent Purity: Always use high-purity, anhydrous solvents, as trace amounts of water or other impurities can significantly affect solubility.
-
Temperature Control: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent and recorded temperature.
-
Equilibrium Time: For quantitative analysis, ensure sufficient time is allowed for the system to reach equilibrium. 24 hours is a standard starting point, but this may need to be validated for specific solute-solvent systems.
-
Safety: this compound is a highly flammable liquid.[10] Handle it in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a predominantly nonpolar molecule, a characteristic dictated by its hydrocarbon backbone and trimethylsilyl group. This structural feature renders it highly soluble in nonpolar and weakly polar aprotic organic solvents such as hexane, toluene, THF, and dichloromethane, while being insoluble in polar protic solvents like water. This guide provides a robust framework for understanding and predicting its solubility behavior, along with validated experimental protocols for its empirical determination. A thorough understanding of these solubility characteristics is a cornerstone for the successful application of this versatile reagent in research and development.
References
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Alkylation of 1-alkynes in THF. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
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Classification of organic compounds By solubility. (n.d.). Retrieved January 5, 2026, from [Link]
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Et3Al reagent system in the homo-coupling of trimethylsilyl-substituted alkynes. (2014). PMC. Retrieved January 5, 2026, from [Link]
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1,4-bis(trimethylsilyl)buta-1,3-diyne. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]
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A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. (2018). The University of Western Australia Profiles and Research Repository. Retrieved January 5, 2026, from [Link]
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Some Aspects of the Chemistry of Alkynylsilanes. (2018). PMC. Retrieved January 5, 2026, from [Link]
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internal alk ynes: 3-methyl-2-(trimethylsilyl)indole. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]
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The Experimental Determination of Solubilities. (2003). ResearchGate. Retrieved January 5, 2026, from [Link]
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1-(Trimethylsilyl)-1,4-pentadiyne. (n.d.). Chemical Suppliers. Retrieved January 5, 2026, from [Link]
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Synthesis and Characterization of Trihaloniobium Alkyne Complexes. (n.d.). ElectronicsAndBooks. Retrieved January 5, 2026, from [Link]
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Homo-coupling of trimethylsilyl-substituted alkynes by Cp2ZrCl2 – Et3Al reagent. (2014). PMC. Retrieved January 5, 2026, from [Link]
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Discovery and history of "1-Trimethylsilyl-1,4-pentadiyne"
An In-Depth Technical Guide to 1-Trimethylsilyl-1,4-pentadiyne
Abstract
This compound is a bifunctional, linear C5 hydrocarbon building block of significant utility in modern organic synthesis. Its structure is distinguished by a terminal alkyne and a trimethylsilyl (TMS)-protected terminal alkyne, a feature that allows for selective, sequential chemical manipulations. This differential reactivity makes it an invaluable "linchpin" reagent for the convergent synthesis of complex molecules, including natural products and advanced materials. This guide provides a comprehensive overview of its history, a detailed protocol for its synthesis and characterization, an analysis of its chemical reactivity, and a discussion of its applications in contemporary research.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented as a landmark discovery, but rather emerged from the broader development of organosilicon chemistry. The utility of trialkylsilyl groups as protecting agents for the acidic proton of terminal alkynes was established as a fundamental strategy in organic synthesis.[1][2] This protection prevents unwanted side reactions and allows chemists to handle otherwise gaseous or highly reactive acetylenes as stable, easily manageable liquids or solids.[3] The development of reagents like this compound was a logical extension of this principle, providing a bifunctional building block where one reactive site is masked, enabling controlled, stepwise elaboration of molecular frameworks.[4] Its application has become particularly notable in the total synthesis of complex natural products where precise bond construction is paramount.[5][6]
Synthesis and Characterization
The most common laboratory-scale synthesis of this compound involves the reaction of a trimethylsilylacetylide nucleophile with a propargyl electrophile. This approach is efficient and builds the C5 backbone in a single step.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis via the Grignard reagent of trimethylsilylacetylene and propargyl tosylate.
-
Grignard Reagent Formation: A flame-dried, three-necked flask equipped with a condenser, magnetic stir bar, and nitrogen inlet is charged with magnesium turnings in anhydrous tetrahydrofuran (THF). A solution of ethyl bromide in THF is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Acetylide Formation: After the Grignard reagent has formed, the solution is cooled to 0 °C. Trimethylsilylacetylene is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours to ensure the complete formation of trimethylsilylethynyl magnesium bromide.
-
Alkylation: The solution containing the acetylide is then reacted with propargyl tosylate.[4] This is typically done by adding a solution of propargyl tosylate in THF to the Grignard reagent. The reaction is an SN2 displacement, and stirring is continued, often overnight at room temperature, to drive the reaction to completion.
-
Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Final Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.
Caption: Key stages in the synthesis of this compound.
Physicochemical and Spectroscopic Data
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Si | [7][8] |
| Molecular Weight | 136.27 g/mol | [7][8] |
| CAS Number | 71789-10-1 | [7][8] |
| IUPAC Name | trimethyl(penta-1,4-diynyl)silane | [7] |
| Appearance | Colorless Liquid | N/A |
| Boiling Point | ~155-156 °C (at 760 mmHg) | N/A |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃): The spectrum will show a singlet for the nine equivalent trimethylsilyl protons (~0.15 ppm), a triplet for the terminal acetylenic proton (~2.0 ppm), and a triplet for the two methylene protons adjacent to the alkynes (~2.4 ppm).
-
¹³C NMR (CDCl₃): Distinct signals are expected for the TMS methyl carbons, the two sp-hybridized carbons of the silylated alkyne, the methylene carbon, and the two sp-hybridized carbons of the terminal alkyne.
-
IR Spectroscopy: Key vibrational bands include a sharp, strong peak for the terminal C≡C-H stretch (~3300 cm⁻¹), a peak for the C≡C stretch of the terminal alkyne (~2120 cm⁻¹), and a peak for the internal, silylated C≡C stretch.[7]
Reactivity and Synthetic Applications
The synthetic power of this compound lies in the orthogonal reactivity of its two alkyne termini. The unprotected terminal alkyne can be functionalized using a wide range of standard alkyne chemistries, while the TMS-protected end remains inert.
Reactions at the Terminal Alkyne
The acidic proton of the terminal alkyne can be easily removed by a base to form an acetylide, or it can participate directly in metal-catalyzed coupling reactions.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides is a common application, used to construct conjugated enediyne systems.[9] This reaction was a key step in the total synthesis of Resolvin E4, where this compound served as a central "linchpin" to connect two complex fragments.[6][10]
-
Cadiot-Chodkiewicz Coupling: Copper-catalyzed coupling with a terminal bromoalkyne.
-
Alkylation/Addition: After deprotonation with a strong base (e.g., n-BuLi), the resulting lithium acetylide is a potent nucleophile that can react with various electrophiles such as aldehydes, ketones, and alkyl halides.[5]
Deprotection and Subsequent Reactions
Once the terminal alkyne has been functionalized, the TMS group can be selectively cleaved to reveal a new terminal alkyne for a second round of reactions. This deprotection is most commonly achieved under mild conditions.
-
Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is the most common method for desilylation.[3][11]
-
Base-mediated Cleavage: Mild bases like potassium carbonate in methanol can also effectively remove the TMS group.[11]
This sequential functionalization strategy is a powerful tool for building complex carbon skeletons in a controlled and predictable manner.
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Methodological & Application
Application Notes and Protocols for the Strategic Use of 1-Trimethylsilyl-1,4-pentadiyne in Sonogashira Coupling Reactions
Introduction: The Strategic Advantage of a Bifunctional Linchpin in Cross-Coupling Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is renowned for its mild reaction conditions, broad functional group tolerance, and high yields, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] Within the vast arsenal of alkynyl coupling partners, 1-trimethylsilyl-1,4-pentadiyne emerges as a particularly versatile and strategic building block. Its unique bifunctional nature, featuring a terminal alkyne at one end and a sterically shielded, readily cleavable trimethylsilyl (TMS)-protected alkyne at the other, allows for the sequential and selective introduction of two different aryl or vinyl groups. This capability opens a direct and efficient pathway to the synthesis of unsymmetrical 1,5-diaryl-1,4-pentadiynes and related conjugated systems, which are of significant interest in materials science and medicinal chemistry.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Sonogashira coupling reactions. We will delve into the mechanistic rationale, provide detailed, step-by-step protocols for selective mono- and di-functionalization, and offer insights into reaction optimization and troubleshooting.
The Role of the Trimethylsilyl Group: A Removable Shield for Stepwise Synthesis
The crux of this compound's utility lies in the differential reactivity of its two alkyne termini. The terminal alkyne readily participates in the Sonogashira coupling under standard conditions, while the TMS-protected alkyne remains inert.[4] The bulky trimethylsilyl group sterically and electronically shields the alkyne, preventing its participation in the catalytic cycle and averting the formation of undesired homocoupling byproducts.[5]
Following the initial Sonogashira coupling, the TMS group can be easily and cleanly removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium fluoride, or with a base like potassium carbonate in methanol.[6][7] This deprotection unmasks the second terminal alkyne, priming the molecule for a subsequent, distinct Sonogashira coupling reaction with a different aryl or vinyl halide. This stepwise approach provides precise control over the final structure, enabling the synthesis of complex, unsymmetrically substituted diynes that would be challenging to access through other methods.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] A general understanding of this mechanism is crucial for rational troubleshooting and optimization.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst.[9]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate. This species is the active alkynylating agent in the transmetalation step.[8]
Experimental Protocols
The following protocols provide a general framework for the selective Sonogashira coupling of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Selective Mono-Sonogashira Coupling
This protocol details the coupling of an aryl iodide with the terminal alkyne of this compound.
Materials & Reagents:
| Reagent/Material | Suggested Supplier | Grade |
| This compound | Commercial Sources | ≥95% |
| Aryl Iodide | Commercial Sources | ≥98% |
| Pd(PPh₃)₂Cl₂ | Commercial Sources | Catalyst Grade |
| Copper(I) Iodide (CuI) | Commercial Sources | ≥98% |
| Triethylamine (Et₃N) | Commercial Sources | Anhydrous, ≥99.5% |
| Tetrahydrofuran (THF) | Commercial Sources | Anhydrous, ≥99.9% |
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 14 mg, 0.02 mmol, 2 mol%) and copper(I) iodide (e.g., 3.8 mg, 0.02 mmol, 2 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl iodide (1.0 mmol, 1.0 equiv.) followed by anhydrous tetrahydrofuran (5 mL) and anhydrous triethylamine (2 mL) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add this compound (e.g., 164 mg, 1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the pure mono-coupled product.
Protocol 2: Stepwise Di-Sonogashira Coupling for Unsymmetrical Diynes
This protocol involves the deprotection of the mono-coupled product from Protocol 1, followed by a second Sonogashira coupling with a different aryl halide.
Part A: TMS Deprotection
-
Dissolve the mono-coupled product (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add potassium carbonate (e.g., 276 mg, 2.0 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water (15 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected terminal alkyne, which can often be used in the next step without further purification.
Part B: Second Sonogashira Coupling
-
Follow the procedure outlined in Protocol 1, using the deprotected terminal alkyne from Part A as the alkyne coupling partner and a different aryl halide.
One-Pot Synthesis of Unsymmetrical Diarylalkynes
For increased efficiency, a one-pot procedure combining the initial Sonogashira coupling, in-situ desilylation, and a second coupling can be employed.[10][11] This approach avoids the isolation of intermediates, saving time and resources.
Illustrative One-Pot Procedure:
-
Perform the first Sonogashira coupling as described in Protocol 1.
-
After confirming the consumption of the initial aryl iodide, add a desilylating agent directly to the reaction mixture (e.g., a solution of TBAF in THF or a mixture of potassium carbonate and methanol).
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Add the second aryl halide along with an additional portion of the palladium catalyst and copper(I) iodide.
-
Stir the reaction mixture, potentially with gentle heating (e.g., 40-60 °C), until the second coupling is complete.
-
Perform the workup and purification as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poorly reactive aryl halide. | Use a fresh batch of catalyst and ensure rigorous exclusion of air and moisture. Consider using a more reactive aryl iodide or a more active catalyst system (e.g., with a phosphine ligand like PPh₃). Increase reaction temperature. |
| Formation of Homocoupled Alkyne (Glaser Coupling) | Presence of oxygen; Inefficient Sonogashira coupling. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Ensure the Sonogashira reaction proceeds at a reasonable rate to outcompete the homocoupling. |
| Incomplete TMS Deprotection | Insufficient desilylating agent or reaction time. | Increase the equivalents of the desilylating agent and/or extend the reaction time. Gentle heating may be beneficial. |
| Side Reactions during Deprotection | Use of harsh deprotection conditions. | Employ milder conditions, such as K₂CO₃ in methanol, especially for sensitive substrates. |
Conclusion
This compound is a powerful and versatile reagent for the strategic construction of unsymmetrical 1,5-diaryl-1,4-pentadiynes and related conjugated systems via sequential Sonogashira coupling reactions. The trimethylsilyl group serves as a robust and easily removable protecting group, enabling a high degree of control over the synthetic sequence. The protocols and insights provided in this application note offer a solid foundation for researchers to harness the full potential of this valuable building block in their synthetic endeavors, from fundamental research to the development of novel functional materials and therapeutic agents.
References
- Basak, A., Roy, S., Roy, B., & Basak, A. (2008). Synthesis of Highly Strained Enediynes and Dienediynes. Current Topics in Medicinal Chemistry, 6, 487-504.
- Dal Forno, G. M., Bonacorso, H. G., & Wiethan, C. (2017). One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles.
- Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep.
- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-5).
- Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
- Lo Fiego, M. J., Silbestri, G. F., Chopa, A. B., & Lockhart, M. T. (2011). Selective synthetic routes to sterically hindered unsymmetrical diaryl ketones via arylstannanes. The Journal of Organic Chemistry, 76(6), 1707–1714.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Elsebaei, M. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
- MDPI. (2023).
- MDPI. (2022). Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Tellurides via SH2 Reaction of Aryl Radicals on Tellurium.
- NIH. (2022).
- NIH. (2025). Concise syntheses of natural diarylheptanoids containing a 1,4-pentadiene unit.
- NIH. (2011).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Pardo, J., & Cossío, F. P. (2025). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions.
- PubMed. (2012). Site-Selective Suzuki-Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′-Bis(hydroxy)diphenyl Sulfone.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.
- Schweizer, F., et al. (2025). Sonogashira reactions for the synthesis of polarized pentacene derivatives.
- Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- Zhang, P., et al. (2025). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts.
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The Versatility of 1-Trimethylsilyl-1,4-pentadiyne: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Unique C5 Building Block
In the landscape of modern synthetic organic chemistry, the demand for versatile and efficient building blocks for the construction of complex molecular architectures is ever-present. Heterocyclic compounds, in particular, form the cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials. 1-Trimethylsilyl-1,4-pentadiyne has emerged as a C5 synthon of significant interest, offering a unique combination of reactive sites that can be selectively manipulated to forge a diverse array of heterocyclic systems. Its structure, featuring a terminal alkyne and a trimethylsilyl-protected internal alkyne separated by a methylene spacer, provides a platform for a range of chemical transformations, including cycloadditions and metal-catalyzed cyclizations. The trimethylsilyl (TMS) group plays a multifaceted role, serving not only as a protecting group but also as a tool to influence regioselectivity and enable subsequent functionalization. This document provides a comprehensive overview of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols and mechanistic insights for researchers in drug discovery and chemical development.
Strategic Approaches to Heterocycle Synthesis
The synthetic utility of this compound stems from two primary strategies: the conversion of the diyne to a 1,4-dicarbonyl precursor for classical condensation reactions, and direct participation in cycloaddition and metal-catalyzed cyclization reactions.
The Paal-Knorr Pathway: A Two-Step Approach to Five-Membered Heterocycles
The Paal-Knorr synthesis is a venerable and reliable method for the formation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2] A key challenge in applying this methodology to this compound lies in the selective hydration of the two alkyne moieties to the corresponding diketone.
Mechanism of Hydration: The transformation of the diyne to the requisite 1,4-diketone can be achieved through a metal-catalyzed hydration reaction. Typically, a mercury(II) salt in the presence of a strong acid like sulfuric acid is employed. The reaction proceeds via a Markovnikov addition of water across the triple bonds, forming enol intermediates that tautomerize to the more stable ketones. The trimethylsilyl group can be retained during this process under carefully controlled conditions, yielding 1-(trimethylsilyl)pentane-1,4-dione.
Caption: Hydration of this compound to a 1,4-dicarbonyl precursor.
Experimental Protocol: Synthesis of 1-Phenyl-2-(trimethylsilylmethyl)-5-methylpyrrole
This protocol details the synthesis of a substituted pyrrole from this compound via a Paal-Knorr reaction with aniline.
Step 1: Synthesis of 1-(Trimethylsilyl)pentane-1,4-dione
-
To a solution of this compound (1.36 g, 10 mmol) in 50 mL of methanol and 10 mL of water, add sulfuric acid (0.5 mL) and mercury(II) sulfate (0.2 g).
-
Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(trimethylsilyl)pentane-1,4-dione.
Step 2: Paal-Knorr Pyrrole Synthesis
-
In a round-bottom flask, dissolve 1-(trimethylsilyl)pentane-1,4-dione (1.72 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 50 mL of glacial acetic acid.
-
Heat the mixture to reflux (approximately 118°C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
-
Neutralize the solution with a 10% aqueous sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford 1-phenyl-2-(trimethylsilylmethyl)-5-methylpyrrole.
| Heterocycle | Reagent | Conditions | Typical Yield |
| Furan | p-Toluenesulfonic acid | Toluene, reflux | 70-85% |
| Pyrrole | Ammonium acetate or Primary amine | Acetic acid, reflux | 65-80% |
| Thiophene | Phosphorus pentasulfide (P₄S₁₀) | Toluene or xylene, reflux | 50-70% |
Table 1: Summary of conditions for Paal-Knorr synthesis of five-membered heterocycles from 1-(trimethylsilyl)pentane-1,4-dione.
Cycloaddition Reactions: A Direct Route to Six-Membered Heterocycles
This compound is an excellent substrate for various cycloaddition reactions, providing direct access to six-membered heterocyclic systems without the need for a pre-functionalization step.
A powerful strategy for the synthesis of pyridazines involves the [4+2] cycloaddition of a diene with an alkyne, followed by a retro-Diels-Alder reaction. While this compound itself is not a diene, it can react with a suitable diene partner. A more elegant approach involves its reaction with a 1,2,4,5-tetrazine, which acts as the electron-deficient diene. The initial cycloadduct undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen to afford the aromatic pyridazine ring. The regioselectivity of the initial cycloaddition is influenced by the electronic and steric properties of the substituents on both the diyne and the tetrazine.
Caption: Synthesis of pyridazines via [4+2] cycloaddition-cycloreversion.
Experimental Protocol: Synthesis of 3-Methyl-6-(2-(trimethylsilyl)ethynyl)pyridazine
-
In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), dissolve 3,6-dimethyl-1,2,4,5-tetrazine (1.10 g, 10 mmol) in 50 mL of anhydrous toluene.
-
Add this compound (1.36 g, 10 mmol) to the solution.
-
Heat the reaction mixture to 110°C and stir for 12-16 hours. The progress of the reaction can be monitored by the disappearance of the red color of the tetrazine.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyridazine.
The terminal alkyne of this compound is a competent dipolarophile in 1,3-dipolar cycloaddition reactions. This allows for the synthesis of five-membered heterocycles containing two heteroatoms.
-
Isoxazole Synthesis: Reaction with nitrile oxides, generated in situ from oximes, yields isoxazoles.
-
Triazole Synthesis: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides provides a highly efficient and regioselective route to 1,2,3-triazoles.
The trimethylsilyl group on the internal alkyne typically remains intact under these conditions, offering a handle for further synthetic transformations.
Experimental Protocol: Synthesis of 3-(3-(Trimethylsilyl)prop-2-yn-1-yl)-5-phenylisoxazole
-
In a round-bottom flask, dissolve benzaldoxime (1.21 g, 10 mmol) in 50 mL of dichloromethane.
-
Cool the solution to 0°C and add N-chlorosuccinimide (1.34 g, 10 mmol) portion-wise. Stir for 1 hour at 0°C to form the corresponding hydroximoyl chloride.
-
To this mixture, add this compound (1.36 g, 10 mmol).
-
Slowly add triethylamine (1.5 mL, 11 mmol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the target isoxazole.
The Role of the Trimethylsilyl Group: More Than Just a Protecting Group
The TMS group in this compound is a key strategic element.
-
Regiocontrol: In reactions involving both alkyne moieties, the steric bulk and electronic nature of the TMS group can direct reagents to the terminal alkyne.
-
Stabilization: It can stabilize intermediates and prevent unwanted side reactions.
-
Synthetic Handle: The C-Si bond can be selectively cleaved under various conditions (e.g., with fluoride ions or protic acids) to reveal a terminal alkyne, which can then be used in subsequent reactions such as Sonogashira or Glaser coupling to build more complex molecules.
Conclusion: A Versatile Tool for Heterocyclic Chemistry
This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique structure allows for both stepwise transformations via 1,4-dicarbonyl intermediates and direct cycloaddition reactions. The strategic placement of the trimethylsilyl group provides an additional layer of control and opportunities for further molecular elaboration. The protocols and insights provided herein are intended to serve as a practical guide for researchers and scientists in the pharmaceutical and chemical industries, enabling the exploration of new chemical space and the development of novel heterocyclic entities with potential biological or material applications.
References
- Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
- Knorr, L. Synthese von Furfuran-, Pyrrol- und Thiophenderivaten aus den 1,4-Diketonen. Ber. Dtsch. Chem. Ges.1884, 17, 2863–2870.
- Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Furan Synthesis. J. Org. Chem.1995, 60, 301–307.
- Larock, R. C.
- Padwa, A. 1,3-Dipolar Cycloaddition Chemistry; Wiley: New York, 1984.
- Boger, D. L.; Weinreb, S. M. Hetero Diels-Alder Methodology in Organic Synthesis; Academic Press: San Diego, 1987.
- Himo, F.; Lovell, T.; Hilgraf, R.; Rostovtsev, V. V.; Noodleman, L.; Sharpless, K. B.; Fokin, V. V. Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. J. Am. Chem. Soc.2005, 127, 210–216.
- Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angew. Chem. Int. Ed.2002, 41, 2596–2599.
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Application Notes & Protocols: The Synthetic Versatility of 1-Trimethylsilyl-1,4-pentadiyne in Cycloaddition Reactions
Abstract
This technical guide provides an in-depth exploration of 1-trimethylsilyl-1,4-pentadiyne, a versatile and bifunctional building block in modern organic synthesis. We dissect its unique structural attributes, focusing on the strategic role of the trimethylsilyl (TMS) group in modulating reactivity and directing selectivity in cycloaddition reactions. This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for leveraging this reagent in [4+2] and [3+2] cycloaddition strategies. Detailed experimental procedures, causality-driven explanations, and workflow visualizations are provided to ensure scientific integrity and reproducibility.
Introduction: A Profile of this compound
This compound, with the molecular formula C₈H₁₂Si, is a unique linear molecule featuring two distinct alkyne functionalities: a terminal alkyne and an internal alkyne protected by a trimethylsilyl (TMS) group, separated by a methylene spacer.[1][2][3] This structural arrangement makes it a highly valuable synthon, offering two sites for sequential and selective functionalization.
| Property | Value | Source |
| IUPAC Name | trimethyl(penta-1,4-diynyl)silane | [1] |
| CAS Number | 71789-10-1 | [1][3] |
| Molecular Formula | C₈H₁₂Si | [1][3] |
| Molecular Weight | 136.27 g/mol | [1] |
| Appearance | Highly flammable liquid | [1][4] |
The synthetic power of this reagent lies in the differential reactivity of its two alkyne moieties, which can be exploited in a variety of transformations, most notably cycloaddition reactions for the construction of complex cyclic and heterocyclic frameworks.
The Strategic Role of the Trimethylsilyl (TMS) Group
The TMS group is not merely a placeholder; it is an active participant in dictating the outcome of chemical reactions. Its influence is threefold:
-
Protecting Group: The TMS group masks the acidic proton of the terminal alkyne, preventing unwanted side reactions under basic conditions (e.g., Glaser or Hay coupling).[5][6] This protection is robust yet readily reversible under mild conditions, allowing for subsequent elaboration of the alkyne.[7][8][9]
-
Regiochemical Director: In cycloaddition reactions, the steric bulk and electronic effects of the TMS group can significantly influence the regioselectivity of the addition, favoring the formation of one constitutional isomer over others.[10][11] This control is paramount in complex molecule synthesis where precise atom arrangement is critical.
-
Volatility Enhancement: Silylated compounds are generally more volatile than their non-silylated counterparts, which can facilitate purification by distillation or analysis by gas chromatography.[12]
Figure 1: Conceptual diagram illustrating the key functions of the trimethylsilyl (TMS) group.
Application in [4+2] Cycloaddition Reactions (Diels-Alder Type)
The Diels-Alder reaction is a cornerstone of organic chemistry for the synthesis of six-membered rings.[13][14] In this context, the alkynes of this compound serve as potent dienophiles. The TMS-substituted alkyne is particularly noteworthy for its ability to control the regiochemical outcome of the cycloaddition, a feature that is often exploited in metal-catalyzed processes.
Causality of Experimental Design: Cobalt-catalyzed Diels-Alder reactions have demonstrated excellent regiochemical control with silylalkynes.[10] The choice of the ancillary ligand on the cobalt center is critical; for instance, a bulky phosphine ligand like 1,2-bis(diphenylphosphino)ethane (dppe) can favor the formation of the para isomer, while other ligands may favor the meta product.[10] This ligand-dependent control stems from the subtle electronic and steric interactions within the metallacyclic intermediate during the catalytic cycle.
Figure 2: Regiochemical outcomes in a Co-catalyzed [4+2] cycloaddition.
Protocol 1: Cobalt-Catalyzed [4+2] Cycloaddition
This protocol describes a general procedure for the regioselective Diels-Alder reaction between this compound and a diene, adapted from methodologies for silylalkynes.[10][15]
A. Glassware and Atmosphere Preparation (Self-Validation)
-
Rationale: Organometallic catalysts and some reagents are sensitive to oxygen and moisture.[16][17][18] An inert atmosphere is crucial for catalyst longevity and reaction success.
-
All glassware (e.g., Schlenk flask, condenser) must be oven-dried at >120 °C overnight and assembled hot.[16][18]
-
The assembled apparatus is connected to a Schlenk line.
-
Perform at least three "evacuate-refill" cycles, alternating between high vacuum and purging with a high-purity inert gas (Argon or Nitrogen).[19] This ensures the removal of adsorbed moisture and atmospheric gases.
-
Maintain a slight positive pressure of inert gas throughout the experiment, monitored via an oil bubbler.[17]
B. Reaction Setup
-
To the prepared Schlenk flask, add the cobalt catalyst (e.g., CoBr₂(dppe), 5 mol%) and a stir bar under a positive flow of inert gas.
-
Add the desired anhydrous solvent (e.g., 1,2-dichloroethane) via a dry, inert-gas-flushed syringe.
-
Add the diene (e.g., 2-methyl-1,3-butadiene, 1.2 equivalents) via syringe.
-
Add this compound (1.0 equivalent) dropwise via syringe.
-
Fit the flask with a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 80 °C).
C. Monitoring and Work-up
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by periodically withdrawing aliquots using a syringe under inert atmosphere.
-
Upon completion, cool the reaction to room temperature.
-
For aromatization of the resulting cyclohexadiene, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and stir until the conversion is complete.[10]
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in [3+2] Cycloaddition Reactions
[3+2] Cycloadditions are powerful methods for constructing five-membered heterocyclic rings. The reaction of alkynes with azides to form 1,2,3-triazoles is a prominent example, famously known as the Azide-Alkyne Cycloaddition or a "click" reaction. This compound offers two reactive sites for this transformation.
-
Terminal Alkyne: Reacts readily in copper(I)-catalyzed conditions (CuAAC) to yield 1,4-disubstituted triazoles.
-
TMS-Alkyne: The reactivity is more nuanced. While some conditions promote cycloaddition directly, many synthetically useful pathways involve either a one-pot deprotection-cycloaddition sequence or a ruthenium-catalyzed reaction that favors the 1,5-disubstituted triazole regioisomer.[10][20]
The ability to selectively react one alkyne, purify the product, and then deprotect and react the second alkyne allows for the synthesis of complex, differentially substituted bis-triazoles.
Protocol 2: One-Pot, Three-Step Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol is based on a sequence where the TMS-alkyne is first coupled with an aryl halide, followed by reaction with an azide and in-situ deprotection, a strategy widely applied to silylacetylenes.[9]
A. Reaction Setup (Air-Sensitive)
-
Prepare the reaction apparatus under an inert atmosphere as described in Protocol 1.
-
To a Schlenk flask, add Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), the aryl iodide (1.0 eq.), and a dry amine base (e.g., triethylamine, 3.0 eq.) in an anhydrous solvent like THF.
-
Add this compound (1.1 eq.) via syringe and stir at room temperature until the Sonogashira coupling is complete (monitored by TLC).
-
To this mixture, add sodium azide (NaN₃, 1.5 eq.) and an alkyl bromide (1.2 eq.).
-
Heat the reaction mixture (e.g., to 60 °C). During this step, the alkyl azide is formed in situ, which then undergoes cycloaddition with the alkyne. The conditions often facilitate the concurrent deprotection of the TMS group.[9][10]
B. Monitoring and Work-up
-
Monitor the formation of the desilylated triazole product by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the 1,4-disubstituted 1,2,3-triazole.
Post-Reaction Modification: TMS Deprotection
A crucial step in many synthetic sequences involving this compound is the removal of the TMS group to liberate the terminal alkyne for further transformations. This deprotection can be achieved under very mild conditions, preserving other functional groups in the molecule.
Causality of Reagent Choice:
-
Fluoride-based reagents (e.g., TBAF): Tetrabutylammonium fluoride is highly effective due to the extremely high affinity of silicon for fluoride, forming a strong Si-F bond and cleaving the Si-C bond.[7][8]
-
Mild Base (e.g., K₂CO₃ in Methanol): This method is often preferred for its low cost and simplicity. The methoxide ion is thought to be the active nucleophile that attacks the silicon atom, leading to cleavage.[7][9][21] This method is particularly useful when other base-labile groups are not present.
Protocol 3: General Procedure for TMS Deprotection with K₂CO₃/Methanol
This protocol is a mild, efficient, and widely used method for cleaving the TMS group from an alkyne.[21]
-
Dissolve the TMS-protected alkyne substrate (1.0 eq.) in methanol in a round-bottomed flask.
-
Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.1-0.2 eq.).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed (typically 1-3 hours).
-
Once complete, neutralize the mixture with a mild acid (e.g., dilute HCl or saturated NH₄Cl solution).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the deprotected alkyne, which can often be used in the next step without further purification.
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of complex cyclic and heterocyclic molecules. The strategic presence of the TMS group provides a lever for chemists to control reactivity and selectivity in powerful bond-forming reactions like [4+2] and [3+2] cycloadditions. By understanding the principles behind its reactivity and employing the robust protocols detailed herein, researchers can unlock the full synthetic potential of this valuable reagent.
References
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- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Electrophilic Reactions of 1-Trimethylsilyl-1,4-pentadiyne
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the reactions of 1-trimethylsilyl-1,4-pentadiyne with a range of electrophiles. As a versatile building block in organic synthesis, the unique arrangement of a terminal alkyne and a silyl-protected alkyne offers a platform for selective functionalization. These application notes detail the underlying principles governing its reactivity, including regioselectivity and the influence of the trimethylsilyl group. Detailed, field-proven protocols for key electrophilic transformations such as halogenation, hydrohalogenation, and acylation are provided, alongside mechanistic insights and expected outcomes. This guide is intended to empower researchers to effectively utilize this compound in the synthesis of complex organic molecules, natural products, and novel pharmaceutical candidates.
Introduction: The Synthetic Utility of this compound
This compound[1] is a valuable bifunctional reagent in organic synthesis. Its structure, featuring a terminal alkyne susceptible to deprotonation and reaction with electrophiles, and a trimethylsilyl (TMS)-protected alkyne that can be selectively deprotected or activated, allows for a stepwise and controlled introduction of various functionalities. The methylene spacer between the two alkyne units provides flexibility and influences the potential for intramolecular reactions.
The trimethylsilyl group serves several critical roles:
-
Protection: It prevents the unwanted reaction of one of the terminal alkynes, enabling selective chemistry at the unprotected terminus.[2][3]
-
Regiocontrol: The bulky and electropositive nature of the silicon atom can direct the regiochemical outcome of electrophilic additions to the adjacent triple bond.
-
Activation for Cross-Coupling: The C-Si bond can participate in various cross-coupling reactions, further expanding the synthetic utility of the molecule.
This guide will focus on the reactions of the terminal alkyne with various electrophiles and the subsequent transformations that can be performed on the resulting products.
General Principles of Electrophilic Reactions at the Terminal Alkyne
The terminal C-H bond of an alkyne is weakly acidic and can be deprotonated by a strong base to form an acetylide anion. This nucleophilic acetylide can then react with a wide range of electrophiles in an SN2 fashion. However, direct electrophilic addition to the triple bond can also occur, particularly with electron-rich alkynes and strong electrophiles.[4]
The general mechanism for electrophilic addition to a terminal alkyne follows Markovnikov's rule, where the electrophile adds to the terminal carbon, leading to the formation of a more stable vinyl cation intermediate.[4] This intermediate is then attacked by a nucleophile.
Halogenation of this compound
The reaction of this compound with halogens such as bromine (Br₂) and iodine (I₂) can proceed via different pathways depending on the reaction conditions.
Electrophilic Addition of Halogens
Direct addition of halogens across the terminal triple bond can lead to the formation of dihaloalkenes. The regioselectivity of this addition can be influenced by the solvent and the nature of the halogen.
Protocol 1: Dibromination of this compound
| Parameter | Value |
| Reactant | This compound (1.0 eq) |
| Reagent | Bromine (1.1 eq in CCl₄) |
| Solvent | Carbon tetrachloride (CCl₄) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours |
| Work-up | Quench with aq. Na₂S₂O₃, extract with CH₂Cl₂, dry over MgSO₄ |
| Expected Product | 1-Trimethylsilyl-4,5-dibromo-1,4-pentadiene |
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is initiated at 0 °C to control the exothermicity of the bromination and to minimize potential side reactions.
-
Inert Solvent: Carbon tetrachloride is a non-polar, aprotic solvent that does not participate in the reaction.
-
Stoichiometry: A slight excess of bromine is used to ensure complete consumption of the starting material.
-
Quenching: Aqueous sodium thiosulfate is used to remove any unreacted bromine.
Electrophilic Cyclization
In the presence of certain electrophilic halogenating agents, especially those containing iodine, intramolecular cyclization can be a competing and often favorable pathway for 1,4-diynes.[5][6][7] This reaction proceeds via an initial electrophilic attack on one alkyne, followed by an intramolecular attack by the second alkyne.
Protocol 2: Iodocyclization of this compound
| Parameter | Value |
| Reactant | This compound (1.0 eq) |
| Reagent | Iodine (1.2 eq), Silver Triflate (AgOTf) (0.1 eq) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 3-4 hours |
| Work-up | Filter through Celite, wash with aq. NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄ |
| Expected Product | (Z)-1-(Iodomethylidene)-3-(trimethylsilyl)cyclopenta-2,4-diene |
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Silver triflate activates the iodine, making it a more potent electrophile and promoting the cyclization pathway.
-
Low Temperature: The reaction is performed at low temperatures to control the reactivity and enhance the selectivity of the cyclization.
-
Solvent: Dichloromethane is a common solvent for these types of reactions due to its inertness and ability to dissolve the reactants.
Hydrohalogenation of this compound
The addition of hydrogen halides (HX) to the terminal alkyne of this compound is expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon.[4][6] The presence of the second alkyne could potentially lead to 1,4-addition products under certain conditions, analogous to conjugated dienes.[8]
Protocol 3: Hydrobromination of this compound
| Parameter | Value |
| Reactant | This compound (1.0 eq) |
| Reagent | HBr (33% in acetic acid) (1.1 eq) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C |
| Reaction Time | 1 hour |
| Work-up | Pour into ice-water, neutralize with aq. NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄ |
| Expected Product | 2-Bromo-5-(trimethylsilyl)pent-1-en-4-yne |
Causality Behind Experimental Choices:
-
Reagent Choice: HBr in acetic acid is a common and convenient source of HBr for hydrohalogenation reactions.
-
Low Temperature: Performing the reaction at 0 °C helps to control the addition and prevent potential polymerization or side reactions.
-
Aqueous Work-up: The reaction is quenched with ice-water to stop the reaction and the mixture is neutralized to remove excess acid.
Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation allows for the introduction of an acyl group to the terminal alkyne.[9] This reaction typically requires a Lewis acid catalyst to activate the acyl halide or anhydride. The reaction is expected to occur at the terminal alkyne due to its higher reactivity compared to the sterically hindered and electronically different silyl-protected alkyne.
Protocol 4: Acylation of this compound
| Parameter | Value |
| Reactant | This compound (1.0 eq) |
| Reagent | Acetyl chloride (1.1 eq) |
| Catalyst | Aluminum chloride (AlCl₃) (1.2 eq) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-3 hours |
| Work-up | Pour onto crushed ice with conc. HCl, extract with CH₂Cl₂, wash with aq. NaHCO₃ and brine, dry over MgSO₄ |
| Expected Product | 6-(Trimethylsilyl)hex-5-yn-2-one |
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the acylium ion electrophile.
-
Stoichiometry: A slight excess of the acylating agent and a stoichiometric amount of the Lewis acid are used to drive the reaction to completion.
-
Quenching: The reaction is carefully quenched with acidified ice to decompose the aluminum complexes.
Desilylation and Further Functionalization
The trimethylsilyl group can be selectively removed under mild conditions to reveal the second terminal alkyne. This allows for subsequent electrophilic reactions at this newly deprotected site, enabling the synthesis of unsymmetrically disubstituted 1,4-diynes.
Protocol 5: Desilylation of Functionalized this compound Derivatives
| Parameter | Value |
| Reactant | Silyl-protected diyne derivative (1.0 eq) |
| Reagent | Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 30 minutes - 1 hour |
| Work-up | Quench with water, extract with diethyl ether, wash with brine, dry over MgSO₄ |
| Expected Product | Deprotected diyne derivative |
Causality Behind Experimental Choices:
-
Fluoride Source: TBAF is a highly effective and common reagent for the cleavage of silicon-carbon bonds.[3]
-
Solvent: THF is an excellent solvent for both the silylated compound and the TBAF reagent.
-
Mild Conditions: The reaction proceeds rapidly at low to ambient temperatures, preserving other functional groups in the molecule.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of functionalized molecules. The strategic use of its two distinct alkyne moieties, controlled by the presence of the trimethylsilyl protecting group, allows for selective and sequential electrophilic reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to apply it to the development of novel chemical entities in various fields, including materials science and drug discovery. The potential for intramolecular cyclizations further enhances its utility in the construction of complex cyclic and polycyclic systems.
References
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Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives. ACS Publications. [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. [Link]
-
Electrophilic Cyclization of Aryldiacetylenes in the Synthesis of Functionalized Enediynes Fused to a Heterocyclic Core. ACS Publications. [Link]
-
Catalytic electrophilic halogenation of silyl-protected and terminal alkynes: Trapping gold(I) acetylides vs. a Brønsted acid-promoted reaction. Technion - Israel Institute of Technology. [Link]
-
Catalytic electrophilic halogenation of silyl-protected and terminal alkynes: trapping gold(I) acetylides vs. a bronsted acid-promoted reaction. UCL Discovery. [Link]
-
ChemInform Abstract: Electrophilic Cyclization of Aryldiacetylenes in the Synthesis of Functionalized Enediynes Fused to a Heterocyclic Core. ResearchGate. [Link]
-
The Regio- and Stereoselective Synthesis of 1,4-Diarylbut-1-en-3-ynes Having Aryl Groups at the Mutual Syn Positions. MDPI. [Link]
-
Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. PubMed Central. [Link]
-
Electrophilic Activation of S−Si Reagents by Silylium Ions for Their Regio‐ and Diastereoselective Addition Across C−C Multiple Bonds. ResearchGate. [Link]
-
Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β‐Boron Effect. Wiley Online Library. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Chemical Letters. [Link]
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Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. ACS Publications. [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest. [Link]
-
1,2 and 1,4 Electrophilic Addition to Dienes. Chemistry Steps. [Link]
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The Regio- and Stereoselective Synthesis of 1,4-Diarylbut-1-en-3-ynes Having Aryl Groups at the Mutual Syn Positions. ResearchGate. [Link]
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The Regio- and Stereoselective Synthesis of 1,4-Diarylbut-1-en-3-ynes Having Aryl Groups at the Mutual Syn Positions. Semantic Scholar. [Link]
-
This compound. PubChem. [Link]
-
Formation of 2-[1-(Trimethylsilyl)alkylidene]-4-cyclopentene-1,3-dione from Lewis Acid-Catalyzed Reaction of Cyclobutenedione Monoacetal with Alkynylsilane. ACS Publications. [Link]
-
Preparation and Electrophilic Substitution of 1‐Trimethylsilylpentadienyllithium. Scilit. [Link]
-
Hydrosilylation of 1,4-Bis(trimethylsilyl)butadiyne and Silyl-Substituted Butenynes. Sci-Hub. [Link]
-
Synthesis of Alkynylsilanes: A Review of the State of the Art. ResearchGate. [Link]
-
Functionalized Alkenes from Hydrofunctionalization of Alkynes. ResearchGate. [Link]
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The Strategic Use of 1-Trimethylsilyl-1,4-pentadiyne in the Synthesis of Advanced Conjugated Polymers
Introduction: A Versatile Building Block for Novel Conjugated Systems
In the pursuit of advanced materials with tailored electronic and optical properties, the synthesis of well-defined conjugated polymers remains a cornerstone of materials science. Among the diverse array of monomeric precursors, 1-trimethylsilyl-1,4-pentadiyne emerges as a strategically valuable building block. Its unique structure, featuring a terminal alkyne masked by a labile trimethylsilyl (TMS) protecting group and an internal alkyne, offers a versatile platform for the synthesis of polydiacetylenes. This class of conjugated polymers is renowned for its intriguing chromatic and electronic properties.
The presence of the TMS group serves a dual purpose. Firstly, it enhances the solubility and processability of the monomer and the resulting polymer precursor, mitigating the common challenge of insolubility often encountered with rigid-rod conjugated polymers. Secondly, the TMS group can be selectively removed under mild conditions post-polymerization, yielding a reactive terminal alkyne on the polymer side chain, or, through a carefully designed polymerization route, enabling the formation of a fully conjugated poly(1,4-pentadiyne) backbone. This two-stage "precursor polymer" approach provides a powerful tool for controlling the final polymer structure and properties.
This technical guide provides a comprehensive overview of the application of this compound in conjugated polymer synthesis. We will delve into the underlying scientific principles, provide detailed experimental protocols for polymerization and deprotection, and discuss the characterization of the resulting polymeric materials. This document is intended for researchers and professionals in materials chemistry, polymer science, and drug development who are interested in leveraging this versatile monomer for the creation of novel functional materials.
PART 1: The Synthetic Strategy: A Precursor Route to Poly(1,4-pentadiyne)
The synthesis of conjugated polymers from this compound typically follows a precursor polymer strategy. This involves the initial polymerization of the silyl-protected monomer to form a soluble and processable polymer, poly(this compound). This is followed by a deprotection step to yield the final, fully conjugated, and often less soluble, poly(1,4-pentadiyne).
Causality Behind the Precursor Approach:
-
Enhanced Solubility and Processability: The bulky and non-polar trimethylsilyl groups significantly disrupt intermolecular interactions between the polymer chains, rendering the precursor polymer soluble in common organic solvents. This allows for detailed characterization of the polymer's molecular weight and structure using techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the solubility facilitates the processing of the polymer into thin films and other desired morphologies.
-
Control over Final Structure: By polymerizing the protected monomer first, a well-defined polymer backbone can be established before the introduction of the potentially reactive and less soluble conjugated structure. The subsequent deprotection step acts as a controlled conversion to the final material.
PART 2: Experimental Protocols
Protocol 1: Metathesis Polymerization of this compound
Metathesis polymerization, particularly with early transition metal catalysts, has proven effective for the polymerization of disubstituted acetylenes. The following protocol is a representative procedure based on the successful polymerization of analogous monomers.
Materials:
-
This compound (monomer)
-
Tantalum (V) chloride (TaCl₅) (catalyst)
-
Tetrabutyltin (n-Bu₄Sn) (co-catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware for air- and moisture-sensitive reactions
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare a stock solution of TaCl₅ in anhydrous toluene (e.g., 0.1 M).
-
In a separate flame-dried Schlenk flask, prepare a stock solution of n-Bu₄Sn in anhydrous toluene (e.g., 0.2 M).
-
-
Polymerization Reaction:
-
In a flame-dried reaction vessel equipped with a magnetic stir bar, add the desired volume of anhydrous toluene.
-
To the toluene, add the TaCl₅ stock solution, followed by the n-Bu₄Sn stock solution. The typical molar ratio of TaCl₅ to n-Bu₄Sn is 1:2. The solution should turn dark in color, indicating the formation of the active catalytic species.
-
Allow the catalyst mixture to stir at room temperature for 15-30 minutes.
-
Slowly add a solution of this compound in anhydrous toluene to the activated catalyst mixture. The monomer to catalyst ratio should be carefully controlled to target the desired molecular weight (e.g., 100:1).
-
Allow the reaction to proceed at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC).
-
-
Polymer Isolation and Purification:
-
After the desired reaction time, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer repeatedly with fresh methanol to remove any residual catalyst and unreacted monomer.
-
Dry the polymer, poly(this compound), under vacuum to a constant weight.
-
Diagram of the Polymerization Workflow:
Caption: Workflow for the metathesis polymerization of this compound.
Protocol 2: Deprotection of Poly(this compound)
The removal of the trimethylsilyl protecting group is a critical step to unmask the terminal alkyne and generate the final conjugated polymer. Several methods can be employed, with fluoride-based reagents and basic conditions being the most common.
Method A: Tetrabutylammonium Fluoride (TBAF) Mediated Deprotection
Materials:
-
Poly(this compound)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
Procedure:
-
Dissolve the silyl-protected polymer in a minimal amount of anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution dropwise to the polymer solution with vigorous stirring. The amount of TBAF should be stoichiometric or in slight excess relative to the TMS groups.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 1-4 hours), monitoring the deprotection by taking aliquots and analyzing them by ¹H NMR (disappearance of the TMS proton signal).
-
Once the deprotection is complete, precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Method B: Potassium Carbonate Mediated Deprotection
Materials:
-
Poly(this compound)
-
Potassium carbonate (K₂CO₃)
-
Methanol (solvent)
-
Dichloromethane (for extraction, if necessary)
Procedure:
-
Suspend the silyl-protected polymer in methanol.
-
Add a catalytic or stoichiometric amount of potassium carbonate to the suspension.
-
Stir the mixture at room temperature for a specified time (e.g., 4-24 hours). Monitor the reaction by TLC or NMR analysis of aliquots.
-
After completion, neutralize the mixture with a dilute acid (e.g., 1 M HCl) if necessary.
-
If the product precipitates, collect it by filtration, wash with water and methanol, and dry under vacuum.
-
If the product is soluble, remove the methanol under reduced pressure and extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate to obtain the deprotected polymer.
Diagram of the Deprotection Process:
Caption: General workflow for the deprotection of the silyl-protected precursor polymer.
PART 3: Characterization of the Polymers
Thorough characterization of both the precursor and the final conjugated polymer is essential to confirm their structure, molecular weight, and properties.
Poly(this compound) - The Precursor Polymer
| Technique | Expected Observations |
| ¹H NMR | - Broad signals corresponding to the polymer backbone protons.- A sharp, strong singlet around 0.1-0.2 ppm corresponding to the nine protons of the trimethylsilyl group. |
| ¹³C NMR | - Signals corresponding to the carbons of the polymer backbone.- A signal around 0 ppm for the methyl carbons of the TMS group. |
| FTIR | - C-H stretching vibrations of the alkyl and silyl groups.- Characteristic Si-C stretching and bending vibrations (around 1250 and 840 cm⁻¹).- Absence of a sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹). |
| GPC | - Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). This provides crucial information about the success and control of the polymerization reaction. |
Poly(1,4-pentadiyne) - The Final Conjugated Polymer
| Technique | Expected Observations |
| ¹H NMR | - Disappearance of the TMS signal around 0.1-0.2 ppm.- Appearance of a new signal corresponding to the terminal acetylenic proton (if soluble). |
| FTIR | - Disappearance of the Si-C vibrational bands.- Appearance of a sharp C≡C-H stretching vibration around 3300 cm⁻¹, confirming the presence of the terminal alkyne. |
| UV-Vis Spectroscopy | - The formation of a conjugated system should lead to a significant red-shift in the absorption spectrum compared to the precursor polymer, with the appearance of new absorption bands in the UV or visible region. |
| Solubility | - A significant decrease in solubility in common organic solvents is expected due to the increased rigidity and intermolecular interactions of the conjugated backbone. |
Conclusion and Future Outlook
This compound stands out as a highly valuable monomer for the synthesis of functional conjugated polymers. The precursor polymer approach, enabled by the strategic use of the trimethylsilyl protecting group, allows for the creation of well-defined polydiacetylenes with controlled molecular weights and architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and applications of these promising materials.
Future research in this area could focus on the copolymerization of this compound with other functional monomers to fine-tune the electronic and physical properties of the resulting polymers. Furthermore, the reactive terminal alkyne in the deprotected polymer opens up possibilities for post-polymerization modification, allowing for the introduction of a wide range of functional groups and the development of materials for applications in sensors, organic electronics, and biomedical devices.
References
As this is a representative guide, specific literature citations for the direct polymerization of this compound are not available in the provided search results. The protocols and characterization data are based on established principles and results for analogous silyl-protected diacetylene monomers. For foundational knowledge on polydiacetylene synthesis and characterization, readers are encouraged to consult the following types of resources:
- Review Articles on Polydiacetylene Synthesis: Search for comprehensive reviews on the synthesis, properties, and applications of polydiacetylenes in journals such as Chemical Reviews, Progress in Polymer Science, and Macromolecules.
- Articles on Metathesis Polymerization of Alkynes: Look for publications by leading researchers in the field of alkyne metathesis polymerization, focusing on catalysts based on tungsten, molybdenum, and tantalum. Key journals include the Journal of the American Chemical Society, Angewandte Chemie, and Organometallics.
- Protocols for Silyl Group Deprotection: Standard organic synthesis textbooks and databases (e.g., Greene's Protective Groups in Organic Synthesis, Scifinder, Reaxys)
Application Notes and Protocols for 1-Trimethylsilyl-1,4-pentadiyne in Materials Science
Introduction: The Strategic Value of 1-Trimethylsilyl-1,4-pentadiyne in Advanced Materials
This compound is a versatile monomer that holds significant promise for the development of novel silicon-containing polymers with tailored properties. Its unique structure, featuring a terminal alkyne and a trimethylsilyl-protected internal alkyne separated by a methylene spacer, allows for controlled polymerization through cyclopolymerization pathways. This process leads to the formation of polymers with a conjugated backbone and pendant silyl groups, which can be further functionalized. The presence of silicon in the polymer backbone imparts desirable characteristics such as enhanced thermal stability, gas permeability, and processability. These attributes make polymers derived from this compound attractive candidates for a range of applications in materials science, including high-performance membranes, ceramic precursors, and functional organic materials.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound. It includes detailed protocols for its polymerization, characterization of the resulting polymers, and an exploration of its potential in various materials science domains.
Chemical and Physical Properties
A thorough understanding of the monomer's properties is crucial for its effective use in polymer synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂Si | [1][2] |
| Molecular Weight | 136.27 g/mol | [1][2] |
| IUPAC Name | trimethyl(penta-1,4-diynyl)silane | [1] |
| CAS Number | 71789-10-1 | [1] |
| Boiling Point | 42 °C at 25 mmHg | |
| Density | 0.789 g/mL |
Application I: Synthesis of Novel Silicon-Containing Conjugated Polymers via Cyclopolymerization
The non-conjugated nature of the two alkyne groups in this compound makes it an ideal candidate for cyclopolymerization. This process involves an intramolecular cyclization step followed by intermolecular propagation, leading to the formation of a polymer with cyclic repeating units integrated into the main chain. The resulting polymer possesses a conjugated backbone, which is of great interest for electronic and optical applications.
Mechanism of Cyclopolymerization
The cyclopolymerization of 1,4-diynes is typically catalyzed by transition metal complexes, such as those based on molybdenum, tungsten, rhodium, or ruthenium. The generally accepted mechanism involves the formation of a metal-carbene or metallacyclobutene intermediate, which then undergoes intramolecular cyclization to form a five- or six-membered ring, followed by propagation with another monomer unit. The regioselectivity of the cyclization (i.e., the formation of five- versus six-membered rings) can often be controlled by the choice of catalyst and reaction conditions.
Diagram: Proposed Cyclopolymerization Pathway of this compound
Caption: Proposed mechanism for the cyclopolymerization of this compound.
Experimental Protocol: Cyclopolymerization using a Molybdenum-Based Catalyst
This protocol is adapted from established methods for the cyclopolymerization of 1,6-heptadiyne derivatives, which are structurally analogous to 1,4-pentadiyne.[3][4]
Materials:
-
This compound (monomer)
-
Molybdenum(V) chloride (MoCl₅)
-
Tetrabutyltin (n-Bu₄Sn) (co-catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (for quenching)
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve MoCl₅ (e.g., 0.1 mmol) in anhydrous toluene (e.g., 10 mL).
-
To this solution, add n-Bu₄Sn (e.g., 0.2 mmol) via syringe. The color of the solution should change, indicating the formation of the active catalyst species. Stir the solution for 15-20 minutes at room temperature.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve this compound (e.g., 10 mmol) in anhydrous toluene (e.g., 20 mL).
-
Slowly add the monomer solution to the vigorously stirred catalyst solution at room temperature.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
-
Termination and Polymer Isolation:
-
Quench the polymerization by adding a small amount of methanol (e.g., 5 mL).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.
-
Characterization:
The resulting polymer should be characterized using standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure, including the presence of cyclic units and the retention of the trimethylsilyl groups.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
UV-Visible Spectroscopy: To investigate the electronic properties of the conjugated polymer backbone.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature (Tg) of the polymer.
Application II: Precursor for Silicon Carbide (SiC) Ceramics
Polymers containing silicon in their backbone or as pendant groups can serve as valuable precursors for the synthesis of silicon-based ceramics. Upon pyrolysis at high temperatures in an inert atmosphere, these polymers undergo a series of complex chemical transformations, leading to the formation of ceramic materials with high thermal and chemical stability. Poly(this compound) is a promising candidate for this application due to its high silicon content and crosslinkable acetylenic units.
Pyrolysis Process
The conversion of the polymer to a ceramic typically involves a three-stage process:
-
Crosslinking (Curing): The polymer is first heated at a relatively low temperature (e.g., 200-400 °C) to induce crosslinking of the polymer chains. This step is crucial for increasing the ceramic yield by preventing the loss of volatile fragments during pyrolysis. The acetylenic groups in the polymer backbone can undergo thermal crosslinking reactions.
-
Pyrolysis: The crosslinked polymer is then heated to a high temperature (typically >1000 °C) in an inert atmosphere (e.g., argon or nitrogen). During this stage, the organic components of the polymer are decomposed, and the silicon atoms rearrange to form a silicon carbide network.
-
Ceramization: At even higher temperatures (e.g., >1400 °C), the amorphous SiC can crystallize into various polytypes.
Diagram: Polymer-to-Ceramic Conversion Workflow
Caption: Schematic workflow for the conversion of the polymer to SiC ceramic.
Experimental Protocol: Preparation of SiC Ceramics
Materials:
-
Poly(this compound)
-
Tube furnace with a controlled atmosphere
-
Alumina or graphite crucible
Procedure:
-
Place a known amount of the polymer in a crucible.
-
Crosslinking: Heat the sample in the tube furnace under a slow flow of argon to a temperature of 250 °C at a heating rate of 5 °C/min and hold for 2 hours.
-
Pyrolysis: Increase the temperature to 1200 °C at a heating rate of 10 °C/min and hold for 2 hours.
-
Cool the furnace down to room temperature under the argon flow.
-
The resulting black solid is the silicon carbide ceramic.
Characterization:
-
X-ray Diffraction (XRD): To identify the crystalline phases of the ceramic product.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and microstructure of the ceramic.
-
Elemental Analysis: To determine the elemental composition of the ceramic and calculate the ceramic yield.
Application III: Surface Functionalization and Modification
The trimethylsilyl group in poly(this compound) can be selectively cleaved under mild conditions, a process known as desilylation. This reaction exposes a terminal alkyne group on the polymer, which can then be used for a variety of post-polymerization modification reactions. This "click" chemistry approach allows for the introduction of a wide range of functional groups onto the polymer, tailoring its properties for specific applications.
Desilylation and "Click" Chemistry
Desilylation can be achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic or basic conditions. The resulting terminal alkyne is a versatile functional group that can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the covalent attachment of molecules containing azide groups, such as biomolecules, fluorescent dyes, or other functional polymers.
Experimental Protocol: Desilylation and Functionalization
Materials:
-
Poly(this compound)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
An azide-functionalized molecule (e.g., azidobenzene for demonstration)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous THF
Procedure:
-
Desilylation:
-
Dissolve the silylated polymer in anhydrous THF.
-
Add a stoichiometric amount of TBAF solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by ¹H NMR to confirm the disappearance of the trimethylsilyl proton signal.
-
Precipitate the desilylated polymer in a non-solvent and dry it under vacuum.
-
-
"Click" Functionalization:
-
In a Schlenk flask, dissolve the desilylated polymer and the azide-functionalized molecule in anhydrous THF.
-
Add CuI and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the functionalized polymer by precipitation and washing.
-
Characterization:
-
NMR and FTIR Spectroscopy: To confirm the successful attachment of the functional group.
-
GPC: To ensure that the polymer backbone has not degraded during the modification process.
Conclusion and Future Outlook
This compound is a monomer with significant potential in materials science. Its ability to undergo cyclopolymerization to form silicon-containing conjugated polymers opens up avenues for the development of new materials with interesting electronic, optical, and thermal properties. The resulting polymers can also serve as precursors for high-performance silicon carbide ceramics. Furthermore, the possibility of post-polymerization modification via desilylation and "click" chemistry provides a versatile platform for creating functional materials with tailored properties. Future research in this area could focus on exploring different catalyst systems to control the polymer's microstructure and properties, investigating the performance of these materials in applications such as gas separation membranes and organic electronic devices, and expanding the library of functionalized polymers through various "click" reactions.
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Buchmeiser, M. R. (2017). Recent Advances in the Regio- and Stereospecific Cyclopolymerization of α,ω-Diynes by Tailored Ruthenium Alkylidenes and Molybdenum Imido Alkylidene N-Heterocyclic Carbene Complexes. Polymer Reviews, 57(1), 15-30.[5][6]
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Fox, H. H., & Schrock, R. R. (1994). Living Cyclopolymerization of 1, 6-Heptadiyne Derivatives Using Well-Defined Alkylidene Complexes: Polymerization Mechanism, Polymer Structure, and Polymer Properties. Organometallics, 13(4), 635-639.[3]
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Kim, S.-H., et al. (2006). Synthesis and Characterization of Poly(1,6-Heptadiyne) Derivatives Containing Alkylsilyloxy Groups. Journal of the Korean Physical Society, 49, 300-303.[7]
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Zamani, M. R., Ahmadjo, S., Mortazavi, S. M. M., & Rostami, M. (2019). Effect of Type of Catalyst on Functionalization of Poly 1-Hexene With Maleic Anhydride. Iranian Journal of Polymer Science and Technology, 32(3), 225-233.[8]
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Chruściel, J. J., & Fejdyś, M. (2018). Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO 4/2. Polymers, 10(5), 488.[9]
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Xu, L. (2016). Synthesis and Characterization of Polysiloxane and Acrylate Elastomer Material. Atlantis Press.[10]
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Tomczak, M., et al. (2021). Synthesis and characterization of the non-isocyanate poly(carbonate-urethane)s obtained via polycondensation route. European Polymer Journal, 155, 110574.[11]
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Application Notes & Protocols: Strategic Use of 1-Trimethylsilyl-1,4-pentadiyne in Modern Organic Synthesis
Abstract
1-Trimethylsilyl-1,4-pentadiyne is a highly versatile and strategic building block in organic synthesis. Its structure, featuring a terminal alkyne and a selectively masked trimethylsilyl (TMS)-protected alkyne, allows for sequential and site-specific functionalization. This capability is paramount in the construction of complex molecular architectures, including conjugated enediyne systems, functionalized heterocycles, and natural product analogs.[1] This guide provides an in-depth exploration of the reagent's properties, core synthetic principles, and detailed, field-proven protocols for its application, with a focus on Sonogashira cross-coupling and selective deprotection strategies.
Compound Profile and Safety Mandates
1.1. Physicochemical Properties
This compound is a liquid at room temperature with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂Si | [2][3] |
| Molecular Weight | 136.27 g/mol | [2][4] |
| CAS Number | 71789-10-1 | [2][4] |
| Appearance | Colorless Liquid | |
| Storage | Requires refrigeration | [5] |
1.2. Critical Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable when handling this reagent. This compound is classified as a highly flammable liquid and vapor.[2][6][7]
-
Fire Hazard: All operations must be conducted in a chemical fume hood, away from heat, sparks, open flames, and other ignition sources.[6] Use only non-sparking tools and explosion-proof equipment.[6]
-
Static Discharge: To prevent ignition of vapors by static electricity, all metal parts of the equipment must be grounded.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[6][8]
-
Ventilation: Ensure work is performed in a well-ventilated area to avoid inhalation of vapors.[6]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, typically under refrigeration as recommended.[5][6]
The Core Principle: Orthogonal Reactivity
The synthetic power of this compound stems from the differential reactivity of its two alkyne termini. The terminal alkyne possesses an acidic proton and is readily available for a host of C-C bond-forming reactions. Conversely, the second alkyne is "protected" by a bulky and electronically distinct trimethylsilyl (TMS) group.[9] This TMS group serves two primary functions: it prevents the acetylenic proton from engaging in undesired reactions (e.g., acting as an acid) and it can be selectively removed under specific conditions to unveil a new reactive terminal alkyne for subsequent transformations.[10] This orthogonality is the cornerstone of its utility, enabling chemists to perform sequential reactions with high regiochemical control.
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Application Notes & Protocols: 1-Trimethylsilyl-1,4-pentadiyne as a Versatile Precursor for Natural Product Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
1-Trimethylsilyl-1,4-pentadiyne is a uniquely functionalized C5 building block that has emerged as a powerful precursor in the synthesis of complex molecular architectures, particularly in the realm of natural products. Its structure, featuring both a terminal alkyne and a sterically differentiated trimethylsilyl-protected alkyne, allows for sequential and site-selective reactions. This guide provides an in-depth exploration of its synthetic utility, focusing on key transformations such as enyne metathesis and cycloaddition reactions. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the strategic application of this versatile reagent in constructing core scaffolds of biologically active molecules.
Introduction: The Strategic Advantage of this compound
In the intricate chess game of total synthesis, the choice of starting materials is paramount. This compound (CAS 71789-10-1) offers a distinct strategic advantage due to its differentiated reactivity.[1][2] The terminal alkyne provides a reactive handle for a host of transformations, including metal-catalyzed cross-couplings, hydrofunctionalizations, and metathesis reactions. Concurrently, the trimethylsilyl (TMS) group serves as a robust yet readily cleavable protecting group for the second alkyne.[3] This arrangement enables chemists to perform chemistry at the terminal position without affecting the internal alkyne, and then, in a subsequent step, unmask the second alkyne for further elaboration. This intrinsic orthogonality is the cornerstone of its utility in streamlined and convergent synthetic strategies.
This document will focus on two primary applications that leverage the unique structure of this precursor: Ring-Closing Enyne Metathesis (RCEYM) for the construction of cyclic dienes and Cycloaddition reactions for the formation of diverse heterocyclic systems. We will also provide a comprehensive guide to the critical step of selective TMS deprotection.
Figure 1: A high-level overview of the divergent synthetic pathways accessible using this compound as a precursor.
Ring-Closing Enyne Metathesis (RCEYM)
Enyne metathesis is a powerful reaction for forming cyclic 1,3-dienes by intramolecularly rearranging an alkene and an alkyne.[4][5] The use of this compound is particularly advantageous here. The TMS group can enhance the stability of the substrate and, in some cases, influence the reaction's efficiency, especially when using second-generation Grubbs-type catalysts.[6] The resulting cyclic diene retains the TMS-protected alkyne, which can be elaborated in a later step.
Causality Behind Experimental Choices:
-
Catalyst Selection: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally preferred for enyne metathesis due to their higher activity and broader functional group tolerance compared to first-generation catalysts.[7]
-
Solvent: Dichloromethane (DCM) or toluene are common solvents. They are relatively non-coordinating and effectively solubilize both the substrate and the ruthenium catalyst.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst degradation. For reactions involving terminal alkynes, an ethylene atmosphere can sometimes be used to facilitate the catalytic cycle, though this is less common when the alkyne is internal or silyl-protected.[8]
-
Temperature: Reactions are typically run at room temperature to 45 °C. Higher temperatures can sometimes lead to catalyst decomposition or side reactions.[7]
Figure 2: Experimental workflow for a typical Ring-Closing Enyne Metathesis (RCEYM) reaction.
Protocol 2.1: Synthesis of a Pyrrolidine-Based Cyclic Diene
This protocol is a representative example for constructing a nitrogen-containing heterocycle, a common core in alkaloid natural products.[4][5]
Materials and Reagents:
-
N-alkenyl-N-(pent-4-yn-1-yl)tosylamide (prepared from this compound)
-
Hoveyda-Grubbs 2nd Generation Catalyst (CAS 301224-40-8)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl vinyl ether
-
Silica gel for column chromatography
-
Hexanes, Ethyl Acetate
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the enyne substrate (1.0 eq).
-
Dissolve the substrate in anhydrous DCM to a concentration of 0.01–0.05 M. Expert Insight: Working at high dilution favors the intramolecular ring-closing reaction over intermolecular oligomerization.
-
Add the Hoveyda-Grubbs 2nd Generation Catalyst (2–5 mol%) to the solution. The solution will typically turn from green to brown.
-
Stir the reaction mixture at room temperature or gently heat to 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material (typically 2–12 hours), add a few drops of ethyl vinyl ether to quench the reaction and stir for 20 minutes. This deactivates the catalyst by forming a stable Fischer carbene.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired cyclic diene.
Self-Validation & Troubleshooting:
-
Expected Outcome: A clean conversion to a single major product, observable by TLC as a new, less polar spot. The yield should be in the range of 80-95%.
-
Troubleshooting: If the reaction stalls, a second portion of the catalyst (1-2 mol%) can be added. If oligomerization is observed, decrease the concentration. Ensure the solvent is rigorously dried, as water can inhibit catalyst activity.
Cycloaddition Reactions
The electron-deficient nature of the alkyne in this compound makes it a competent partner in various cycloaddition reactions, such as [3+2] cycloadditions with dipoles (e.g., azides, nitrones) to form five-membered heterocycles.[9][10] The TMS group can direct the regioselectivity of the addition and is easily removed post-cyclization to reveal a handle for further functionalization.
Protocol 3.1: [3+2] Cycloaddition with an Azide (Click Chemistry)
This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) using the terminal alkyne of the precursor to form a triazole, a scaffold present in numerous pharmaceuticals.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzyl Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
tert-Butanol/Water (1:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound and benzyl azide in the t-butanol/water mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the aqueous solution of CuSO₄·5H₂O to the reaction flask, followed by the sodium ascorbate solution. Expert Insight: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ, which is a milder and more reliable method than starting with often-oxidized Cu(I) salts.[11][12]
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify by column chromatography if necessary, although these reactions are often very clean.
Selective Deprotection of the Trimethylsilyl Group
The ability to selectively remove the TMS group is crucial for the synthetic utility of this compound. A variety of methods exist, allowing the choice of conditions to be tailored to the functional groups present in the molecule.[13]
Comparative Data on Deprotection Methods
| Method | Reagents | Solvent | Temp. | Time | Key Advantages & Considerations |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF | 0 °C to RT | 15-60 min | Very common and effective. Can be basic; may not be suitable for base-sensitive functional groups.[3] |
| Carbonate-Based | Potassium carbonate (K₂CO₃) | Methanol | RT | 1-5 h | Mild, inexpensive, and highly selective for TMS alkynes over other silyl ethers (e.g., TBDPS, TIPS).[13][14] |
| Copper-Catalyzed | CuSO₄, Sodium Ascorbate | EtOH/H₂O | RT | 30-60 min | Very mild, fast, and tolerant of a wide range of functional groups. Nontoxic reagents.[11][12] |
| Silver-Catalyzed | Silver(I) oxide (Ag₂O) or Silver(I) nitrate (AgNO₃) | Water or Acetone/MeOH | RT | 1-3 h | Effective for substrates where other methods fail, but silver reagents are more expensive.[14] |
Protocol 4.1: Mild Deprotection using Potassium Carbonate in Methanol
This is often the method of choice due to its mildness, low cost, and high selectivity.
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Stir the suspension at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, filter the mixture to remove the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water to remove any remaining salts, dry over Na₂SO₄, and concentrate to yield the deprotected terminal alkyne.
Figure 3: Simplified schematic of TMS-alkyne deprotection using potassium carbonate in methanol.
Conclusion
This compound serves as a testament to the power of strategic functionalization in a small molecule precursor. Its differentiated alkynes provide chemists with a reliable platform for sequential, controlled bond formation. By mastering the key reactions of enyne metathesis and cycloaddition, coupled with selective deprotection, researchers can significantly shorten synthetic routes to complex natural products and their analogues. The protocols and insights provided herein are intended to serve as a practical guide for unlocking the full potential of this versatile building block in drug discovery and chemical biology.
References
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Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link][11][12]
-
Wiley-VCH. (2006). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. Request PDF. [Link][14]
-
ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]
-
Mori, M. (2007). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Current Organic Chemistry, 11(14), 1235-1253. [Link][4]
-
Jones, G. E., Kendrick, D. A., & Holmes, A. B. (1987). 1,4-BIS(TRIMETHYLSILYL)BUTA-1,3-DIYNE. Organic Syntheses, 65, 52. [Link]
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Mori, M. (2004). Synthesis of Natural Products and Related Compounds using Enyne Metathesis. Synlett, 2004(11), 1879-1894. [Link][5]
-
Qiu, R., Orita, A., & Peng, L. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(8), 2235-2248. [Link][3]
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Larrow, J. F., & Schaus, S. E. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Science of Synthesis, 2017(1), 25-68. [Link][13]
-
Rohlfing, F., & Kelling, A. (2019). A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. University of Western Australia Research Repository. [Link]
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PubChem. (n.d.). This compound. PubChem. Retrieved from [Link][1]
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Wikipedia. (n.d.). 1,4-Pentadiyne. Wikipedia. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H12Si). PubChemLite. Retrieved from [Link]
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Donohoe, T. J. (2006). ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. Targets in Heterocyclic Systems, 10, 1-18. [Link][8]
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Piers, W. E., & Gille, A. (2018). From propenolysis to enyne metathesis: tools for expedited assembly of 4a,8a-azaboranaphthalene and extended polycycles with embedded BN. Chemical Science, 9(33), 6848–6854. [Link][7]
-
Royal Society of Chemistry. (2018). 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. RSC Publications. [Link][9]
-
Thakur, D. (2024). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Request PDF. [Link][10]
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The Synthetic Versatility of 1-Trimethylsilyl-1,4-pentadiyne: Application Notes on Palladium-Catalyzed Transformations
Introduction: A Multifaceted Building Block in Modern Synthesis
1-Trimethylsilyl-1,4-pentadiyne is a valuable and versatile substrate in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its structure, featuring a terminal alkyne and a trimethylsilyl-protected internal alkyne, allows for a range of selective transformations under palladium catalysis. The trimethylsilyl (TMS) group can serve as a sterically bulky protecting group, enabling regioselective functionalization of the terminal alkyne. Alternatively, the silyl group can be leveraged for further cross-coupling reactions or can influence the regiochemical outcome of intramolecular cyclizations.
This technical guide provides in-depth application notes and detailed protocols for key palladium-catalyzed reactions of this compound. We will explore two major classes of transformations: selective Sonogashira cross-coupling and intramolecular cyclization reactions. The protocols and mechanistic discussions are designed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for utilizing this powerful synthetic tool.
Part 1: Selective Functionalization via Sonogashira Cross-Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] In the case of this compound, the TMS group effectively shields the internal alkyne, allowing for highly selective coupling at the terminal position. This strategy is invaluable for the synthesis of unsymmetrical diynes, which are precursors to a wide array of complex molecules, including pharmaceuticals and organic materials.[3]
Mechanistic Rationale for Selectivity
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. The steric bulk of the trimethylsilyl group on the internal alkyne of this compound disfavors its interaction with the catalytic species, thus ensuring high selectivity for the terminal alkyne.
Caption: Figure 1. Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Protocol 1: Selective Sonogashira Coupling of this compound with an Aryl Iodide
This protocol describes a general procedure for the selective Sonogashira coupling of this compound with an aryl iodide. The conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl iodide
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv.). Stir the mixture for 5-10 minutes at room temperature to ensure dissolution of the solids.
-
Substrate Addition: Add this compound (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
| Entry | Aryl Halide | Catalyst System | Solvent/Base | Temp. | Yield (%) |
| 1 | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | THF / Et₃N | RT | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | THF / Et₃N | RT | 80-90 |
| 3 | 3-Iodopyridine | Pd(OAc)₂ / P(o-tol)₃ | DMF / NaOAc | 100 °C (MW) | ~75[4] |
| 4 | Aryl Bromide | Pd(PPh₃)₄ / CuI | Et₃N | 60 °C | 70-85 |
Table 1. Representative yields for Sonogashira coupling with silylalkynes. Yields are indicative and will vary with the specific aryl halide.
Part 2: Intramolecular Cyclization for the Synthesis of Five-Membered Rings
The 1,4-diyne motif in this compound makes it an excellent candidate for palladium-catalyzed intramolecular cyclization reactions. Such reactions are powerful tools for the construction of carbocyclic and heterocyclic frameworks, which are prevalent in natural products and pharmaceuticals.[5][6] Depending on the reaction conditions and the presence of other reagents, various cyclization pathways can be accessed.
Mechanistic Considerations in Enyne-Type Cyclizations
While this compound is a diyne, its intramolecular cyclization can be conceptualized through mechanistic pathways similar to those of 1,6-enynes. A common pathway involves the formation of a hydridopalladium(II) species, which then undergoes hydropalladation across one of the alkyne moieties.[7] The resulting vinylpalladium intermediate can then undergo intramolecular carbopalladation onto the second alkyne. Subsequent β-hydride elimination or other termination steps can lead to the final cyclized product. The trimethylsilyl group can play a crucial role in directing the regioselectivity of these steps.
Caption: Figure 2. Plausible mechanistic pathway for the cycloisomerization of this compound.
Protocol 2: Palladium-Catalyzed Cycloisomerization to a Substituted Cyclopentadiene
This protocol outlines a representative procedure for the cycloisomerization of this compound to a substituted cyclopentadiene derivative. This reaction is analogous to the well-established cycloisomerization of 1,6-enynes.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Acetic acid (AcOH)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.05 mmol, 5 mol%) and PPh₃ (0.10 mmol, 10 mol%) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 15-20 minutes to allow for catalyst formation.
-
Reagent Addition: Add acetic acid (1.0 mmol, 1.0 equiv.) to the catalyst solution.
-
Substrate Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous toluene (5 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether (20 mL).
-
Neutralization: Carefully wash the organic layer with a saturated aqueous sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid.
-
Washing: Wash the organic layer with water (15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the substituted cyclopentadiene product.
| Reaction Type | Product Type | Catalyst System | Solvent/Additive | Temp. | Expected Yield (%) |
| Cycloisomerization | Substituted Cyclopentadiene | Pd(OAc)₂ / PPh₃ | Toluene / AcOH | 80-100 °C | 60-80 |
| Tandem Cyclization/Silylation | Silyl-substituted five-membered ring | Pd(OAc)₂ / Ligand | Dioxane | 100 °C | 70-90 |
Table 2. Representative conditions for palladium-catalyzed cyclization of enyne-type substrates. Yields are estimates based on analogous systems.
Conclusion and Future Outlook
The palladium-catalyzed reactions of this compound provide efficient and selective routes to a variety of valuable molecular scaffolds. The selective Sonogashira coupling at the terminal alkyne allows for the straightforward synthesis of unsymmetrical diynes, while intramolecular cyclization reactions open avenues to functionalized five-membered ring systems. The protocols presented herein serve as a robust starting point for the exploration of this versatile building block in the synthesis of complex organic molecules. Further research into diastereoselective and enantioselective variants of these reactions will undoubtedly expand the synthetic utility of this compound in the fields of drug discovery and materials science.
References
-
Elsebaei, M. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? ResearchGate. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Spring, D. (n.d.). Palladium-catalysed cross-coupling of organosilicon reagents. University of Cambridge. [Link]
-
MDPI. (2023). Intramolecular Cyclization. Encyclopedia. [Link]
-
Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. [Link]
-
MDPI. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. [Link]
-
Gevorgyan, V. (2008). Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway. PMC. [Link]
-
Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-5). [Link]
Sources
Application Notes & Protocols: Strategic Functionalization of 1-Trimethylsilyl-1,4-pentadiyne via Copper Catalysis
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed exploration of copper-catalyzed reactions involving the versatile building block, 1-trimethylsilyl-1,4-pentadiyne. This substrate, featuring both a terminal alkyne and a sterically-protected internal alkyne, offers a unique platform for sequential and selective chemical modifications. We will delve into the principles, field-proven protocols, and expert insights for leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) to achieve precise molecular construction. The content herein is grounded in authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Strategic Advantage of a Bifunctional Alkyne
This compound is a highly valuable reagent in modern organic synthesis. Its structure is unique in that it possesses two distinct alkyne functionalities with orthogonal reactivity. The terminal alkyne is readily available for reactions such as the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the trimethylsilyl (TMS)-protected internal alkyne remains inert under these conditions. This differential reactivity allows for a stepwise functionalization strategy: the terminal alkyne can be modified first, followed by a subsequent chemical step to deprotect and react the second alkyne. This approach is instrumental in the synthesis of complex molecules, including unsymmetrical bis-heterocycles, molecular linkers for bioconjugation, and novel ligands for coordination chemistry.
Copper catalysis is central to unlocking the potential of this substrate. The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient, reliable, and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles under mild conditions.[1] This guide will focus primarily on the strategic application of CuAAC for the selective monofunctionalization of this compound.
Core Application: Selective Mono-Cycloaddition via CuAAC
The most powerful application of this compound in copper catalysis is its selective reaction at the terminal alkyne. This selectivity is the foundation for building more complex structures in a controlled manner.
Principle and Mechanistic Rationale
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds through a catalytic cycle that is initiated by the formation of a copper(I) acetylide intermediate.[1] This step is crucial for the reaction's success and selectivity.
-
Causality of Selectivity: The reaction's selectivity for the terminal alkyne of this compound is governed by the mechanism of copper acetylide formation. The terminal alkyne has an acidic proton that is readily removed in the presence of a mild base and a copper(I) salt to form the key copper-acetylide intermediate. The internal alkyne, capped with a bulky and non-acidic trimethylsilyl group, cannot form this intermediate and thus does not participate in the cycloaddition under standard CuAAC conditions.
-
The Catalytic Cycle: The broadly accepted mechanism involves a dinuclear copper intermediate. The cycle begins with the reaction of the terminal alkyne with a Cu(I) catalyst to form a π-complex, which then rearranges to the σ-bound copper acetylide. An organic azide coordinates to the second copper center, bringing it into proximity with the acetylide. A subsequent cycloaddition step forms a six-membered copper-containing ring (a cuprate-triazolide), which, upon protonolysis or reaction with another electrophile, releases the stable 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst for the next cycle.
-
Catalyst Generation: While the active catalyst is Cu(I), it is often more convenient and practical to use a more stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in conjunction with a reducing agent like sodium ascorbate. The ascorbate reduces Cu(II) to the catalytically active Cu(I) state in situ. Some protocols, however, may utilize Cu(II) salts directly, where the reaction conditions themselves or other reagents may facilitate the necessary redox processes, or where a Cu(I) species is formed transiently.
Diagram 1: Catalytic Cycle of the CuAAC Reaction
A simplified representation of the Cu(I)-catalyzed azide-alkyne cycloaddition cycle.
Field-Validated Protocol: Mono-functionalization of this compound
The following protocol is adapted from a validated synthetic procedure for the preparation of a triazole-based ligand precursor, demonstrating the selective monofunctionalization of the title compound.
Objective: To synthesize a 1-substituted-4-(2-(trimethylsilyl)ethynyl)ethyl-1H-1,2,3-triazole via a selective copper-catalyzed cycloaddition.
Materials:
-
Alkyl Azide (e.g., Ethyl Azide or n-Butyl Azide, generated in situ from the corresponding alkyl iodide)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Potassium Carbonate (K₂CO₃)
-
Pyridine
-
Sodium Azide (NaN₃)
-
Alkyl Iodide (e.g., Ethyl Iodide or n-Butyl Iodide)
-
Tetrahydrofuran (THF) / Water (H₂O)
Protocol Steps:
-
In Situ Generation of Alkyl Azide: In a round-bottom flask, dissolve the alkyl iodide (e.g., ethyl iodide, 6.4 mmol) and sodium azide (NaN₃, 21.2 mmol) in a 1:1 mixture of THF/H₂O (40 mL). Stir the mixture vigorously at room temperature for 5 hours. This step prepares the azide component without isolating the potentially hazardous low-molecular-weight organic azide.
-
Reaction Assembly: To the flask containing the freshly prepared alkyl azide solution, add the following reagents sequentially:
-
This compound (0.52 mL, 3.0 mmol)
-
Pyridine (0.28 mL, 3.4 mmol)
-
Potassium Carbonate (K₂CO₃, 830 mg, 6.0 mmol)
-
Copper(II) Sulfate (CuSO₄, 104 mg, 0.65 mmol)
-
-
Reaction Execution: Stir the resulting heterogeneous mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude residue by column chromatography on silica gel to yield the pure mono-triazole product.
-
Diagram 2: Experimental Workflow for Mono-functionalization
Step-by-step workflow for the selective CuAAC reaction.
Data Summary
The following table summarizes the key reaction parameters from the validated protocol.
| Parameter | Value / Reagent | Molar Ratio (vs. Diyne) | Purpose |
| Diyne Substrate | This compound | 1.0 | Key bifunctional reactant |
| Azide Precursor | Alkyl Iodide | ~2.1 | Source for in situ azide generation |
| Azide Source | Sodium Azide (NaN₃) | ~7.0 | Nucleophile for Sₙ2 displacement |
| Catalyst | Copper(II) Sulfate (CuSO₄) | 0.22 | Precursor to the active Cu(I) catalyst |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 | Promotes acetylide formation |
| Additive | Pyridine | 1.1 | Acts as a ligand, stabilizing the copper catalyst |
| Solvent | THF / H₂O (1:1) | - | Reaction medium |
| Temperature | Room Temperature | - | Mild reaction condition |
Advanced Applications & Strategic Outlook
The mono-adduct synthesized above is a versatile intermediate for further transformations. The remaining TMS-protected alkyne can be unmasked and subjected to a second reaction, enabling the synthesis of complex, unsymmetrical molecules.
Conceptual Protocol: Synthesis of Unsymmetrical Bis-Triazoles
This strategy involves a two-step sequence: the initial selective CuAAC, followed by deprotection and a second, different CuAAC reaction.
-
Step 1: First Cycloaddition: Perform the mono-cycloaddition as detailed in Protocol 2.2 with a desired Azide A to yield the mono-triazole intermediate.
-
Step 2: TMS Deprotection: Dissolve the purified mono-triazole in a solvent like THF. Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF, ~1.1 equivalents). Stir at room temperature until the TMS group is cleaved (monitor by TLC).
-
Step 3: Second Cycloaddition: To the resulting terminal alkyne, introduce a different azide (Azide B) and a fresh charge of a copper catalyst system (e.g., CuSO₄/Sodium Ascorbate) to initiate the second cycloaddition, yielding the unsymmetrical bis-triazole.
This stepwise approach provides complete control over the substitution pattern of the final product, a significant advantage in the targeted synthesis of functional molecules.
References
-
Molybdenum Catalyzed Acceptorless Dehydrogenation of Alcohols for the Synthesis of Quinolines. (2024). ResearchGate. [Link]
-
Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). Catalysis Science & Technology. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2018). Inorganic Chemistry. [Link]
-
Novel series of bis-1,2,4-triazoles as TP inhibitors. (2023). AABC. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology. [Link]
-
Copper-Catalyzed One-Pot Synthesis of Functionalized Pyrroles from Sulfonyl Azides, Alkynes, and (p-Toluenesulfonyl)methyl Isocyanide. (2014). Archive of SID. [Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (2013). Beilstein Journal of Organic Chemistry. [Link]
-
Recent Advancements in Pyrrole Synthesis. (2020). Molecules. [Link]
-
Synthesis and applications of bi- and bis-triazole systems. (2018). ARKIVOC. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Asymmetric copper catalyzed azide-alkyne cycloadditions. (2019). Loughborough University Research Repository. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1-Trimethylsilyl-1,4-pentadiyne Synthesis
Welcome to the technical support center for the synthesis of 1-trimethylsilyl-1,4-pentadiyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and purity.
Introduction: The Challenge of Selective Monosilylation
This compound is a valuable building block in organic synthesis, offering a versatile handle for cross-coupling reactions and the construction of complex molecular architectures. The primary challenge in its synthesis lies in the selective monosilylation of the symmetrical starting material, 1,4-pentadiyne. Direct monosilylation often leads to a statistical mixture of the desired product, the disilylated byproduct, and unreacted starting material, complicating purification and reducing the overall yield.
A more robust and controllable strategy involves a two-step approach:
-
Exhaustive Bis-silylation: Driving the reaction to completion to form 1,4-bis(trimethylsilyl)-1,4-pentadiyne.
-
Selective Monodesilylation: Carefully removing one of the trimethylsilyl (TMS) groups to yield the target compound, this compound.
This guide will focus on troubleshooting and optimizing this two-step synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Part 1: Bis-silylation of 1,4-Pentadiyne
Q1: My yield of 1,4-bis(trimethylsilyl)-1,4-pentadiyne is low, and I still see starting material (1,4-pentadiyne) in my crude NMR. What's going wrong?
A1: This issue typically points to incomplete deprotonation of the starting diyne. Here are the most common causes and their solutions:
-
Inactive or Insufficient Base:
-
n-Butyllithium (n-BuLi): This is a common and effective base for deprotonating terminal alkynes[1][2]. However, n-BuLi is highly reactive and can be partially decomposed by residual moisture or air.
-
Solution: Always use a freshly titrated solution of n-BuLi to accurately determine its concentration[3]. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use a slight excess of n-BuLi (2.1-2.2 equivalents) to ensure complete deprotonation of both acetylenic protons.
-
-
Grignard Reagents (e.g., Ethylmagnesium Bromide): While Grignard reagents can also be used, they are generally less basic than n-BuLi and may result in an equilibrium that does not favor complete deprotonation.
-
Solution: If using a Grignard reagent, consider using a stronger one or increasing the reaction temperature. However, n-BuLi is generally the preferred base for this transformation.
-
-
-
Inadequate Reaction Temperature:
-
Deprotonation with n-BuLi is typically performed at low temperatures (-78 °C) to prevent side reactions with the solvent (e.g., THF)[4]. However, if the reaction is too cold, the deprotonation may be slow.
-
Solution: After the initial deprotonation at -78 °C, allow the reaction to slowly warm to 0 °C or room temperature for a period to ensure complete formation of the dianion before adding the silylating agent.
-
-
-
Poor Quality Starting Material:
Q2: I'm observing the formation of side products other than the desired bis-silylated diyne. What are they and how can I avoid them?
A2: The most common side reaction is the homocoupling of the starting material or product, leading to oligomeric or polymeric materials.
-
Cause: This is often catalyzed by trace amounts of copper or other transition metals, especially if the reaction is allowed to warm in the presence of air.
-
Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination, you can add a chelating agent like ethylenediaminetetraacetic acid (EDTA) during the workup. More importantly, maintain a strictly inert atmosphere throughout the reaction.
-
Part 2: Selective Monodesilylation
Q3: I'm having trouble selectively removing only one TMS group. My reaction either doesn't proceed, or I lose both TMS groups.
A3: Achieving selective monodesilylation is a delicate balance of reaction conditions. The key is to use a mild desilylating agent and carefully control the stoichiometry and reaction time.
-
Choice of Desilylating Agent:
-
Fluoride-based Reagents (e.g., Tetrabutylammonium Fluoride - TBAF): TBAF is a common reagent for cleaving silicon-carbon bonds. However, it can be too reactive and lead to complete desilylation if not used carefully.
-
Solution: Use a stoichiometric amount (1.0 equivalent) of TBAF at a low temperature (e.g., 0 °C) and carefully monitor the reaction by TLC or GC-MS. The presence of a small amount of water can sometimes facilitate the reaction[7].
-
-
Base-Catalyzed Methanolysis (e.g., K₂CO₃ in Methanol): This is a milder and often more selective method for removing a TMS group from an alkyne[7].
-
Solution: A catalytic amount of potassium carbonate in methanol at room temperature is an excellent starting point. The reaction progress should be monitored closely, and the reaction quenched as soon as the desired product is the major component.
-
-
-
Reaction Monitoring is Crucial:
-
The difference in reactivity between the first and second desilylation is not large. Therefore, it is essential to stop the reaction at the optimal time.
-
Solution: Take aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes), quench them, and analyze by TLC or GC-MS to determine the ratio of starting material, desired product, and the fully deprotected diyne.
-
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the bis-silylation reaction?
A: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent. It is polar enough to dissolve the organolithium intermediates and has a convenient temperature range for these reactions. Diethyl ether can also be used. It is crucial that the solvent is rigorously dried and deoxygenated before use.
Q: How do I purify the final this compound?
A: The product mixture from the monodesilylation will likely contain the bis-silylated starting material, the desired mono-silylated product, and the fully deprotected 1,4-pentadiyne. These compounds have different polarities and can be separated by column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
Q: What are the key characterization features of this compound?
A:
-
¹H NMR: You should expect to see a singlet for the trimethylsilyl protons (around 0.1-0.2 ppm), a triplet for the terminal alkyne proton (around 2.0 ppm), and a triplet for the methylene protons in the middle of the chain (around 3.0 ppm).
-
¹³C NMR: The spectrum will show distinct signals for the two alkyne carbons of the silylated alkyne and the two carbons of the terminal alkyne, as well as the methylene carbon and the methyl carbons of the TMS group[8].
-
FTIR: Look for the characteristic C-H stretch of the terminal alkyne at ~3300 cm⁻¹ and the C≡C triple bond stretches around 2100-2260 cm⁻¹[8]. The presence of both a silylated and a terminal alkyne will result in two distinct triple bond stretches.
Q: What are the main safety precautions I should take?
A:
-
n-Butyllithium is pyrophoric: It can ignite spontaneously on contact with air or moisture. Always handle it under an inert atmosphere using proper syringe and cannula techniques. Wear fire-resistant personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
1,4-Pentadiyne is volatile and potentially unstable: Handle it in a well-ventilated fume hood and store it at low temperatures.
-
Quenching: The reaction should be quenched carefully by slowly adding a proton source (e.g., saturated aqueous ammonium chloride) at a low temperature to control the exothermic reaction.
Experimental Protocols
Protocol 1: Synthesis of 1,4-bis(trimethylsilyl)-1,4-pentadiyne
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add freshly distilled 1,4-pentadiyne (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq., freshly titrated) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Cool the reaction mixture back to -78 °C and add trimethylsilyl chloride (2.2 eq.) dropwise.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with hexanes) or used directly in the next step if it is sufficiently pure.
Protocol 2: Selective Monodesilylation to this compound
-
Dissolve 1,4-bis(trimethylsilyl)-1,4-pentadiyne (1.0 eq.) in methanol in a round-bottom flask.
-
Add a catalytic amount of powdered potassium carbonate (e.g., 0.1 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS every 15-30 minutes.
-
Once the desired ratio of mono-silylated product is achieved, quench the reaction by adding water and extracting with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from the starting material and the fully deprotected diyne.
Data Presentation
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | FTIR (cm⁻¹) |
| 1,4-Pentadiyne | ~2.0 (t, 2H), ~3.2 (t, 2H) | ~69 (CH), ~82 (C), ~15 (CH₂) | ~3300 (C-H), ~2120 (C≡C) |
| 1,4-bis(trimethylsilyl)-1,4-pentadiyne | ~0.15 (s, 18H), ~3.1 (s, 2H) | ~0.0 (CH₃), ~17 (CH₂), ~88 (C≡C-Si), ~90 (C≡C-Si) | ~2170 (C≡C) |
| This compound | ~0.16 (s, 9H), ~2.0 (t, 1H), ~3.0 (t, 2H) | ~0.0 (CH₃), ~16 (CH₂), ~69 (C≡CH), ~82 (C≡CH), ~88 (C≡CSi), ~90 (C≡CSi) | ~3310 (C-H), ~2170 (C≡C-Si), ~2120 (C≡C-H) |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.[8]
Visualizations
Reaction Workflow
Caption: Two-step synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting common issues in the synthesis.
References
-
A straightforward method for the synthesis of unsymmetrically substituted 1,3-diynes. ElectronicsAndBooks. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. ResearchGate. Available at: [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest. Available at: [Link]
-
Synthesis of Enantiopure tertiary skipped diynes via one-pot desymmetrizing TMS-cleavage. PubMed. Available at: [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. Available at: [Link]
-
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. Available at: [Link]
-
Selective desilylation of bis(trimethylsilyl)acetylenes. Royal Society of Chemistry. Available at: [Link]
-
Desilylations. Organic Chemistry Portal. Available at: [Link]
-
Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. ResearchGate. Available at: [Link]
-
Highly efficient synthesis of unsymmetrical 1,3-diynes from organoalane reagents and alkynyl bromides mediated by a nickel catalyst. ResearchGate. Available at: [Link]
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n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Creative Commons. Available at: [Link]
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Some Aspects of the Chemistry of Alkynylsilanes. Gelest. Available at: [Link]
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n-Butyllithium. Wikipedia. Available at: [Link]
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Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. Available at: [Link]
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Synthesis and Functionalization of a 1,4-Bis(trimethylsilyl)tetrasila-1,3-diene through the Selective Cleavage of Si(sp 2 )–Si(sp 3 ) Bonds under Mild Reaction Conditions. ResearchGate. Available at: [Link]
-
1,4-Pentadiyne. Wikipedia. Available at: [Link]
-
n-Butyllithium as a highly efficient precatalyst for cyanosilylation of aldehydes and ketones. Royal Society of Chemistry. Available at: [Link]
-
organolithium reagents 1. Harvard University. Available at: [Link]
-
Penta-1,4-diyne. PubChem. Available at: [Link]
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1,3-pentadiene and 1,4-pentadiene are compared with respect to their intrinsic stability and rea... YouTube. Available at: [Link]
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"1-Trimethylsilyl-1,4-pentadiyne" synthesis side reactions and byproducts
Welcome to the technical support center for the synthesis of 1-trimethylsilyl-1,4-pentadiyne. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges, side reactions, and byproducts encountered during its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to optimize your reaction outcomes and ensure the integrity of your results.
Introduction to the Synthesis
The most common and direct route to this compound involves the SN2 alkynylation of a propargyl electrophile, typically propargyl bromide, with a metalated trimethylsilylacetylene, such as lithium (trimethylsilyl)acetylide. This method, while conceptually straightforward, is sensitive to reaction conditions and can be prone to several side reactions that may complicate purification and reduce yields.
The primary transformation is as follows:
-
Deprotonation: Trimethylsilylacetylene is deprotonated with a strong base, usually n-butyllithium (n-BuLi), at low temperature in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form lithium (trimethylsilyl)acetylide.
-
Nucleophilic Attack: The resulting acetylide then acts as a nucleophile, displacing the bromide from propargyl bromide to form the desired 1,4-diyne structure.
This guide will dissect the potential pitfalls in this process and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of problems you might encounter, followed by their probable causes and recommended solutions.
Problem 1: Low or No Yield of the Desired Product
You've completed the reaction and work-up, but GC-MS or 1H NMR analysis shows a low yield of this compound, with starting materials being the major components.
Possible Causes & Solutions:
-
Cause A: Incomplete Deprotonation of Trimethylsilylacetylene. The formation of the lithium acetylide is critical. If the n-BuLi reagent has degraded due to improper storage or if the reaction temperature was not sufficiently low, deprotonation will be incomplete.
-
Solution: Use a freshly titrated or newly purchased bottle of n-BuLi. Ensure the deprotonation step is carried out at a low temperature, typically -78 °C (dry ice/acetone bath), under a strictly inert atmosphere (Argon or Nitrogen). Allow sufficient time for the deprotonation to complete (usually 30-60 minutes) before adding the propargyl bromide.
-
-
Cause B: Inactive Propargyl Bromide. Propargyl bromide is a lachrymator and can degrade over time, especially if exposed to light or moisture.
-
Solution: Use freshly distilled or purchased propargyl bromide. It is often supplied as a solution in a stabilizing solvent like toluene. Ensure the correct stoichiometry is used.
-
-
Cause C: Reaction Temperature Too Low for Alkylation. While deprotonation requires very low temperatures, the subsequent alkylation step may be sluggish at -78 °C.
-
Solution: After the addition of propargyl bromide at -78 °C, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. This provides the necessary activation energy for the SN2 reaction to proceed to completion.
-
Problem 2: Significant Amount of a Symmetrical Diyne Byproduct Detected
Your product mixture contains a significant peak corresponding to 1,4-bis(trimethylsilyl)buta-1,3-diyne.
Possible Cause & Solutions:
-
Cause: Homocoupling of Lithium (trimethylsilyl)acetylide. This is a common side reaction, especially if trace amounts of oxygen or other oxidizing agents are present. While less common than Glaser-type couplings which require a copper catalyst, it can still occur. More likely, if your propargyl bromide is contaminated with an oxidant or if the reaction is inadvertently exposed to air, this pathway can be favored.
-
Solution 1: Rigorous Inert Atmosphere. Ensure your reaction flask, solvent, and reagents are thoroughly deoxygenated. Purge the flask with an inert gas before adding solvent and reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2: Purification. 1,4-bis(trimethylsilyl)buta-1,3-diyne is a solid at room temperature, while the desired product is a liquid.[1] Purification can often be achieved by careful column chromatography or, in some cases, by removing the solvent and filtering the liquid product away from the solid byproduct at low temperature.
-
Problem 3: Presence of an Isomeric Impurity, 1-Trimethylsilyl-1,3-pentadiyne
NMR analysis indicates the presence of a conjugated 1,3-diyne isomer in your product mixture.
Possible Cause & Solutions:
-
Cause: Base-Catalyzed Isomerization. Skipped diynes, like the target 1,4-pentadiyne, can isomerize to the thermodynamically more stable conjugated 1,3-diyne system in the presence of a strong base.[2][3] If excess n-BuLi is present after the deprotonation step, it can catalyze this rearrangement, especially as the reaction warms up.
-
Solution 1: Stoichiometric Control of Base. Use a precise amount of n-BuLi (1.0 equivalent) relative to trimethylsilylacetylene. Titrating the n-BuLi solution just before use is highly recommended.
-
Solution 2: Quenching Excess Base. After the formation of the lithium acetylide and before the addition of propargyl bromide, a small amount of a very weak proton source could theoretically be added, but this is risky as it could quench the desired nucleophile. A better approach is to ensure the propargyl bromide is added slowly to the cold acetylide solution, which should consume the acetylide as it is formed.
-
Solution 3: Controlled Work-up. Quench the reaction at low temperature with a saturated aqueous ammonium chloride solution. This will neutralize any remaining strong base and prevent isomerization during work-up and concentration.
-
Problem 4: Detection of 1,4-Pentadiyne and Hexamethyldisiloxane (HMDSO)
Your crude product shows signals for the desilylated 1,4-pentadiyne and/or HMDSO.
Possible Cause & Solutions:
-
Cause: Protodesilylation. The trimethylsilyl group can be labile and may be cleaved by acidic or basic conditions, or even by trace moisture, especially during work-up.[4] The presence of HMDSO is a strong indicator that TMS groups have been cleaved and have subsequently reacted with water.
-
Solution 1: Anhydrous Conditions. Ensure all glassware is oven-dried and the solvent (THF) is rigorously anhydrous.
-
Solution 2: Neutral Work-up. Avoid strongly acidic or basic aqueous solutions during the work-up. Use a gentle quench with saturated NH4Cl or plain water. When drying the organic extracts, use a neutral drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Solution 3: Careful Purification. Avoid using protic solvents (like methanol) during chromatography unless the column is first neutralized (e.g., by washing with a solvent containing a small amount of triethylamine).
-
Experimental Workflow & Side Reaction Visualization
The following diagram illustrates the intended synthetic pathway and highlights the key points where side reactions can occur.
Caption: Synthetic pathway and major side reactions for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a trimethylsilyl (TMS) group used as a protecting group for the alkyne?
A1: The TMS group serves two primary purposes. First, it prevents the terminal alkyne from undergoing unwanted coupling reactions at that position, such as the formation of symmetrical diynes under certain conditions.[5] Second, it is a relatively robust protecting group that can be selectively removed under specific, often mild, conditions (e.g., with fluoride ions or potassium carbonate in methanol) to reveal the terminal alkyne for further synthetic transformations.[4]
Q2: Can I use a different base instead of n-BuLi?
A2: While other strong bases like lithium diisopropylamide (LDA) or sodium amide could deprotonate the terminal alkyne, n-BuLi is most commonly used for its commercial availability, solubility in THF, and clean reaction profile. Weaker bases, such as alkoxides, are generally not strong enough to fully deprotonate a terminal alkyne. Using a different base may alter the solubility of the resulting acetylide and could introduce different side reactions.
Q3: My purification by column chromatography is difficult, and the product seems to co-elute with a byproduct. What can I do?
A3: Co-elution is often a problem if the byproduct has a similar polarity to the desired product, which can be the case with the isomerized 1,3-diyne.
-
Optimize Chromatography: Try a less polar solvent system (e.g., pure hexanes or pentane) and use a high-quality silica gel with a large surface area to improve separation.
-
Consider an Alternative Silyl Group: If you consistently face purification issues due to homocoupling, consider using a bulkier silyl group like triisopropylsilyl (TIPS). The resulting homocoupled byproduct, 1,4-bis(triisopropylsilyl)buta-1,3-diyne, has a significantly different polarity and retention time, making chromatographic separation much easier.[6] The TIPS group can be removed later, similar to TMS.
Q4: Is the reaction sensitive to the order of addition?
A4: Yes, the order of addition is critical. The lithium acetylide must be pre-formed by adding n-BuLi to the solution of trimethylsilylacetylene at low temperature. Then, the electrophile (propargyl bromide) is added to this solution. Reversing the addition (e.g., adding the acetylide to the bromide) can lead to localized high concentrations of the bromide, potentially favoring side reactions like elimination or reaction with any unquenched base.
Q5: Are there any specific safety precautions for this reaction?
A5: Yes. n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with proper syringes and cannulation techniques. Propargyl bromide is a potent lachrymator and is toxic; it should be handled in a well-ventilated fume hood. The reaction should be conducted behind a safety shield, especially when working on a larger scale.
References
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Wang, T., Chen, X., Chen, L., & Zhan, Z. (2011). Atom-Economical Chemoselective Synthesis of 1,4-Diynes and Polysubstituted Furans/Pyrroles from Propargyl Alcohols and Terminal Alkynes. Organic Letters, 13(13), 3324–3327. [Link]
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Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(4), 2250–2255. [Link]
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Wang, Y., Lv, J., & Hua, R. (2024). CuBr-Catalyzed Coupling of Propargyl Bromides with Terminal Alkynes: Syntheses of 1,4-Diynes and Alkynyl Shift Access to Unsymmetrical 1,n-Diynes. The Journal of Organic Chemistry, 89(12), 8851–8860. [Link]
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de Nanteuil, F., Lou, S., & Nolan, S. P. (2014). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications, 50(81), 12153–12156. [Link]
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Mathai, I. M., Taniguchi, H., & Miller, S. I. (1969). On the Base-Catalyzed Isomerization and the Kinetic Acidity of 1,4-Diynes. Journal of the American Chemical Society, 91(24), 6749–6754. [Link]
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Jones, G. E., Kendrick, D. A., & Holmes, A. B. (1987). 1,4-BIS(TRIMETHYLSILYL)BUTA-1,3-DIYNE. Organic Syntheses, 65, 52. [Link]
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Mathai, I. M., Taniguchi, H., & Miller, S. I. (1971). On the Base-Catalyzed Isomerization and the Kinetic Acidity of 1,4-Diynes. Journal of the American Chemical Society, 93(17), 4322–4327. [Link]
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Giannerini, M., Fañanás-Mastral, M., & Feringa, B. L. (2013). Direct catalytic cross-coupling of organolithium compounds. Nature Chemistry, 5(8), 667–672. [Link]
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Thieme Chemistry. (n.d.). Synthesis by Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. Science of Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alkynylsilane synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,4-Diene synthesis by allylation or C-C coupling. Retrieved from [Link]
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Fleming, I., & Langley, J. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1421-1425. [Link]
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Fleming, I., & Higgins, D. (1989). Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1, 206-209. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Shang, Y., Jie, X., Jonnada, K., Zafar, S. N., & Su, W. (2017). Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediates. Nature Communications, 8(1), 2273. [Link]
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Trost, B. M., & Toste, F. D. (1998). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Organic Syntheses, 75, 89. [Link]
-
Larock, R. C., & Le, T. M. (2020). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. Chemical Communications, 56(86), 13171–13174. [Link]
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Negishi, E., & Holmes, S. J. (1985). (Z)-2-BROMO-5-(TRIMETHYLSILYL)-2-PENTEN-4-YNOIC ACID ETHYL ESTER. Organic Syntheses, 63, 117. [Link]
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Low, P. J., & Skelton, B. W. (2019). A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. Australian Journal of Chemistry, 72(12), 957-961. [Link]
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Reich, H. J., & Wollowitz, S. (1993). Allenyl- and Propargyllithium Reagents. In Comprehensive Organic Synthesis (Vol. 2, pp. 1-58). Pergamon. [Link]
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Marino, J. P., & Nguyen, H. N. (2002). Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction. The Journal of Organic Chemistry, 67(19), 6841–6844. [Link]
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Cochran, B. M. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Molecules, 28(2), 543. [Link]
-
Cochran, E. B., & Toste, F. D. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. Macromolecular Chemistry and Physics, 212(17), 1849–1856. [Link]
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Chen, J., et al. (2015). Pd-catalyzed coupling reaction of fluorinated propargyl amidines with aryl iodides. Organic & Biomolecular Chemistry, 13(15), 4442-4445. [Link]
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Tanaka, K., et al. (2009). Rhodium-catalyzed isomerization of unactivated alkynes to 1,3-dienes. Chemical Communications, (31), 4711-4713. [Link]
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Preventing explosion risk in "1-Trimethylsilyl-1,4-pentadiyne" synthesis
Technical Support Center: Synthesis of 1-Trimethylsilyl-1,4-pentadiyne
Guide Objective: This document provides essential safety protocols, troubleshooting advice, and answers to frequently asked questions concerning the synthesis of this compound. The primary focus is on mitigating the significant explosion and fire risks associated with the reagents and reaction conditions. This guide is intended for trained chemistry professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary explosion and fire hazards in the synthesis of this compound?
The synthesis of this compound involves multiple, significant hazards that must be rigorously controlled. The risks stem from the intrinsic properties of the starting materials, reagents, and the reaction energetics.
-
1,4-Pentadiyne (Starting Material): This is a highly flammable and volatile diene.[1][2] Upon exposure to air, it may undergo autoxidation to form explosive peroxides.[3][4] Its handling requires strict exclusion of air. It is also heat-sensitive and should be stored in an explosion-proof freezer under an inert atmosphere.[5]
-
Organolithium Reagents (e.g., n-Butyllithium): The most common synthesis route involves the deprotonation of 1,4-pentadiyne using an organolithium reagent, such as n-butyllithium (n-BuLi). Organolithiums are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[6] Their reactions are often highly exothermic, posing a risk of a runaway reaction if not properly controlled.[7]
-
Reaction Quenching: The process of neutralizing the highly reactive lithiated intermediate or any excess organolithium reagent is a critical control point. Uncontrolled quenching, especially with protic sources like water or alcohols, can be violently exothermic, leading to solvent boiling, pressure buildup, and potential fire or explosion.[8][9]
-
Flammable Solvents: The reaction is typically carried out in highly flammable anhydrous solvents like diethyl ether or tetrahydrofuran (THF).[10] A fire resulting from the ignition of a pyrophoric reagent can easily propagate to the solvent, creating a much larger incident.
Q2: What are the essential precautions for handling the 1,4-pentadiyne precursor?
Due to its volatility, flammability, and potential to form explosive peroxides, 1,4-pentadiyne must be handled with extreme care.[3][4][5]
-
Inert Atmosphere: Always handle 1,4-pentadiyne under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen.[5]
-
Storage: Store the compound in a tightly sealed container, under an inert gas, in an explosion-proof refrigerator or freezer.[5]
-
Peroxide Testing: If the material has been stored for an extended period or its history is unknown, it should be tested for the presence of peroxides before use. Do not distill or concentrate solutions of 1,4-pentadiyne if peroxides are present.
-
Grounding: All equipment used for transferring the liquid must be properly grounded to prevent static discharge, which can serve as an ignition source.[1][3][11]
Q3: I'm using n-butyllithium for the lithiation step. What are the non-negotiable safety practices?
Working with pyrophoric organolithium reagents is a high-hazard operation that demands meticulous planning and execution.[6][12]
-
Work Environment: All operations must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[8] The work area must be clear of clutter and all flammable materials not essential to the reaction.[13]
-
Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[6] Use gloves resistant to the solvent and reagent; nitrile gloves offer minimal protection for short contact times, while Viton or other more robust gloves are recommended.[6]
-
Inert Atmosphere Techniques: The entire apparatus must be free of moisture and air. This is typically achieved by oven-drying or flame-drying glassware under vacuum and cooling it under a stream of dry inert gas.[13] Maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Reagent Transfer: Use proper air-free transfer techniques, such as a syringe or a double-tipped needle (cannula).[9] Never draw pyrophoric reagents into a syringe with a volume less than double the required amount of reagent.[12]
-
Emergency Preparedness: Never work alone.[6] Ensure a colleague is aware of the work being performed. Have a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher readily accessible. Do not use water or carbon dioxide extinguishers on organolithium fires.[6][9]
Q4: How can I prevent a runaway reaction during the lithiation or quenching stages?
A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled temperature and pressure increase.[7][14]
-
Temperature Control: The lithiation of alkynes is highly exothermic. The reaction flask must be maintained at a low temperature (typically -78 °C, using a dry ice/acetone bath) before and during the addition of the organolithium reagent.[7]
-
Controlled Addition: The pyrophoric reagent must be added slowly and dropwise to the substrate solution.[7] This allows the cooling bath to dissipate the heat generated by the reaction. Monitor the internal temperature of the reaction; if it rises unexpectedly, stop the addition immediately.
-
Proper Quenching Protocol: The quenching process must also be performed slowly and at low temperatures.[8][9]
-
First, quench the reactive intermediate with the electrophile (trimethylsilyl chloride).
-
Then, destroy any excess organolithium by slowly adding a less reactive quenching agent like isopropanol, diluted with an inert solvent, while maintaining the low temperature.[9][13]
-
Only after the exotherm from the isopropanol quench has subsided should a more reactive quencher like a mixture of isopropanol/water be considered.[8]
-
Q5: Are there alternative synthesis routes, and are they any safer?
An alternative method for preparing similar silylated diynes is the Hay oxidative coupling of a terminal alkyne (in this case, trimethylsilylacetylene).[15][16] However, this procedure has its own severe explosion risk. The reaction uses a copper catalyst in the presence of pure oxygen, often in a flammable solvent like acetone.[15] A serious explosion has been reported for a similar preparation, believed to have been caused by a static discharge igniting the flammable alkyne/acetone/oxygen atmosphere in the flask.[15][16][17] While this method avoids pyrophoric organolithiums, the risk of an explosion from the flammable oxygen-rich atmosphere is significant and requires extreme precautions, including meticulous grounding of all equipment and working behind a blast shield.[15]
Troubleshooting Guide: Common Issues & Safety Implications
| Problem | Potential Cause(s) | Recommended Safe Solution |
| Reaction Fails to Initiate (No Color Change/Exotherm) | 1. Wet glassware, solvents, or reagents.[14] 2. Impure or degraded 1,4-pentadiyne. 3. Inactive n-BuLi (check titer). | 1. Abort the reaction safely. Quench the flask's contents as if the reaction were successful, as unreacted n-BuLi is still present. 2. For the next attempt, rigorously dry all glassware (oven or flame-drying).[13] Use freshly distilled anhydrous solvents. Use a new bottle of n-BuLi or determine the molarity of the existing solution via titration. |
| Exotherm is Too Rapid / Temperature Spikes | 1. n-BuLi was added too quickly.[7] 2. Cooling bath is inefficient or has failed. | 1. Immediately stop the addition of n-BuLi. 2. Ensure the cooling bath has sufficient coolant and is making good contact with the reaction flask. 3. If the temperature continues to rise uncontrollably, prepare for an emergency quench by having a larger dry ice bath ready to submerge the flask. |
| Localized Charring or Fire at Point of n-BuLi Addition | The tip of the addition needle/cannula is not submerged in the reaction solution, causing the n-BuLi to react with the headspace atmosphere. | 1. Stop the addition immediately. 2. Adjust the needle so its tip is below the surface of the liquid before resuming the slow addition. |
| Fire During Quenching | 1. Quenching agent (e.g., isopropanol) was added too quickly.[8] 2. A highly reactive quenching agent (e.g., water) was used prematurely. | 1. Smother small fires by covering the flask opening if safe to do so.[12] 2. Use a dry powder (ABC) or Class D fire extinguisher. DO NOT USE WATER. [9] 3. Always quench by adding the reaction mixture to the quenching agent, not the other way around, or by adding the quencher very slowly at low temperature. |
Visualized Workflows & Protocols
Diagram: Synthesis Workflow with Critical Safety Checkpoints
This diagram illustrates the key stages of the synthesis via lithiation, highlighting points where safety is paramount.
Caption: Critical safety checkpoints in the synthesis of this compound.
Diagram: Runaway Reaction Decision Tree
This chart provides a logical flow for responding to an uncontrolled exotherm.
Caption: Decision-making process for managing a suspected runaway reaction.
Protocol: Synthesis via Lithiation of 1,4-Pentadiyne
WARNING: This procedure involves pyrophoric and highly flammable materials. It should only be performed by trained personnel in a properly equipped laboratory with all safety measures in place.
Equipment & Reagents:
-
Three-neck round-bottom flask, oven-dried
-
Addition funnel, oven-dried
-
Septa, needles, and cannula
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen/Argon) source with bubbler
-
Low-temperature thermometer
-
Cooling bath (Dry ice/Acetone)
-
1,4-Pentadiyne (peroxide-free)
-
Anhydrous THF
-
n-Butyllithium in hexanes
-
Trimethylsilyl chloride (TMSCl), distilled
-
Anhydrous Isopropanol
Procedure:
-
Apparatus Setup: Assemble the dry three-neck flask with a stirrer, thermometer, and a septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Initial Charging: In the flask, dissolve 1,4-pentadiyne in anhydrous THF.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add one equivalent of n-butyllithium dropwise via syringe or cannula over 30-60 minutes. CRITICAL: Ensure the internal temperature does not rise significantly. The solution will typically turn a yellow/orange color.
-
Reaction: Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Silylation: Slowly add one equivalent of trimethylsilyl chloride dropwise, again maintaining the temperature at -78 °C.
-
Warming: After the TMSCl addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Excess Reagent Quench: CRITICAL STEP. Cool the flask back down to -78 °C. Slowly and carefully add anhydrous isopropanol via syringe to quench any unreacted organolithium species. Monitor for any exotherm.
-
Workup: Once the quench is complete and no further exotherm is observed, pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation under vacuum. WARNING: Do not distill to dryness.
References
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Technical Support Center: Purification of 1-Trimethylsilyl-1,4-pentadiyne
Welcome to the technical support guide for the purification of 1-trimethylsilyl-1,4-pentadiyne (TMS-pentadiyne). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. The following troubleshooting guides and FAQs address specific issues encountered during experimental workups and purification, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: Pre-Purification Analysis & Best Practices
A successful purification begins with a thorough analysis of the crude material and adherence to safety protocols. Rushing this stage is a common source of low yields and product degradation.
Q1: What are the essential first steps before attempting to purify my crude this compound?
A: Before any purification, it is critical to obtain a crude proton NMR (¹H NMR) spectrum and perform a Thin Layer Chromatography (TLC) analysis.
-
Rationale (Expertise & Experience): A crude NMR provides a preliminary assessment of the reaction's success and reveals the major components in your mixture. It can immediately identify the presence of common byproducts like hexamethyldisiloxane or desilylated starting material. TLC analysis is indispensable for choosing the correct purification method (distillation vs. chromatography) and for developing an appropriate solvent system for flash chromatography.
-
Trustworthiness (Self-Validating System): Comparing the crude NMR to the expected product spectrum validates the presence of your target compound. Your TLC will show a primary spot corresponding to the product, with other spots indicating impurities. The relative polarity observed on the TLC plate will directly inform your next steps. For TMS-pentadiyne, which is non-polar, you should expect a high Rf value in non-polar eluents like hexanes or petroleum ether.
Q2: What are the critical safety considerations when handling and purifying this compound?
A: Safety is paramount. This compound is a highly flammable liquid with a low flash point of 8°C (46°F).[1]
-
Handling: Always handle the compound in a well-ventilated fume hood, away from any sources of ignition such as heat, sparks, or open flames.[2] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.
-
Atmosphere: While not strictly required for purification, handling under an inert atmosphere (Nitrogen or Argon) is good practice to prevent moisture contamination, which can lead to the formation of siloxane byproducts.[3]
Section 2: Troubleshooting Common Purification Methods
The two primary methods for purifying TMS-pentadiyne are vacuum distillation and flash column chromatography. The choice depends on the nature of the impurities.
Workflow: Choosing Your Purification Method
Caption: Decision tree for selecting the optimal purification technique.
Vacuum Distillation
Ideal for separating TMS-pentadiyne from non-volatile or significantly less volatile impurities (e.g., salts, catalyst residues, polymeric material). The reported boiling point is 42°C at 25 mmHg.[1]
FAQ: My product is decomposing or turning dark in the distillation pot. How can I prevent this?
A: Thermal decomposition and polymerization are risks for diynes. This is often caused by excessive heat or prolonged heating times.
-
Causality: The conjugated π-system of the diyne moiety can be susceptible to polymerization, especially at elevated temperatures. The terminal alkyne can also undergo side reactions.[4]
-
Troubleshooting Steps:
-
Lower the Pressure: Use the best vacuum source available to lower the boiling point of your compound, thereby reducing the required pot temperature.
-
Use a Kugelrohr: For small scales, a Kugelrohr apparatus is ideal as it minimizes the residence time of the compound at high temperatures.
-
Add a Radical Inhibitor: Adding a small amount of a radical inhibitor like hydroquinone or copper powder to the distillation flask can sometimes suppress polymerization.[3]
-
Control the Temperature: Use a well-controlled oil bath and ensure the pot temperature is no more than 20-30°C above the vapor temperature.
-
FAQ: My yield is very low, and I suspect product loss to the vacuum trap. What should I do?
A: Due to its volatility, TMS-pentadiyne can be pulled into the cold trap, especially under high vacuum.
-
Causality: If the temperature gradient between the condenser and the cold trap is insufficient, or if the vacuum is too strong for the condenser's efficiency, the low-boiling product will not condense and will be collected in the trap.
-
Troubleshooting Steps:
-
Check Condenser Coolant: Ensure your condenser is being cooled effectively. For a compound with this boiling point, tap water should be sufficient, but ensure a good flow rate.
-
Moderate the Vacuum: You do not need the absolute lowest pressure. A moderate vacuum (e.g., 20-30 mmHg) that brings the boiling point to a manageable 40-50°C is often better than a very high vacuum that requires extreme cooling to condense the vapor.
-
Use a Standard Cold Trap: Use a dry ice/acetone (-78°C) or liquid nitrogen (-196°C) cold trap. After distillation, you can carefully recover the product from the trap by rinsing it with a volatile solvent, but be aware this may reintroduce impurities.
-
Flash Column Chromatography
This method is best for separating TMS-pentadiyne from impurities with different polarities, such as other silylated compounds or more polar starting materials.
FAQ: My product appears to be decomposing or disappearing on the silica column. My fractions contain a new, more polar spot on TLC. What is happening?
A: You are likely observing acid-catalyzed desilylation on the silica gel. The terminal TMS-alkyne bond is labile to acid.
-
Causality: Standard silica gel is slightly acidic (pH ≈ 4-5), which is sufficient to cleave the trimethylsilyl protecting group, converting your non-polar product into the more polar and volatile 1,4-pentadiyne.[5] This is a common issue with TMS-protected alkynes.[6]
-
Troubleshooting Steps:
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine (or another volatile base like pyridine) by volume. This deactivates the acidic sites on the silica surface.
-
Use Neutral Alumina: As an alternative, you can use Brockmann I-III neutral alumina as the stationary phase, which lacks the acidity of silica.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions, load the column, and elute immediately.
-
FAQ: What is a good starting solvent system for flash chromatography?
A: Start with a very non-polar eluent.
-
Rationale: this compound is a very non-polar molecule. A good starting point for TLC analysis and column chromatography is 100% hexanes or petroleum ether.
-
Protocol:
-
Spot your crude material on a TLC plate.
-
Run the plate in 100% hexanes.
-
If the product's Rf is too high (e.g., > 0.6), you can add a very small amount of a slightly more polar solvent like diethyl ether or ethyl acetate (e.g., 1-2%) to slightly decrease the Rf and improve separation from other non-polar impurities. A common eluent for similar compounds is a 25:1 petrol/ether mixture.[6]
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) + 1% Triethylamine | Neutralizes acidic sites to prevent desilylation.[5] |
| Mobile Phase | 100% Hexanes or Hexanes/Diethyl Ether (99:1) | Matches the non-polar nature of the product, ensuring good mobility and separation from polar impurities. |
| Column Loading | Dry loading is preferred | Mix the crude product with a small amount of silica and evaporate the solvent before loading onto the column. This leads to sharper bands and better separation. |
Section 3: Identifying and Removing Common Impurities
Troubleshooting Workflow: Post-Purification Purity Check
Caption: Workflow for assessing purity and addressing contaminants.
| Impurity | Likely Source | Spectroscopic Signature (¹H NMR) | Recommended Removal Method |
| Hexamethyldisiloxane (HMDSO) | Hydrolysis of silylating agents (e.g., TMSCl) during reaction or workup.[3] | Sharp singlet at ~0.06 ppm in CDCl₃. | Vacuum Distillation: HMDSO is volatile (b.p. 101°C) but less so than the product under vacuum. Careful fractional distillation should provide separation. |
| 1,4-Pentadiyne | Desilylation of the product on silica gel or during an acidic workup.[6][7] | Terminal alkyne proton (t, ~2.0 ppm), methylene protons (t, ~3.2 ppm). | Flash Chromatography: This impurity is more polar than the product. Chromatography on neutralized silica with a non-polar eluent will retain the desilylated product while the desired TMS-pentadiyne elutes quickly. |
| Unreacted Silylating Agent (e.g., TMSCl) | Incomplete reaction. | Varies, but often a singlet near 0.4 ppm for TMSCl. | Aqueous Workup: Gently wash the crude reaction mixture with saturated aqueous sodium bicarbonate to quench and remove the reactive silyl halide before other purification steps. |
| Polymeric/Oligomeric Byproducts | Thermal or oxidative decomposition/dimerization.[8][9] | Broad, unresolved signals in the baseline of the NMR spectrum; discoloration of the sample. | Bulb-to-bulb (Kugelrohr) Distillation: The non-volatile polymers will remain in the distillation pot while the pure product distills. Alternatively, pass the material through a short plug of neutral alumina or silica, eluting with hexanes. |
Section 4: Post-Purification Storage
Q: I have my pure this compound. What is the best way to store it?
A: Proper storage is crucial to maintain purity over time.
-
Temperature: Store in a refrigerator or freezer at or below 0°C. Some suppliers recommend refrigeration.[10]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent exposure to moisture and oxygen.
-
Container: Use a well-sealed vial or ampoule, preferably amber glass to protect from light, which can also promote degradation.
By following these guidelines and understanding the chemical principles behind each step, you can effectively troubleshoot the purification of this compound, leading to higher yields and greater confidence in your experimental results.
References
-
ResearchGate. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]
-
MDPI. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
-
Gelest. Other Reactions of Silyl Alkynes. [Link]
-
National Center for Biotechnology Information. Some Aspects of the Chemistry of Alkynylsilanes. [Link]
-
NIST. This compound. [Link]
-
Organic Syntheses. 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]
-
The University of Western Australia. A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. 1,4-Pentadiyne. [Link]
-
Organic Syntheses. IODOTRIMETHYLSILANE. [Link]
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- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 10. This compound, 96%, 25 G | Labscoop [labscoop.com]
Technical Support Center: Coupling Reactions of 1-Trimethylsilyl-1,4-pentadiyne
Welcome to the technical support center for coupling reactions involving 1-trimethylsilyl-1,4-pentadiyne. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the synthesis of polyynes and other complex molecular architectures using this versatile building block.
The unique structure of this compound, with one sterically and electronically differentiated terminus, offers selective reactivity but also presents specific challenges. This document addresses these issues in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to solve problems effectively.
Part 1: Foundational Issues & General Troubleshooting
This section covers common problems applicable across various coupling reaction types. Addressing these foundational aspects is the first step toward a successful synthesis.
Question: My reaction is sluggish or fails completely, with starting material recovered. What are the primary factors to investigate?
Answer: A low or non-existent yield is often traced back to the integrity of the catalytic system and the reaction environment.[1] A systematic check is crucial:
-
Inert Atmosphere Integrity: Palladium and copper catalysts, particularly in their active, low-valent states (e.g., Pd(0)), are highly sensitive to oxygen.[1] Oxygen can lead to catalyst decomposition (see next question) and promotes the highly problematic Glaser-Hay homocoupling of the terminal alkyne.[1][2]
-
Causality: The desired catalytic cycle relies on maintaining the catalyst in its active state. Oxygen irreversibly oxidizes the catalyst and, in copper-mediated reactions, facilitates the oxidative C-C bond formation between two terminal alkynes—a major competing pathway.[2]
-
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or sparging with argon/nitrogen for at least 30 minutes. The reaction should be set up using Schlenk techniques or within a glovebox.
-
-
Reagent and Solvent Purity:
-
Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur-containing compounds, can act as poisons for palladium catalysts, irreversibly binding to the metal center and halting the catalytic cycle.[3][4]
-
Base Quality: Amine bases (e.g., triethylamine, diisopropylethylamine) are critical. They must be anhydrous and free from oxidation. An oxidized or wet amine can hinder the reaction.[1] Consider distilling the amine base over a suitable drying agent before use.
-
Water Content: While some coupling reactions tolerate trace amounts of water, it can be detrimental. For instance, in reactions involving cyanide, moisture can lead to HCN formation, which is highly reactive towards Pd(0) and deactivates the catalyst.[4]
-
Part 2: Troubleshooting Palladium/Copper Co-Catalyzed Cross-Coupling (Sonogashira Reaction)
The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds. With this compound, the goal is typically to couple an aryl or vinyl halide at the terminal alkyne position.
Question: My reaction mixture turned black, and the reaction stalled. What does this indicate?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition.[1] The active, soluble Pd(0) species has agglomerated and crashed out of the solution, rendering it catalytically inactive.
Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Action |
| Oxygen Contamination | Oxygen oxidizes the active Pd(0) catalyst to inactive Pd(II) oxides, which can then precipitate.[1] | Improve degassing procedures and ensure a leak-proof inert atmosphere setup. |
| High Temperature | Excessive heat can accelerate decomposition pathways, especially with less stable catalysts or ligands. | Reduce the reaction temperature. While many Sonogashira reactions are run at elevated temperatures, it's worth attempting the reaction at a lower temperature (e.g., 40-50 °C) or even room temperature, especially with highly reactive halides (iodides). |
| Inappropriate Solvent | Solvents like THF can sometimes promote the formation of palladium black.[5] | Switch to a different solvent system. Triethylamine (Et₃N) can often serve as both the base and the solvent. Toluene or DMF are also common alternatives.[6][7] |
| Ligand Dissociation | If the phosphine ligand dissociates from the palladium center, the unprotected metal is more prone to aggregation. | Increase the ligand-to-palladium ratio slightly, or switch to a more sterically bulky or electron-rich phosphine ligand that binds more strongly to the palladium center.[8] |
Question: I am observing a significant amount of a symmetrical diyne byproduct, TMS-C≡C-CH₂-C≡C-C≡C-CH₂-C≡C-TMS. How can I prevent this?
Answer: This byproduct is the result of Glaser-Hay homocoupling of your starting material at the terminal alkyne. This is a very common side reaction in Sonogashira couplings that use a copper co-catalyst, as the mechanism is promoted by Cu(I) and oxygen.[1][2]
Workflow for Minimizing Homocoupling
Caption: Troubleshooting workflow for reducing homocoupling byproducts.
Detailed Strategies:
-
Strictly Anaerobic Conditions: As mentioned, oxygen is the primary culprit. This is the most critical parameter to control.[1]
-
Copper-Free Sonogashira: The copper co-catalyst is directly involved in the homocoupling mechanism. Many modern protocols bypass the need for copper by using specific palladium catalysts and ligands that are efficient enough to facilitate the cycle alone.[9]
-
Slow Addition of Alkyne: Homocoupling is a bimolecular reaction, meaning its rate is proportional to the square of the alkyne concentration. Cross-coupling is first order in the alkyne. By adding the this compound slowly to the reaction mixture via a syringe pump, you maintain a very low instantaneous concentration, which kinetically disfavors the homocoupling pathway relative to the desired cross-coupling.[10]
Part 3: Troubleshooting Copper-Catalyzed Couplings (Glaser, Hay, Cadiot-Chodkiewicz)
These reactions are explicitly designed to form C(sp)-C(sp) bonds. While Glaser and Hay couplings are for homocoupling, the Cadiot-Chodkiewicz reaction is a powerful method for heterocoupling a terminal alkyne with a 1-haloalkyne to form unsymmetrical diynes.[11][12]
Question: I am attempting a Cadiot-Chodkiewicz coupling between this compound and a bromoalkyne, but my yield is low and purification is difficult due to multiple diyne byproducts.
Answer: This is the classic challenge of the Cadiot-Chodkiewicz reaction. You are likely forming two undesired homocoupled products in addition to your desired heterocoupled product: (a) the Glaser coupling product of this compound and (b) the reductive homocoupling of your bromoalkyne.[11]
Competing Pathways in Cadiot-Chodkiewicz Coupling
Caption: Competing reaction pathways in Cadiot-Chodkiewicz coupling.
Optimization Strategies:
-
Stoichiometry: A common strategy is to use a large excess of one of the coupling partners to favor the cross-coupling statistically. However, this is wasteful if the reagent is expensive.[11]
-
Air-Tolerant Conditions: Recent advances have shown that adding a reductant like sodium ascorbate can maintain the copper catalyst in its active Cu(I) state, even in the presence of air. This prevents oxidation to Cu(II), which can promote side reactions, and leads to cleaner conversions with higher yields of the desired product.[13]
-
Ligand and Base Choice: The choice of amine base (e.g., n-BuNH₂, pyridine) and the potential addition of ligands can significantly influence the relative rates of cross- vs. homocoupling.[12][14] Screening different bases is often necessary. Using polymer-supported haloalkynes can also inhibit homocoupling by isolating the reactive species.[14]
Part 4: The Role and Manipulation of the Trimethylsilyl (TMS) Group
The TMS group is not just a passive protecting group; it actively influences the reaction's outcome and its cleavage is a critical final step.
Question: I am getting coupling at the TMS-protected alkyne. Why is the TMS group being cleaved during the reaction?
Answer: Unintentional desilylation can occur under certain conditions, exposing the second alkyne for unwanted reactions.
-
Basic Conditions: While the TMS group is generally stable, strongly basic conditions or the presence of certain nucleophiles can induce its cleavage. The amine bases used in Sonogashira or Cadiot-Chodkiewicz couplings are usually not strong enough, but impurities or specific additives might be the cause.[15]
-
Copper and Silver Ions: Certain metal ions, particularly Cu(I) and Ag(I), can catalyze the protiodesilylation of TMS-alkynes, especially in protic solvents like methanol.[16] If your conditions involve high concentrations of copper salts, this pathway may become significant.
-
Fluoride Ions: The most common cause of TMS cleavage is the presence of fluoride ions (e.g., from TBAF, KF). If any reagents are contaminated with fluoride, or if it's used elsewhere in the synthesis and not properly removed, it will rapidly cleave the Si-C bond.[17][18]
Question: What is the most reliable method for removing the TMS group after my coupling reaction is complete?
Answer: The selective removal of the TMS group is typically straightforward due to the lability of the C(sp)-Si bond. However, the choice of method depends on the functional group tolerance of your coupled product.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fluoride-Based | TBAF (Tetrabutylammonium fluoride) | THF, 0 °C to RT | Very fast and efficient. Highly selective for silyl ethers.[19] | TBAF is basic and can be incompatible with base-sensitive groups. |
| Carbonate-Based | K₂CO₃ | Methanol/THF | Very mild, cheap, and effective.[16] | Can be slower than fluoride-based methods. |
| Copper/Ascorbate | Copper(II) sulfate, Sodium Ascorbate | Ethanol/Water | Mild, efficient, and uses inexpensive, non-toxic reagents.[17][18] | Introduces metal ions that may need to be removed via workup. |
Standard Protocol: TMS Deprotection using K₂CO₃ in Methanol
-
Setup: Dissolve the purified TMS-protected product (1.0 equiv) in a mixture of methanol and a co-solvent like THF or CH₂Cl₂ (e.g., a 2:1 ratio) in a round-bottom flask.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Filter the mixture to remove the solid K₂CO₃. Concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alkyne.
References
- BenchChem. (2025). Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions.
- Johnson, J. B., & Biscoe, M. R. (2017). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis.
- Shi Shun, A. L. K., & Tykwinski, R. R. (2006). Synthesis of Naturally Occurring Polyynes. Angewandte Chemie International Edition, 45(7), 1034-1057.
- Request PDF. (n.d.). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis.
- Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
- Siddaraj, R., et al. (2018).
- Gelest. (n.d.). Other Reactions of Silyl Alkynes. Technical Library.
- Unknown Author. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes.
- Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Thieme.
- Koberstein, J. et al. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- Chalifoux, W. A., & Tykwinski, R. R. (2010).
- Montgomery, J. (2004). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PubMed Central.
- ResearchGate. (n.d.).
- Sherburn, M. S., & Morin, M. D. (2023). Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings. Organic Letters.
- Lear, M. J., & Anderson, H. L. (2016). Polyyne Rotaxanes: Stabilization by Encapsulation. Journal of the American Chemical Society.
- Request PDF. (n.d.). Poisoning and deactivation of palladium catalysts.
- Behera, A., & Behera, A. K. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances.
- J&K Scientific. (2025). Cadiot-Chodkiewicz Coupling Reaction.
- BenchChem Technical Support Team. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- ChemistryViews. (2023). Cadiot–Chodkiewicz Reactions Made Air-Tolerant.
- Fairlamb, I. J. S., & Kapdi, A. R. (2008).
- Request PDF. (n.d.). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- Wikipedia. (n.d.). Glaser coupling.
- James, T. D., et al. (2014). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions.
- Santillan, R., & Farfan, N. (n.d.).
- Thomas, A., & Gopi, K. (n.d.). Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry - RSC Publishing.
- Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. PubMed Central.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for 1-(Trimethylsilyl)-1-propyne Reactions.
- Miller, S. J. (2018).
- Chen, D. Y.-K., & Chen, G. (2015).
- Lu, X., & Xu, W. (2005). Palladium(II)-catalyzed enyne coupling reaction initiated by acetoxypalladation of alkynes and quenched by protonolysis of the carbon-palladium bond. PubMed.
- Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
- ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?
- Marshall, J. A. (2000). Regioselective Formation of 1,1-Disubstituted Allenylsilanes via Cross-Coupling Reactions of 3-Tri-n-butylstannyl-1-trimethylsilyl-1-propyne.
-
Organic Syntheses Procedure. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- RSC Advances. (n.d.). RSC Advances.
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Technical Support Center: Improving Selectivity in 1-Trimethylsilyl-1,4-pentadiyne Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-trimethylsilyl-1,4-pentadiyne. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this versatile building block and achieve optimal selectivity in your reactions.
Introduction: The Duality of this compound
This compound is a valuable bifunctional reagent in organic synthesis. Its structure, featuring a sterically and electronically distinct trimethylsilyl (TMS)-protected alkyne and a terminal alkyne, allows for sequential and site-selective functionalization. The TMS group not only serves as a protecting group but also significantly influences the reactivity of the adjacent alkyne, enabling a high degree of control over reaction outcomes.[1] However, harnessing this potential requires a nuanced understanding of the factors governing selectivity. This guide will address common challenges and provide actionable solutions to improve the chemo- and regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant homocoupling of my coupling partner in Sonogashira reactions with this compound?
A1: Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, leading to the dimerization of the terminal alkyne coupling partner.[2] This is particularly prevalent when using copper(I) co-catalysts, as the catalytically active Cu(I) species can be oxidized to Cu(II) in the presence of air, which promotes homocoupling.[1]
Mitigation Strategies:
-
Copper-Free Conditions: Employing a copper-free Sonogashira protocol can significantly reduce homocoupling.
-
Ligand Choice: The selection of an appropriate phosphine ligand for the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling.[3]
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring dimerization.[2]
-
Inert Atmosphere: Ensuring the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) minimizes the oxidation of Cu(I).
Q2: In a Cadiot-Chodkiewicz coupling, my reaction is sluggish and gives low yields. What are the likely causes?
A2: The Cadiot-Chodkiewicz coupling, which pairs a terminal alkyne with a haloalkyne, is sensitive to several factors that can impact its efficiency.[4][5]
Potential Causes and Solutions:
-
Base Strength: The choice and concentration of the amine base are critical for the deprotonation of the terminal alkyne to form the copper acetylide intermediate.[5] If the reaction is slow, consider using a stronger or more appropriate base.
-
Catalyst Activity: The copper(I) catalyst can deactivate over time. Using a reductant like sodium ascorbate can help maintain the active Cu(I) state, even allowing the reaction to be performed in the air.[1][6]
-
Solvent Effects: The solubility of the reactants and intermediates can play a significant role. Using a co-solvent may be necessary to ensure a homogeneous reaction mixture.[7]
Q3: I am attempting a selective mono-deprotection of the TMS group. What are the best conditions to avoid deprotection of other silyl ethers in my molecule?
A3: Achieving selective deprotection of the TMS group from the alkyne in the presence of other silyl ethers is a common challenge. The key is to use mild conditions that exploit the greater lability of the Si-C(sp) bond compared to Si-O bonds.
Recommended Mild Deprotection Conditions:
-
Potassium Carbonate in Methanol: A catalytic amount of K₂CO₃ in methanol at room temperature is a very effective and mild method for selective TMS-alkyne deprotection.[8]
-
Tetrabutylammonium Fluoride (TBAF) in THF: While TBAF is a common desilylating agent, using it in stoichiometric amounts at low temperatures can achieve selective deprotection. However, it is more basic and may not be suitable for base-sensitive substrates.[8]
Troubleshooting Guides
Guide 1: Improving Regioselectivity in Sonogashira Cross-Coupling Reactions
Objective: To selectively couple an aryl halide at the terminal alkyne of this compound, leaving the TMS-protected alkyne intact for subsequent transformations.
Common Problem: A mixture of products is obtained, including the desired product, the product of coupling at the TMS-alkyne (after in-situ deprotection), and di-coupled products.
Underlying Principle: The terminal alkyne is significantly more acidic and less sterically hindered than the TMS-protected alkyne, making it the more reactive site for Sonogashira coupling. However, under harsh conditions, the TMS group can be cleaved, leading to a loss of selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low regioselectivity in Sonogashira coupling.
Experimental Protocol: Regioselective Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (2-5 mol%), CuI (1-3 mol%), and the aryl halide (1.0 eq).
-
Solvent and Base: Add degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Substrate Addition: Add this compound (1.1-1.2 eq) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Comparison Table: Influence of Reaction Conditions on Selectivity
| Catalyst System | Base | Temperature (°C) | Desired Product Yield (%) | Undesired Isomer (%) | Reference |
| Pd(PPh₃)₄ / CuI | Et₃N | 25 | 85 | <5 | [9] |
| Pd(PPh₃)₄ / CuI | DIPA | 60 | 70 | 15 | [10] |
| PdCl₂(PPh₃)₂ | Et₃N | 25 | 88 | <5 | [11] |
| Pd₂(dba)₃ / XPhos (Copper-free) | K₃PO₄ | 50 | 92 | <2 | [3] |
Guide 2: Achieving Selective Mono-Deprotection
Objective: To cleave the TMS group from this compound or its derivatives while preserving other acid- or base-labile functional groups.
Common Problem: Loss of other protecting groups (e.g., TBDMS, TIPS ethers) or degradation of sensitive functionalities during TMS deprotection.
Underlying Principle: The Si-C(sp) bond is more susceptible to cleavage by fluoride ions or base-catalyzed methanolysis than the more robust Si-O bonds of common alcohol protecting groups. Careful selection of reagents and conditions is paramount.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-selective deprotection.
Experimental Protocol: Mild TMS Deprotection with K₂CO₃/MeOH
-
Reaction Setup: Dissolve the TMS-protected alkyne (1.0 eq) in methanol.
-
Reagent Addition: Add a catalytic amount of anhydrous potassium carbonate (0.1-0.2 eq).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Neutralize the reaction with a mild acid (e.g., dilute HCl or acetic acid). Remove the methanol under reduced pressure.
-
Extraction: Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Data Comparison Table: Selectivity of Deprotection Reagents
| Reagent | Conditions | TMS-Alkyne Deprotection | TBDMS-Ether Stability | Reference |
| K₂CO₃ (0.2 eq) | MeOH, 25°C, 1h | >95% | >98% | [8] |
| TBAF (1.1 eq) | THF, 0°C, 30 min | >95% | ~90% | [8] |
| HF-Pyridine | THF/Pyridine, 0°C | >95% | ~85% | [12] |
| AgNO₃ (cat.) | Acetone/H₂O, 25°C | ~90% | >98% | [13] |
Mechanistic Insights: The Role of the TMS Group
The selectivity observed in reactions of this compound is rooted in the steric and electronic properties of the TMS group.
Caption: Influence of the TMS group on reaction selectivity.
-
Steric Hindrance: The bulky TMS group physically blocks the approach of reagents to the adjacent alkyne, favoring reactions at the less hindered terminal alkyne.
-
Electronic Effects: Silicon is more electropositive than carbon. The Si-C bond has some degree of σ-donation towards the alkyne, which can influence its reactivity in certain cycloaddition reactions.[14] In the context of deprotonation for coupling reactions, the terminal alkyne's proton is significantly more acidic and accessible.
By understanding and manipulating these factors through careful choice of reagents, catalysts, and reaction conditions, researchers can effectively control the outcome of reactions involving this compound, unlocking its full potential as a synthetic intermediate.
References
Sources
- 1. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 6. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 12. researchgate.net [researchgate.net]
- 13. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 1-Trimethylsilyl-1,4-pentadiyne
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 1-trimethylsilyl-1,4-pentadiyne in catalytic reactions. This guide is structured as a series of questions and answers to directly address common challenges related to catalyst deactivation. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
Part I: Identifying and Understanding Catalyst Deactivation
This section provides a foundational understanding of catalyst deactivation, helping you diagnose if your catalyst's performance drop is due to deactivation and, if so, by which mechanism.
Q1: My reaction has stalled or is showing significantly reduced conversion. How do I confirm catalyst deactivation is the culprit?
A sluggish or stalled reaction is a primary symptom of catalyst deactivation. Before concluding that the catalyst is inactive, it's crucial to perform a systematic check to rule out other common experimental issues.
Initial Diagnostic Checklist:
-
Confirm Reagent Stoichiometry and Purity: Re-verify calculations and ensure all reagents are of the required purity. Impurities in the substrate or solvent are a frequent cause of catalyst poisoning.[1][2]
-
Check Reaction Conditions: Ensure the temperature, pressure, and stirring rate are correct and stable. Inadequate heat transfer can create local hot spots, leading to thermal degradation.[3]
-
Control Experiment: Run a parallel reaction with a fresh batch of catalyst and freshly purified reagents under identical conditions. If this control reaction proceeds as expected, it strongly indicates that the catalyst in the original experiment has deactivated.
If the control experiment confirms the issue lies with the original catalyst, you are likely dealing with a deactivation event. The loss of catalytic activity over time is an inevitable challenge in many industrial and laboratory processes.[4][5]
Q2: What are the most common mechanisms of catalyst deactivation I should be aware of when working with silyl-alkynes?
Catalyst deactivation is broadly categorized into four main mechanisms: poisoning, fouling (or coking), thermal degradation, and leaching.[5] Each has distinct causes and requires a different troubleshooting approach.
-
Poisoning: This occurs when molecules (impurities or byproducts) strongly chemisorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[2][5] This deactivation can be rapid and, depending on the poison, may be irreversible.[2]
-
Fouling (Coking): This involves the physical deposition of substances, often carbonaceous materials (coke), onto the catalyst surface and within its pores.[5][6] In reactions with diynes, polymerization of the alkyne substrate can be a significant source of fouling.[7]
-
Thermal Degradation (Sintering): High temperatures can cause irreversible changes to the catalyst's structure, such as the agglomeration of metal nanoparticles (sintering).[1] This reduces the active surface area and, consequently, the catalyst's activity.
-
Leaching: In heterogeneous catalysis, the active metal component can dissolve from its solid support into the liquid reaction medium, leading to a permanent loss of active sites.[1]
Caption: Overview of the primary mechanisms leading to catalyst deactivation.
Part II: Troubleshooting Guide by Symptom & Reaction Type
This section provides targeted advice based on the specific symptoms you are observing and the type of catalytic system you are using.
Symptom: Reaction is Sluggish or Stalls Completely
Q3: My enyne metathesis reaction using a Ruthenium catalyst is failing. Could it be poisoning?
Yes, Ruthenium-based metathesis catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) are susceptible to poisoning. The reaction involves the formation of metallacyclobutane intermediates, and the catalytic cycle can be disrupted by various functional groups or impurities.[7][8]
Common Poisons & Mitigation Strategies
| Poison Source | Mechanism of Action | Diagnostic & Prevention Protocol |
| Oxygen / Moisture | Oxidation of the Ru center, leading to inactive species. | Protocol: Ensure all solvents and reagents are rigorously dried and degassed. Set up the reaction in a glovebox or using Schlenk techniques under an inert atmosphere (Argon or Nitrogen). |
| Acidic Protons | Protic sources can react with the alkylidene ligand, destroying the active catalyst. | Protocol: Use non-protic solvents. If the substrate contains acidic protons, consider protection/deprotection strategies. Test the pH of your substrate solution if applicable. |
| Coordinating Impurities | Lewis basic impurities (e.g., sulfur compounds, phosphines, excess amines) can bind strongly to the Ru center, blocking substrate access. | Protocol: Purify the this compound substrate (e.g., by distillation or filtration through neutral alumina) immediately before use. Analyze reactant purity via NMR or GC-MS. |
Q4: I am running a copper-catalyzed coupling reaction (e.g., Hay or Sonogashira-type) and observing a loss of activity. What are the likely causes?
Copper-catalyzed reactions, such as the oxidative homocoupling of terminal alkynes, often rely on a Cu(I) catalytic species.[9] Deactivation in these systems is frequently linked to changes in the oxidation state of copper or poisoning.
-
Oxidation of Cu(I) to Cu(II): While oxygen is a required oxidant in Hay coupling, improper control can lead to the formation of inactive Cu(II) species. The reaction's exothermicity can accelerate this process if not managed.[9]
-
Troubleshooting: Monitor the reaction temperature closely, potentially using an external cooling bath to maintain it below 35 °C.[9] Ensure the catalyst-to-oxidant ratio is optimized as per literature protocols.
-
-
Ligand Degradation or Dissociation: In reactions using ligands like TMEDA (tetramethylethylenediamine), degradation of the ligand or its dissociation from the copper center can lead to catalyst precipitation or inactivity.
-
Troubleshooting: Use high-purity ligands and ensure the correct copper-to-ligand stoichiometry.
-
Symptom: Low Selectivity & Formation of Unwanted Byproducts
Q5: My reaction is producing a significant amount of dark, insoluble material (coke/polymer). What is happening and how can I stop it?
The formation of dark, insoluble material is a classic sign of fouling, often referred to as coking or polymerization.[6] The diyne functionality in your substrate makes it particularly susceptible to polymerization, which can physically block catalyst active sites.[7]
Caption: A decision-making workflow for troubleshooting catalyst deactivation.
Strategies for Mitigating Fouling:
-
Modify Reaction Conditions: Lowering the reaction temperature or substrate concentration can reduce the rate of polymerization side reactions.
-
Optimize the Catalyst System: In some cases, adding a co-catalyst or modifying the ligand can suppress pathways that lead to coke formation.[10]
-
Improve Mass Transfer: Ensure vigorous stirring to prevent localized high concentrations of reactants at the catalyst surface, which can promote oligomerization.
Part III: Prevention and Catalyst Regeneration
Proactive measures and the ability to regenerate a catalyst can significantly improve the efficiency and cost-effectiveness of your synthesis.
Q6: What is a general protocol for purifying my reagents to prevent catalyst deactivation?
Feedstock purification is one of the most effective strategies to enhance catalyst longevity.[1]
Step-by-Step Reagent Purification Protocol:
-
Solvent Purification: Use a solvent purification system (e.g., passing through activated alumina columns) or distill the solvent from an appropriate drying agent under an inert atmosphere. Store the dried solvent over molecular sieves.
-
Substrate Purification:
-
Pass the liquid this compound through a short plug of activated neutral alumina to remove polar impurities.
-
For volatile substrates, consider vacuum distillation.
-
Always handle the purified substrate under an inert atmosphere to prevent exposure to air and moisture.
-
-
Inert Gas Purification: Use high-purity inert gas (Argon or Nitrogen, >99.998%). If necessary, use an in-line oxygen/moisture trap.
Q7: My catalyst has deactivated due to coking. Can it be regenerated?
In many cases, particularly with heterogeneous catalysts where fouling is the primary deactivation mechanism, regeneration is possible.[11] The most common method is to remove the carbonaceous deposits through controlled oxidation.[12]
General Protocol for Catalyst Regeneration via Calcination: Disclaimer: This is a general procedure. The optimal temperatures and gas flow rates are highly dependent on the specific catalyst and support material. Always consult literature for your specific system or perform careful characterization (e.g., TGA/TPO) to determine optimal conditions. Thermal degradation of the catalyst is a risk if temperatures are too high.[11]
-
Solvent Wash: Gently wash the recovered catalyst with a non-protic solvent (e.g., anhydrous toluene or hexane) to remove any physically adsorbed organic species.
-
Drying: Dry the washed catalyst under a vacuum or a stream of inert gas at a mild temperature (e.g., 100-120 °C) to remove residual solvent.
-
Oxidative Treatment (Calcination):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of inert gas to the target regeneration temperature.
-
Once at temperature, gradually introduce a diluted stream of air or oxygen (e.g., 5-10% O₂ in N₂) to begin burning off the coke. This gradual introduction is critical to avoid a temperature runaway that could cause thermal damage.[11]
-
Hold at this temperature until CO₂ evolution (monitored by an off-gas analyzer) ceases, indicating the coke has been removed.
-
-
Reduction (if applicable): For many metal catalysts, the active state is a reduced metal. After calcination, the catalyst may need to be re-reduced under a hydrogen flow at an appropriate temperature.[12]
By systematically diagnosing symptoms, understanding the underlying deactivation mechanisms, and implementing preventative and regenerative protocols, you can significantly improve the success and reproducibility of your catalytic reactions involving this compound.
References
- Technical Support Center: Catalyst Selection for 1-(Trimethylsilyl)-1-propyne Reactions. Benchchem.
- A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. The University of Western Australia.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
- Enyne Metathesis. Organic Chemistry Portal.
- Catalyst deactivation mechanisms and how to prevent them. In-planta.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics.
- Regeneration of catalysts deactivated by coke deposition: A review. Dalian Institute of Chemical Physics, Chinese Academy of Sciences.
- Enyne metathesis. Wikipedia.
- Advances in Catalyst Deactivation and Regeneration. MDPI.
- Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI.
- Reduction of alkynes. Khan Academy.
- Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. MDPI.
- Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository.
- Enyne metathesis. Thieme.
- Catalyst deactivation agents and methods for use of same. Google Patents.
- Troubleshooting of Catalytic Reactors. Slideshare.
- This compound. PubChem.
- The Ascent of Alkyne Metathesis to Strategy-Level Status. ACS Publications.
- Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube.
- Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health (NIH).
- Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. National Institutes of Health (NIH).
- Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI.
Sources
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Enyne Metathesis [organic-chemistry.org]
- 8. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 12. mdpi.com [mdpi.com]
"1-Trimethylsilyl-1,4-pentadiyne" stability issues under acidic or basic conditions
Welcome to the technical support resource for 1-Trimethylsilyl-1,4-pentadiyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability of this versatile building block under acidic and basic conditions. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Introduction to Stability Concerns
This compound is a valuable bifunctional reagent, featuring a terminal alkyne and a trimethylsilyl (TMS)-protected alkyne. The TMS group is one of the most common and labile silyl protecting groups, making it highly useful for sequential synthetic steps. However, this lability is a double-edged sword, as the TMS group can be unintentionally cleaved under various acidic and basic conditions, leading to side reactions or failed syntheses.[1][2] Understanding the stability profile of the Si-C(sp) bond is critical for its successful application.
Frequently Asked Questions (FAQs)
Q1: Why is my TMS-protected alkyne being cleaved during a reaction that doesn't explicitly use acid or base?
A1: Unintentional deprotection is a common issue and can arise from several seemingly benign sources:
-
Trace Water and Mild Acidity/Basicity: Reagents or solvents that are not rigorously dried can contain enough water to facilitate hydrolysis, especially if other components in the mixture create a slightly acidic or basic environment. For example, amine bases used in coupling reactions can be sufficiently basic to cause slow deprotection.[3]
-
Acidic Silica Gel: During column chromatography, standard silica gel is inherently acidic and can cause partial or complete cleavage of the TMS group, especially with prolonged exposure.
-
Reagent Degradation: Older reagents, such as chloroform, can degrade to produce acidic byproducts (e.g., HCl), which will readily cleave the TMS group.
-
Lewis Acids: If your reaction involves Lewis acids, these can coordinate to the alkyne or adventitious water, creating a sufficiently acidic environment for desilylation.
Q2: I need to perform a reaction under basic conditions. How can I prevent the deprotection of this compound?
A2: The TMS group is notoriously sensitive to basic conditions.[3] Here are some strategies to mitigate unintended cleavage:
-
Use a More Robust Protecting Group: If your synthesis allows, switching to a bulkier silyl group like triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS) will provide significantly greater stability towards basic conditions.[1][4]
-
Anhydrous, Non-Protic Conditions: Basic reagents in protic solvents (like methanol or ethanol) are classic conditions for TMS deprotection.[5] Whenever possible, use a non-protic solvent (e.g., THF, Dichloromethane) and a non-nucleophilic base.
-
Temperature Control: Keep the reaction temperature as low as possible. Cleavage rates are highly temperature-dependent.
-
Limit Exposure Time: Minimize the reaction time to what is necessary for the desired transformation.
Q3: What is the relative stability of the TMS group on an alkyne compared to a TMS ether on an alcohol?
A3: While both are labile, the TMS group on a terminal alkyne is generally considered more labile than a TMS ether, particularly under basic and fluoride-mediated conditions.[1] The acetylide anion is a better leaving group than an alkoxide, facilitating the nucleophilic attack at the silicon center. However, the exact relative rates can be substrate-dependent.
Understanding the Deprotection Mechanisms
A core principle of troubleshooting is understanding the "why." Below are the accepted mechanisms for the cleavage of the TMS group under basic and acidic conditions.
Base-Catalyzed/Fluoride-Mediated Deprotection
This is the most common and efficient method for TMS-alkyne cleavage. The mechanism involves a nucleophilic attack on the silicon atom, which is highly electrophilic.
Caption: Base-catalyzed desilylation via a pentacoordinate silicon intermediate.
Causality: The reaction is driven by the formation of a highly stable silicon-oxygen or silicon-fluoride bond.[6] A nucleophile (Nu⁻), such as a fluoride ion from TBAF or a methoxide ion from K₂CO₃ in methanol, attacks the silicon atom.[7][8] This forms a transient, negatively charged pentacoordinate silicon intermediate. The unstable Si-C bond then cleaves, with the resulting acetylide anion being protonated by the solvent to yield the terminal alkyne.
Acid-Catalyzed Deprotection
Acid-catalyzed deprotection is also effective, though sometimes less controlled than basic methods for TMS groups. The mechanism proceeds via protonation of the alkyne.
Caption: Proposed acid-catalyzed desilylation via a vinyl cation intermediate.
Causality: In the presence of a strong acid, one of the π-bonds of the alkyne is protonated. This generates a vinyl cation intermediate, which is stabilized by the adjacent silicon atom through hyperconjugation (the "beta-silicon effect"). A nucleophile (X⁻, from the acid or solvent) then attacks the silicon atom, leading to the cleavage of the C-Si bond and formation of the terminal alkyne.[9]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient deprotection reagent. 2. Reaction time is too short or temperature is too low. 3. Poor quality or wet reagents/solvents. 4. Steric hindrance around the TMS group. | 1. Increase the equivalents of the deprotection reagent (e.g., use 1.5 eq of TBAF). 2. Increase reaction time and/or gently warm the reaction. Monitor by TLC. 3. Use freshly opened or distilled anhydrous solvents and high-purity reagents. 4. Switch to a more potent deprotection system (e.g., from K₂CO₃/MeOH to TBAF/THF). |
| Unintended Deprotection during Reaction/Workup | 1. Presence of acidic or basic functional groups on the substrate. 2. Use of protic solvents with basic reagents (e.g., piperidine in ethanol).[3] 3. Acidic silica gel during chromatography. 4. Reaction generates acidic or basic byproducts. | 1. Choose a deprotection method orthogonal to other functional groups. Consider milder, buffered systems. 2. Switch to a non-protic solvent (e.g., THF, DCM). 3. Neutralize silica gel by pre-treating with a triethylamine/hexane mixture, or use neutral alumina for chromatography. 4. Add a non-nucleophilic buffer to the reaction mixture if possible. |
| Low Yield of Desired Product After Deprotection | 1. Product degradation under deprotection conditions (e.g., base-sensitive functional groups). 2. Product is volatile and lost during solvent removal. 3. The deprotected alkyne is unstable and undergoes side reactions (e.g., dimerization). | 1. Use milder conditions (e.g., K₂CO₃/MeOH instead of KOH). For base-sensitive substrates, consider buffering TBAF with acetic acid. 2. Avoid concentrating the product to dryness. Use gentle solvent removal techniques (e.g., reduced pressure at low temperature) or proceed to the next step with a dilute solution. 3. Use the deprotected alkyne immediately in the subsequent reaction step without full isolation. |
Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific substrate.
Protocol 1: Mild Basic Deprotection (K₂CO₃/Methanol)
This is often the first method to try due to its mildness and cost-effectiveness.[5]
Workflow Diagram
Caption: Workflow for mild deprotection using K₂CO₃ in methanol.
Step-by-Step Methodology:
-
Dissolve the this compound (1.0 equiv) in methanol (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate (K₂CO₃) (0.2 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Once complete, remove the methanol under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alkyne.
Protocol 2: Fluoride-Mediated Deprotection (TBAF/THF)
This method is highly effective and generally faster than the K₂CO₃ method but is more basic.[8]
Workflow Diagram
Caption: Workflow for fluoride-mediated deprotection using TBAF in THF.
Step-by-Step Methodology:
-
Dissolve the this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add tetrabutylammonium fluoride (TBAF) (1.1 equivalents, as a 1.0 M solution in THF) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate or diethyl ether. Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography (on neutralized silica gel).
References
-
Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, Inc.
-
Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Frontier, A. (2026). Tips & Tricks: Protecting Groups. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Lameijer, L., et al. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? ResearchGate. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
-
Scribd. (n.d.). Alkyne Protecting Groups. Retrieved from [Link]
-
Mangion, I. K., et al. (2011). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 13(21), 5484–5487. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Grafiati. (2022). Bibliographies: 'Alkyne protecting groups'. Retrieved from [Link]
-
Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider SyntheticPages, SP100. [Link]
-
Martinez, A., et al. (2009). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc. Retrieved from [Link]
-
Pérez-Gómez, A., & Guisán-Ceinos, V. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis, 11(12), 7236–7267. [Link]
-
Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
-
Zhang, G., et al. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Catalysis. [Link]
-
Reddit user discussion. (2025). preventing TMS alkyne deprotecting in reaction. r/Chempros. Retrieved from [Link]
-
Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(4), 565-568. [Link]
-
Leah4sci. (2019). Alkyne Acid Catalyzed Hydration Reaction and Mechanism. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting TMS Deprotection of 1-Trimethylsilyl-1,4-pentadiyne
Welcome to the technical support center for the deprotection of 1-Trimethylsilyl-1,4-pentadiyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this transformation. As Senior Application Scientists, we have compiled field-proven insights and data to ensure your success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of this compound, providing explanations and actionable solutions.
Issue 1: Incomplete Deprotection
-
Symptom: Your reaction mixture shows a significant amount of starting material remaining after the expected reaction time.
-
Potential Causes & Solutions:
-
Insufficient Reagent: The stoichiometry of your deprotecting agent may be too low. For fluoride-based methods like Tetrabutylammonium fluoride (TBAF), it is common to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion.[1][2] For base-catalyzed methods using potassium carbonate (K₂CO₃) in methanol, while catalytic amounts can be effective, increasing the equivalents (up to 1.5) can be beneficial if the reaction is sluggish.[2][3]
-
Reagent Quality: TBAF is notoriously hygroscopic, and the presence of excess water can affect its reactivity.[4] Ensure you are using a high-quality, anhydrous grade of TBAF or a fresh solution. For K₂CO₃/methanol, ensure your methanol is anhydrous as water can interfere with the reaction.
-
Poor Solubility: this compound is relatively nonpolar. If it has poor solubility in your chosen solvent system (e.g., pure methanol), the reaction kinetics can be slow. In such cases, a co-solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used to improve solubility.[5] A 1:1 mixture of DCM/methanol is a common choice for lipophilic substrates.[5][6]
-
Low Temperature: While most TMS deprotections of alkynes proceed readily at room temperature, slightly warming the reaction mixture (e.g., to 30-40 °C) can increase the reaction rate if it is stalling. However, be cautious, as the product, 1,4-pentadiyne, is volatile and can be unstable at higher temperatures.[7]
-
Issue 2: Low Yield and Product Decomposition
-
Symptom: The desired 1,4-pentadiyne is obtained in low yield, or significant decomposition is observed (e.g., by TLC, GC-MS, or NMR).
-
Potential Causes & Solutions:
-
Product Instability: 1,4-pentadiyne is a relatively unstable molecule.[7] Prolonged exposure to harsh basic or acidic conditions can lead to degradation or isomerization to the more stable 1,3-pentadiyne.[7] It is crucial to monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. Overrunning the reaction, especially with strong bases, can significantly reduce the yield.[3][8]
-
Work-up Issues: The volatility of 1,4-pentadiyne (boiling point: 61-64 °C) can lead to significant loss during solvent removal.[7] It is advisable to use a rotary evaporator with a cooled trap and to avoid high vacuum or excessive heating. When performing extractions, ensure the aqueous and organic layers are well-separated to avoid introducing impurities that could catalyze decomposition.
-
Silica Gel-Mediated Decomposition: Terminal alkynes can be sensitive to acidic silica gel, leading to decomposition during column chromatography.[6][9] To mitigate this, you can neutralize the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base, like triethylamine, in the eluent. A common practice is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.[9] Alternatively, for relatively clean reactions, a simple filtration through a short plug of neutral alumina or silica may be sufficient.
-
Harsh Deprotection Conditions: Strong bases like sodium hydroxide or potassium hydroxide can be too harsh and lead to product decomposition.[8] Milder conditions, such as catalytic K₂CO₃ in methanol, are generally preferred for TMS-alkynes.[3][8]
-
Issue 3: Difficulty with Purification
-
Symptom: Isolating pure 1,4-pentadiyne is challenging due to co-eluting impurities or product loss during the purification process.
-
Potential Causes & Solutions:
-
TBAF Residues: Work-up after a TBAF deprotection can be challenging due to the presence of tetralkylammonium salts.[10][11][12] An aqueous work-up is typically required to remove these salts, but this can be problematic for water-soluble products.[11] An alternative is to use a sulfonic acid resin and calcium carbonate to quench the reaction and remove TBAF by filtration.[11]
-
Co-elution with Silyl Byproducts: The silyl byproducts of the reaction (e.g., TMS-F, TMS-OMe) are generally volatile and can often be removed under vacuum. However, if they co-elute with your product during chromatography, consider using a different solvent system or a different stationary phase (e.g., alumina).
-
Product Volatility: As mentioned, the volatility of 1,4-pentadiyne makes purification by chromatography tricky.[7] Keep fractions cool and minimize the time the product spends on the column.
-
Frequently Asked Questions (FAQs)
Q1: Which deprotection method is best for this compound?
The choice of method depends on the other functional groups in your molecule and the scale of your reaction.
-
K₂CO₃ in Methanol: This is often the preferred method as it is mild, economical, and the work-up is straightforward.[3] It is generally well-tolerated by many functional groups.
-
TBAF in THF: This is a very common and effective method.[1][4] However, TBAF is basic and can be problematic for base-sensitive substrates. The work-up can also be more involved.[10][11]
-
Acidic Conditions: While TMS ethers can be cleaved under acidic conditions, this is generally not recommended for TMS-alkynes as the triple bond can be sensitive to acid-catalyzed hydration or other side reactions.[13][14]
Q2: What is the mechanism of TMS deprotection?
-
Fluoride-Mediated: The fluoride ion acts as a strong nucleophile that attacks the silicon atom, forming a pentacoordinate silicon intermediate.[15][16] This intermediate then collapses, breaking the silicon-carbon bond and generating the terminal alkyne and fluorotrimethylsilane.[13][15]
-
Base-Catalyzed (K₂CO₃/MeOH): In this case, the methoxide ion (generated from the reaction of K₂CO₃ with methanol) attacks the silicon atom, also forming a pentacoordinate intermediate.[17] This intermediate is then protonated by the solvent (methanol) to give the deprotected alkyne and trimethylmethoxysilane.[17]
Q3: How can I monitor the progress of the deprotection reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The TMS-protected starting material is significantly less polar than the deprotected alkyne. A typical eluent system for TLC would be hexane/ethyl acetate or hexane/dichloromethane. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the reaction is proceeding. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q4: What are the key properties of the product, 1,4-pentadiyne, that I should be aware of?
1,4-pentadiyne is a colorless liquid with a boiling point of 61-64 °C.[7] It is known to be unstable and can discolor to a yellowish liquid upon standing at room temperature.[7] It is recommended to store it in a diluted solution at low temperatures (0 °C) for short-term storage.[7] The molecule is also destabilized by the proximity of the two triple bonds.[7]
Experimental Protocols
Standard Protocol for TMS Deprotection using K₂CO₃/Methanol
This protocol is a reliable and widely used method for the deprotection of TMS-alkynes.[3]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous methanol (to a concentration of approximately 0.1-0.2 M).
-
Reagent Addition: To the stirred solution, add anhydrous potassium carbonate (0.2-1.0 equivalents). For most substrates, a catalytic amount is sufficient.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC every 15-30 minutes. The reaction is typically complete within 1-2 hours.[3]
-
Work-up:
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo, being careful not to use excessive heat or a high vacuum due to the volatility of the product.
-
Dilute the residue with diethyl ether or dichloromethane and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and carefully concentrate the filtrate in vacuo to yield the crude 1,4-pentadiyne.
-
-
Purification (if necessary): If the crude product is not sufficiently pure, it can be purified by flash column chromatography on silica gel. It is advisable to use a non-polar eluent system (e.g., hexane/ethyl acetate) and to consider pre-treating the silica gel with triethylamine to prevent product degradation.
Data Presentation
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Base-Catalyzed | Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 1 - 2 hours | 82 - 95 | Mild, economical, and widely used.[1][3] |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | 1 - 4 hours | >90 | Common and effective, but TBAF can be basic and the work-up can be challenging.[1][18] |
| Copper-Catalyzed | Copper (II) sulfate (CuSO₄), Sodium ascorbate | Ethanol/Water | Room Temperature | 10 - 15 minutes | ~98 | A milder, more recent method.[19][20] |
Visualizations
Reaction Mechanism: Fluoride-Mediated TMS Deprotection
Caption: Mechanism of fluoride-mediated TMS deprotection.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Decision tree for troubleshooting incomplete deprotection.
References
-
Rzepa, H. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest, Inc. [Link]
-
Wikipedia. (2023). 1,4-Pentadiyne. [Link]
-
Homework.Study.com. (n.d.). TMS ethers can be removed by treatment with fluoride ion as well as by acid catalyzed hydrolysis. [Link]
-
Reddit. (2023). Struggling with TMS deprotection for weeks. r/Chempros. [Link]
-
Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. [Link]
-
Reddit. (2023). Deprotection mechanism. r/chemistry. [Link]
-
Reddit. (2024). TMS Deprotection low yields. r/chemhelp. [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. [Link]
-
Reddit. (2025). preventing TMS alkyne deprotecting in reaction. r/Chempros. [Link]
-
PubChem. (n.d.). 1,4-Pentadiene. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (n.d.). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. [Link]
-
National Institutes of Health. (n.d.). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. [Link]
-
Kuijpers, W. H., et al. (1990). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research, 18(17), 5197–5205. [Link]
-
Reddit. (2021). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. [Link]
-
Royal Society of Chemistry. (2015). Organic & Biomolecular Chemistry. [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. [Link]
-
Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). [Link]
-
Reddit. (2024). TMS deprotection scaleup failure. r/chemistry. [Link]
-
ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]
-
MDPI. (2019). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
-
ResearchGate. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
-
ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]
-
Journal of the Mexican Chemical Society. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
-
CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]
-
Redalyc. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. 1,4-Pentadiyne - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 11. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. homework.study.com [homework.study.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 16. fiveable.me [fiveable.me]
- 17. reddit.com [reddit.com]
- 18. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Reactivity of 1-Trimethylsilyl-1,4-pentadiyne
Welcome to the technical support center for 1-Trimethylsilyl-1,4-pentadiyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we address common questions and challenges related to the impact of solvents on its reactivity in key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an unsymmetrical diyne with a terminal alkyne at one end and a trimethylsilyl (TMS)-protected alkyne at the other.[1] This structure allows for selective reactions at either end of the molecule, making it a valuable precursor in organic synthesis. The TMS group serves as a removable protecting group, enabling sequential functionalization.[2] Its primary applications include Sonogashira cross-coupling reactions, cycloaddition reactions to form heterocyclic systems, and as a building block for creating complex molecular architectures after selective deprotection.
Q2: How does the choice of solvent generally impact the reactivity of this compound?
The solvent plays a critical role in the reactivity of this compound by influencing:
-
Solubility of reactants and catalysts: Ensuring all components are in the same phase is crucial for reaction efficiency.
-
Stabilization of transition states and intermediates: Polar solvents can stabilize charged intermediates, potentially altering reaction pathways.
-
Reaction kinetics: The solvent can affect the rate of reaction by influencing the frequency of molecular collisions and the energy of activation.
-
Regioselectivity and stereoselectivity: In reactions like cycloadditions, the solvent can influence the orientation of the reacting molecules, leading to different product isomers.
Q3: What are the key safety considerations when working with this compound?
This compound is a flammable liquid and vapor. It can also cause skin and eye irritation.[1] Therefore, it is essential to handle this compound in a well-ventilated fume hood, away from ignition sources, and while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Troubleshooting Guides
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. With this compound, this reaction is typically performed at the terminal alkyne, leaving the TMS-protected alkyne intact for further transformations.
Common Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Recommendation | Scientific Rationale |
| Poor Catalyst Activity | • Use fresh Pd and Cu catalysts. • Ensure an inert atmosphere (N₂ or Ar) to prevent catalyst degradation. | Palladium catalysts, especially Pd(0) species, are sensitive to oxidation. Copper(I) co-catalysts can also be oxidized, leading to reduced activity. |
| Inappropriate Solvent | • For polar substrates, consider DMF or a mixture of toluene and an amine base (e.g., triethylamine, diisopropylamine). • For non-polar substrates, toluene is often a good choice. | The solvent must dissolve the aryl halide, the alkyne, and the catalyst complex. Amine bases also often serve as part of the solvent system and are crucial for the reaction mechanism. |
| Low Reaction Temperature | • For less reactive aryl bromides or chlorides, increasing the temperature may be necessary. | The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step and can be accelerated at higher temperatures. |
| Homocoupling of the Alkyne (Glaser Coupling) | • Reduce the amount of Cu(I) catalyst. • Add the alkyne slowly to the reaction mixture. • Ensure rigorous exclusion of oxygen. | Homocoupling is an oxidative process often catalyzed by copper species in the presence of oxygen. Minimizing the copper concentration and oxygen exposure can suppress this side reaction. |
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add degassed solvent (e.g., toluene or THF) and degassed triethylamine (2.0 equiv.).
-
Add this compound (1.2 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Desilylation Reactions
Removal of the TMS group is a common step to unmask the terminal alkyne for subsequent reactions. The choice of desilylation conditions depends on the stability of other functional groups in the molecule.
Common Problem: Incomplete Desilylation or Decomposition of the Starting Material
| Possible Cause | Troubleshooting Recommendation | Scientific Rationale |
| Insufficient Reagent | • Use a slight excess of the desilylating agent (e.g., 1.1-1.2 equiv. of TBAF). | The reaction is stoichiometric, and an excess of the fluoride source ensures complete conversion. |
| Inappropriate Solvent | • For TBAF-mediated desilylation, THF is the solvent of choice. • For base-catalyzed desilylation, methanol or ethanol are typically used. | Polar aprotic solvents like THF are ideal for fluoride-mediated reactions. Protic solvents are necessary for base-catalyzed alcoholysis of the silicon-carbon bond. |
| Decomposition under Basic Conditions | • If the molecule contains base-sensitive functional groups, consider milder methods like K₂CO₃ in methanol over stronger bases like TBAF. | TBAF is a source of "naked" fluoride ions, which can be quite basic. K₂CO₃ provides a milder basic environment. |
| Hydrolysis of other Silyl Ethers | • If other silyl ethers are present as protecting groups, careful selection of the desilylating agent is crucial. TBAF will likely cleave other silyl ethers. | The lability of silyl ethers to fluoride ions is a general phenomenon. Selective deprotection can be challenging. |
Experimental Protocol: TBAF-Mediated Desilylation
-
Dissolve the silylated alkyne (1.0 equiv.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add a 1 M solution of TBAF in THF (1.1 equiv.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting terminal alkyne by column chromatography if necessary.
Visualization of the Desilylation Workflow
Caption: A typical workflow for TBAF-mediated desilylation.
Cycloaddition Reactions
This compound can participate in cycloaddition reactions, such as [4+2] Diels-Alder and 1,3-dipolar cycloadditions, to form various heterocyclic products like pyridazines.[3] The regioselectivity of these reactions is a key consideration.
Common Problem: Low Yield or Formation of Regioisomers
| Possible Cause | Troubleshooting Recommendation | Scientific Rationale |
| Low Reactivity of the Diyne | • For Diels-Alder reactions, consider using a more electron-deficient diene (inverse electron-demand). • For 1,3-dipolar cycloadditions, ensure the 1,3-dipole is generated efficiently in situ if necessary. | The electronic nature of the reacting partners is crucial for cycloaddition efficiency. The HOMO-LUMO gap between the diyne and its reaction partner should be minimized. |
| Poor Regioselectivity | • Vary the solvent polarity. Non-polar solvents may favor one regioisomer over another by minimizing stabilization of polar transition states. • Consider using a Lewis acid catalyst to enhance selectivity. | The solvent can influence the alignment of the reactants in the transition state. Lewis acids can coordinate to one of the reactants, altering its electronic properties and directing the cycloaddition. |
| Polymerization of the Diyne | • Use dilute conditions. • Maintain a controlled reaction temperature. | Diynes can be prone to polymerization, especially at higher concentrations and temperatures. |
| Desilylation as a Side Reaction | • If the reaction conditions are basic or involve fluoride sources, the TMS group may be cleaved prematurely. • Use neutral or acidic conditions if possible, and avoid fluoride-containing reagents unless desilylation is desired. | The TMS group is labile under basic and fluoride-containing conditions. |
Experimental Protocol: Inverse Electron-Demand Diels-Alder with a Tetrazine
-
Dissolve this compound (1.0 equiv.) and the tetrazine (1.1 equiv.) in a suitable solvent (e.g., dichloromethane or chloroform).
-
Stir the reaction mixture at room temperature and monitor the evolution of nitrogen gas and the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pyridazine product.
Visualization of Regioselectivity in Cycloaddition
Caption: Possible regioisomeric outcomes in a cycloaddition reaction.
References
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved from [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved from [Link]
-
Sonogashira troubleshooting help needed. (2020, August 8). Reddit. Retrieved from [Link]
- Abdel-Megid, M. (2007). A New Route for the Synthesis of Substituted Pyridazines.
-
A New Route for the Synthesis of Substituted Pyridazines. (2007, September 1). Semantic Scholar. Retrieved from [Link]
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne? (2016, September 3). ResearchGate. Retrieved from [Link]
- Chakraborty, B. (2025, August 2). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4-(Trimethylsilyl)-C-Phenyl Nitrone and Potential An. SSRN.
-
What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
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The reaction of 1,4‐bis(trimethylsilyl)butadiyne (1) with en in the absence of [Ge9]4– Zintl anions and the influence of water. (n.d.). ResearchGate. Retrieved from [Link]
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Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 12). YouTube. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Trimethylsilyl-1,4-pentadiyne and 1,4-bis(trimethylsilyl)buta-1,3-diyne
For the Modern Organic Chemist: A Deep Dive into the Synthetic Utility of Two Versatile Silylated Alkynes
In the realm of synthetic organic chemistry, silyl-protected alkynes serve as indispensable building blocks, offering a blend of stability and tunable reactivity. This guide provides a detailed comparative analysis of two prominent reagents: 1-trimethylsilyl-1,4-pentadiyne and 1,4-bis(trimethylsilyl)buta-1,3-diyne (BTMSBD) . While structurally related, their distinct substitution patterns give rise to divergent reactivity profiles, making each uniquely suited for specific synthetic strategies. This document, intended for researchers and professionals in drug development and materials science, will explore the nuances of their reactivity, supported by experimental data and established protocols.
At a Glance: Structural and Electronic Distinctions
The fundamental difference between these two reagents lies in their symmetry and the nature of their alkyne termini.
-
This compound is an unsymmetrical diyne featuring one trimethylsilyl (TMS)-protected internal alkyne and one free terminal alkyne. This duality is the cornerstone of its reactivity, offering sites for both metal-catalyzed cross-coupling reactions typical of terminal alkynes and reactions characteristic of silylalkynes.
-
1,4-bis(trimethylsilyl)buta-1,3-diyne (BTMSBD) is a symmetrical, doubly TMS-protected diyne. Its primary role is that of a stable, solid surrogate for the highly explosive and gaseous buta-1,3-diyne.[1] Its reactivity is centered around the controlled, sequential removal of the TMS groups to unveil the reactive diyne core.
Synthesis and Availability
1,4-bis(trimethylsilyl)buta-1,3-diyne (BTMSBD) is readily synthesized via the Hay or Glaser oxidative coupling of trimethylsilylacetylene.[1][2] The Hay coupling, utilizing a CuCl-TMEDA complex as the catalyst in the presence of oxygen, is a common laboratory procedure.[1] However, it is not without its hazards, as explosions have been reported, necessitating strict adherence to safety protocols.[1] Safer, modified procedures using alternative catalyst systems have also been developed.[3]
Synthesis of this compound typically involves the direct silylation of a terminal alkyne.[4] A common method is the deprotonation of 1,4-pentadiyne with a strong base like an organolithium reagent or LDA, followed by quenching with trimethylsilyl chloride (TMSCl).[4]
A Head-to-Head Comparison of Reactivity
The synthetic utility of these compounds is best understood by a direct comparison of their behavior in key organic transformations.
Coupling Reactions: A Tale of Two Termini
The most striking difference in reactivity is observed in metal-catalyzed cross-coupling reactions.
This compound: The presence of a terminal alkyne makes this reagent a versatile partner in a variety of coupling reactions, including:
-
Sonogashira Coupling: This palladium-catalyzed reaction with aryl or vinyl halides proceeds selectively at the terminal C-H bond, leaving the TMS-protected alkyne intact for subsequent transformations.[5][6] This allows for the stepwise construction of complex unsymmetrical diynes.
-
Cadiot-Chodkiewicz Coupling: This copper-catalyzed coupling with a haloalkyne also occurs selectively at the terminal alkyne, providing a direct route to unsymmetrical 1,3-diynes.[7][8]
1,4-bis(trimethylsilyl)buta-1,3-diyne (BTMSBD): In its native state, BTMSBD is unreactive in traditional cross-coupling reactions that require a terminal alkyne. However, its utility shines through in a two-step sequence:
-
Selective Mono-desilylation: Treatment of BTMSBD with one equivalent of an organolithium reagent, such as methyllithium, in the presence of lithium bromide, selectively removes one TMS group to generate a lithium acetylide in situ.[4][9]
-
Trapping with Electrophiles: This nucleophilic intermediate can then be reacted with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides, to afford mono-functionalized silyl-diynes.[4][9]
This selective mono-desilylation strategy effectively transforms the unreactive BTMSBD into a versatile nucleophilic building block for the synthesis of unsymmetrical diynes.[10]
| Reaction Type | This compound | 1,4-bis(trimethylsilyl)buta-1,3-diyne |
| Sonogashira Coupling | Direct coupling at the terminal alkyne. | Requires prior mono-desilylation. |
| Cadiot-Chodkiewicz Coupling | Direct coupling at the terminal alkyne. | Requires prior mono-desilylation. |
| Nucleophilic Addition | Deprotonation of the terminal alkyne forms a nucleophile. | Mono-desilylation with MeLi generates a potent nucleophile. |
Cycloaddition Reactions: The Influence of Symmetry and Sterics
Both molecules can participate in cycloaddition reactions, but their distinct structures lead to different outcomes and applications.
1,4-bis(trimethylsilyl)buta-1,3-diyne (BTMSBD): As a stable equivalent of buta-1,3-diyne, BTMSBD is a valuable substrate in [2+2+2] cycloaddition reactions to form substituted aromatic rings.[4] The TMS groups can influence the regioselectivity of the cycloaddition and can be removed in a subsequent step.[4] It has also been used in [4+2] cycloaddition/cycloreversion sequences.[1]
This compound: The unsymmetrical nature of this molecule can lead to mixtures of regioisomers in cycloaddition reactions, depending on the reaction conditions and the nature of the reaction partner. The terminal alkyne is generally more reactive in 1,3-dipolar cycloadditions. For instance, in reactions with azides (a key step in "click chemistry"), the terminal alkyne would be expected to react preferentially.
Experimental Protocols
Hay Coupling Synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne
This protocol is adapted from Organic Syntheses.[1]
** dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} } Caption: Workflow for the Hay Coupling Synthesis of BTMSBD.
Materials:
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone
-
Trimethylsilylacetylene
-
Oxygen gas
Procedure:
-
Catalyst Preparation: In a three-necked flask under a nitrogen atmosphere, stir CuCl in acetone. Add TMEDA and continue stirring for 30 minutes to form the deep blue-green CuCl-TMEDA catalyst solution.
-
Coupling Reaction: In a separate, larger four-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, charge acetone and trimethylsilylacetylene. Bubble a rapid stream of oxygen through the solution.
-
Catalyst Addition: Transfer the supernatant of the catalyst solution to the reaction flask in portions via syringe.
-
Workup: After the reaction is complete (monitored by TLC or GC), filter the reaction mixture and concentrate the filtrate. The crude product can be purified by recrystallization from a suitable solvent like pentane.
Safety Note: This reaction is exothermic and involves flammable materials in an oxygen-rich atmosphere. A serious explosion has been reported.[1] It is crucial to perform this procedure behind a safety shield and eliminate all potential sources of ignition, including static electricity.
Selective Mono-desilylation of BTMSBD and Reaction with an Electrophile
This protocol is based on procedures described in the literature for the synthesis of unsymmetrical diynes.[4][9]
** dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} } Caption: General workflow for mono-desilylation of BTMSBD.
Materials:
-
1,4-bis(trimethylsilyl)buta-1,3-diyne (BTMSBD)
-
Methyllithium-lithium bromide complex (MeLi·LiBr) in diethyl ether
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., a ketone or aldehyde)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve BTMSBD in anhydrous diethyl ether or THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add one equivalent of MeLi·LiBr solution and stir the mixture at -78 °C for 1 hour.
-
Add a solution of the electrophile in the same solvent and continue stirring at -78 °C for another 1-2 hours.
-
Allow the reaction to warm to room temperature and quench by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Comparative Reactivity Summary
| Feature | This compound | 1,4-bis(trimethylsilyl)buta-1,3-diyne |
| Structure | Unsymmetrical, one terminal and one TMS-protected alkyne | Symmetrical, two TMS-protected alkynes |
| Primary Reactivity | Electrophilic addition and coupling at the terminal alkyne | Nucleophilic addition after mono-desilylation |
| Key Applications | Stepwise synthesis of complex unsymmetrical diynes | Stable source of the butadiyne unit; synthesis of symmetrical and unsymmetrical diynes |
| Handling | Liquid, potentially volatile | Crystalline solid, stable |
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and 1,4-bis(trimethylsilyl)buta-1,3-diyne is dictated by the specific synthetic target.
-
For the stepwise construction of complex unsymmetrical polyynes , where selective reaction at a terminal alkyne is required in the presence of a protected alkyne, This compound is the reagent of choice. Its inherent asymmetry allows for a more direct and efficient synthetic route.
-
When a stable and easy-to-handle source of the butadiyne moiety is needed, or for the synthesis of symmetrical diynes , 1,4-bis(trimethylsilyl)buta-1,3-diyne is the superior option. Its ability to be selectively mono-functionalized also makes it a powerful tool for the synthesis of a wide range of unsymmetrical diynes, albeit through a two-step process.
By understanding the distinct reactivity profiles of these two silylated diynes, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes.
References
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Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest. Retrieved from [Link]
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Larson, G. F. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(13), 2841–2876. [Link]
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Elsebaei, M. M. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from [Link]
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- Prakash, G. K. S., et al. (2004). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 45(14), 2989-2992.
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Wikipedia. (2023). Cadiot–Chodkiewicz coupling. Retrieved from [Link]
- Bentlohner, M. M., et al. (2017). The reaction of 1,4-bis(trimethylsilyl)butadiyne (1) with en in the absence of [Ge9]4− Zintl anions and the influence of water. Chemistry – A European Journal, 23(67), 17089-17094.
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ResearchGate. (2022). (PDF) Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved from [Link]
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Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest. Retrieved from [Link]
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Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the coupling reaction efficiency depending on the size of the silyl group. Retrieved from [Link]
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ResearchGate. (n.d.). Cu-catalyzed cross-coupling reaction of silyl-substituted alkynes with an N-tosylhydrazones. Retrieved from [Link]
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SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]
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Bock, S., & Low, P. J. (2018). A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. UWA Profiles and Research Repository. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Copper-catalyzed anti-stereoselective 1,2-silylamination of alkynes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cadiot-Chodkiewicz Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (2017). 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. Retrieved from [Link]
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Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
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Gelest, Inc. (n.d.). Other Reactions of Silyl Alkynes. Gelest. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Strategic Selection of Silyl Protecting Groups for 1,4-Pentadiyne
In the realm of synthetic organic chemistry, the judicious use of protecting groups is a cornerstone of elegant and efficient molecular construction. For a seemingly simple yet synthetically versatile building block like 1,4-pentadiyne, with its two terminal alkyne functionalities, the choice of protecting group is a critical strategic decision that can dictate the success of a synthetic campaign. This guide provides a comparative analysis of common silyl protecting groups for 1,4-pentadiyne, offering insights from a seasoned perspective to aid researchers, scientists, and drug development professionals in making informed choices.
The Silyl Protecting Group Toolkit for 1,4-Pentadiyne
Silyl ethers are the workhorses for the protection of terminal alkynes due to their ease of installation, tunable stability, and mild removal conditions.[1] The reactivity and stability of a silyl-protected alkyne are primarily governed by the steric bulk of the substituents on the silicon atom.[2] For 1,4-pentadiyne, the most commonly employed silyl protecting groups are:
-
Trimethylsilyl (TMS): -Si(CH₃)₃
-
Triethylsilyl (TES): -Si(CH₂CH₃)₃
-
tert-Butyldimethylsilyl (TBDMS or TBS): -Si(CH₃)₂(C(CH₃)₃)
-
Triisopropylsilyl (TIPS): -Si(CH(CH₃)₂)₃
Comparative Analysis of Performance
The selection of a silyl protecting group for 1,4-pentadiyne is a balancing act between ease of introduction, stability to various reaction conditions, and the ability to be selectively removed.
Ease of Installation and Reaction Conditions
The silylation of 1,4-pentadiyne typically involves the deprotonation of the terminal alkyne(s) with a strong base followed by quenching with the corresponding silyl chloride.
| Protecting Group | Silylating Agent | Typical Base | Solvent | Typical Reaction Time |
| TMS | TMS-Cl | n-BuLi, EtMgBr | THF, Et₂O | 0.5 - 2 hours |
| TES | TES-Cl | n-BuLi, EtMgBr | THF, Et₂O | 1 - 4 hours |
| TBDMS | TBDMS-Cl | n-BuLi, EtMgBr | THF, Et₂O | 2 - 16 hours |
| TIPS | TIPS-Cl | n-BuLi, EtMgBr | THF, Et₂O | 12 - 24 hours |
Expert Insight: The choice of base is critical. While organolithium and Grignard reagents are effective for complete di-silylation, for selective mono-silylation, a less stoichiometric amount of base or a bulkier base can be employed to favor the mono-deprotonation of the symmetrical 1,4-pentadiyne. The increasing steric hindrance from TMS to TIPS leads to longer reaction times for complete silylation.
Stability Profile
The stability of the silyl-protected 1,4-pentadiyne is a key consideration for its compatibility with subsequent reaction steps. The general order of stability increases with the steric bulk of the silyl group.[2][3]
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
Table data sourced from BenchChem, Total Synthesis, and Wikipedia.[2][3][4][5]
Trustworthiness of Data: This relative stability data, while generally for silyl ethers of alcohols, provides a reliable trend for the stability of silyl-protected alkynes.[6] TMS is highly labile to both acidic and basic conditions, making it suitable for short synthetic sequences where easy deprotection is desired.[6] In contrast, TBDMS and TIPS offer significantly greater stability, allowing for a broader range of reaction conditions to be employed without premature deprotection.[4][6]
Selectivity in Mono-protection vs. Di-protection
For a symmetrical molecule like 1,4-pentadiyne, achieving selective mono-protection is a common synthetic challenge. The steric bulk of the silylating agent plays a crucial role in this selectivity.
-
TMS-Cl and TES-Cl: Due to their smaller size, achieving high yields of the mono-protected product can be challenging, often resulting in a mixture of mono- and di-silylated products.
-
TBDMS-Cl and TIPS-Cl: The greater steric hindrance of these reagents significantly favors mono-silylation, especially when using a slight excess of 1,4-pentadiyne relative to the silylating agent and base.
Experimental Protocols
The following are representative protocols for the silylation and deprotection of 1,4-pentadiyne.
General Workflow for Silylation and Deprotection
Caption: General workflow for the silylation and deprotection of 1,4-pentadiyne.
Protocol 1: Mono-TBDMS Protection of 1,4-Pentadiyne
Objective: To achieve selective mono-protection of 1,4-pentadiyne using TBDMS-Cl.
Materials:
-
1,4-Pentadiyne
-
n-Butyllithium (n-BuLi) in hexanes
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add 1,4-pentadiyne (1.2 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.0 equivalent) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve TBDMS-Cl (1.0 equivalent) in a small amount of anhydrous THF.
-
Add the TBDMS-Cl solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-TBDMS-protected 1,4-pentadiyne.
Protocol 2: Deprotection of TBDMS-Protected 1,4-Pentadiyne
Objective: To remove the TBDMS protecting group using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected 1,4-pentadiyne
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TBDMS-protected 1,4-pentadiyne (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Add TBAF solution (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.[7]
-
Monitor the deprotection by TLC.[7]
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with Et₂O (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate in vacuo.[7]
-
Purify the product by flash chromatography if necessary.[7]
Strategic Selection of a Silyl Protecting Group
The choice of silyl protecting group is dictated by the overall synthetic strategy. The following decision-making guide can aid in this selection process.
Caption: A decision-making guide for selecting a suitable silyl ether protecting group for 1,4-pentadiyne.
Conclusion
The choice of a silyl protecting group for 1,4-pentadiyne is a nuanced decision that significantly impacts the efficiency and success of a synthetic route. For rapid, short sequences requiring facile deprotection, TMS is a viable option. For more complex syntheses demanding high stability and selective mono-protection, the bulkier TBDMS and TIPS groups are superior choices. By carefully considering the factors of stability, selectivity, and compatibility with downstream reactions, researchers can strategically employ these versatile protecting groups to unlock the full synthetic potential of 1,4-pentadiyne.
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Wikipedia. tert-Butyldiphenylsilyl.
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NIH National Library of Medicine. Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids.
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NIH National Library of Medicine. Silyl-protective groups influencing the reactivity and selectivity in glycosylations.
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ResearchGate. (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations.
-
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PubChem. 1-Trimethylsilyl-1,4-pentadiyne.
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A Comparative Guide to the Synthesis of 1-Trimethylsilyl-1,4-pentadiyne: Established vs. Alternative Routes
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the strategic selection of synthetic routes for key building blocks is of paramount importance. 1-Trimethylsilyl-1,4-pentadiyne is a valuable bifunctional reagent, featuring a terminal alkyne for further elaboration and a silylated alkyne that can act as a stable surrogate for a terminal alkyne or participate in silyl-specific cross-coupling reactions. This guide provides an in-depth comparison of the traditional synthesis of this compound with modern, alternative approaches, offering insights into their respective methodologies, performance, and practical considerations.
The synthesis of this target molecule fundamentally involves two key stages: the preparation of the unstable precursor, 1,4-pentadiyne, and its subsequent selective monosilylation. The inherent instability of 1,4-pentadiyne, which readily isomerizes to the more stable conjugated 1,3-pentadiyne, presents a significant challenge that must be addressed in any synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Traditional Route: Organolithium Deprotonation | Alternative Route: Zinc-Mediated Silylation |
| Starting Materials | 1,4-Pentadiyne, n-Butyllithium, Trimethylsilyl chloride | 1,4-Pentadiyne, (Dimethylamino)trimethylsilane, Zinc Iodide |
| Key Reagents | n-Butyllithium in hexanes, Trimethylsilyl chloride | Zinc Iodide, (Dimethylamino)trimethylsilane |
| Reaction Temperature | -78 °C to room temperature | Room temperature |
| Reaction Time | ~2-4 hours | ~12-24 hours |
| Reported Yield | Generally good to high (estimated 70-90%) | High (typically >90% for similar substrates)[1] |
| Scalability | Scalable, but requires careful handling of pyrophoric n-BuLi | Potentially scalable with good safety profile |
| Functional Group Tolerance | Limited by the high basicity of n-BuLi | Tolerates a wider range of functional groups[1] |
Established Method: Selective Monodeprotonation with Organolithium Reagent
The traditional and most direct approach to this compound involves the selective deprotonation of one of the terminal alkynes of 1,4-pentadiyne using a strong organometallic base, followed by quenching with an electrophilic silicon source. The use of one equivalent of a strong, non-nucleophilic base at low temperatures is crucial for achieving monosilylation and preventing undesired side reactions.
Causality Behind Experimental Choices
The choice of n-butyllithium as the base is predicated on its high basicity (pKa of butane ≈ 50), which is sufficient to deprotonate the terminal alkyne (pKa ≈ 25) irreversibly. Performing the reaction at -78 °C (dry ice/acetone bath) is critical to control the exothermicity of the deprotonation and to prevent the isomerization of 1,4-pentadiyne to the more stable 1,3-pentadiyne. Tetrahydrofuran (THF) is an ideal solvent as it is polar enough to solvate the lithium acetylide intermediate and remains a liquid at the required low temperatures. The subsequent addition of trimethylsilyl chloride, a reactive electrophile, efficiently traps the generated acetylide.
Experimental Protocol
Step 1: Synthesis of 1,4-Pentadiyne (Verkruijsse and Hasselaar Method)
This improved synthesis minimizes the formation of the 1,3-pentadiyne isomer.
-
To a solution of ethynylmagnesium bromide (prepared from ethylmagnesium bromide and an excess of acetylene) in anhydrous THF, add copper(I) bromide as a catalyst.
-
Cool the mixture to 0 °C and add a solution of propargyl tosylate in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and carefully remove the solvent at reduced pressure and low temperature to obtain crude 1,4-pentadiyne. Caution: 1,4-pentadiyne is volatile and unstable.
Step 2: Monosilylation of 1,4-Pentadiyne
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve freshly prepared 1,4-pentadiyne in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium (typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.
-
Add one equivalent of trimethylsilyl chloride dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Alternative Synthetic Route: Zinc-Mediated Electrophilic Silylation
To circumvent the use of pyrophoric and highly basic organolithium reagents, milder methods for the silylation of terminal alkynes have been developed. One such promising alternative is the zinc halide-mediated direct silylation of terminal alkynes with aminosilanes.[1] This method offers the advantage of proceeding under neutral conditions and tolerating a wider array of functional groups.
Mechanistic Considerations and Advantages
This reaction is proposed to proceed via an electrophilic silylation mechanism. The Lewis acidic zinc halide activates the aminosilane, making the silicon atom more electrophilic. The terminal alkyne then acts as a nucleophile, attacking the silicon center. This approach avoids the generation of a highly basic acetylide intermediate, which can be advantageous when working with substrates bearing base-sensitive functional groups. The reaction is typically carried out at room temperature, eliminating the need for cryogenic conditions.
Experimental Protocol
-
In a dry reaction vessel under an inert atmosphere, dissolve 1,4-pentadiyne in anhydrous THF or 1,4-dioxane.
-
Add a catalytic amount of a zinc halide, such as zinc iodide (ZnI₂), to the solution.
-
To this mixture, add one equivalent of an aminosilane, such as (dimethylamino)trimethylsilane.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with a nonpolar solvent like hexanes and filter through a pad of silica gel to remove the zinc salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Conclusion and Future Perspectives
The traditional synthesis of this compound via organolithium deprotonation is a robust and high-yielding method, particularly for simple, unfunctionalized substrates. However, its reliance on cryogenic temperatures and pyrophoric reagents necessitates stringent safety precautions and may not be suitable for molecules containing sensitive functional groups.
The alternative zinc-mediated silylation presents a milder and potentially safer approach. Its key advantages lie in the ambient reaction temperature and tolerance of a broader range of functional groups, making it an attractive option for the synthesis of more complex derivatives of this compound. While the reaction times may be longer, the operational simplicity and enhanced safety profile offer significant benefits in a research and development setting.
Further exploration into other modern silylation techniques, such as carboxylate-catalyzed metal-free methods, could also provide viable and even more sustainable routes to this versatile building block. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, the scale of the synthesis, and the available laboratory infrastructure.
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A Comparative Guide to the Reactivity of 1-Trimethylsilyl-1,4-pentadiyne Versus Other Terminal Alkynes
For researchers, synthetic chemists, and professionals in drug development, the selection of the right molecular building block is critical. The reactivity of a terminal alkyne is a cornerstone of modern synthetic chemistry, enabling powerful transformations like Sonogashira, Glaser couplings, and azide-alkyne cycloadditions. This guide provides an in-depth comparison of the reactivity of 1-trimethylsilyl-1,4-pentadiyne , a unique bifunctional reagent, against standard terminal alkynes. We will explore how its distinct structure offers strategic advantages in sequential chemical transformations, supported by experimental data and detailed protocols.
Introduction: The Strategic Advantage of Asymmetry
Terminal alkynes are defined by the presence of a hydrogen atom on an sp-hybridized carbon, rendering it weakly acidic (pKa ≈ 25) and susceptible to deprotonation by strong bases.[1][2][3][4][5] This acidity is the gateway to a host of carbon-carbon bond-forming reactions. However, in molecules containing multiple terminal alkynes, achieving selective reaction at only one site is a significant challenge.
This is where this compound (TMS-pentadiyne) emerges as a valuable synthetic tool. It possesses two potentially reactive alkyne moieties: one is a classic terminal alkyne, and the other is "protected" by a bulky, electronically influential trimethylsilyl (TMS) group. This structural asymmetry allows for a predictable, stepwise functionalization that is difficult to achieve with simple diynes like 1,4-pentadiyne.[6]
Caption: Structural comparison of key alkyne reagents.
This guide will dissect the reactivity of TMS-pentadiyne by comparing its performance in key reactions against simpler, unprotected terminal alkynes.
Reactivity at the Terminal C-H Bond: A Tale of Two Ends
The primary point of differentiation for TMS-pentadiyne is its free terminal alkyne. This site behaves like a typical terminal alkyne, while the TMS-protected end remains inert under many standard reaction conditions.
Sonogashira Coupling: Selective C(sp²)-C(sp) Bond Formation
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthesis.[7][8] With TMS-pentadiyne, this reaction proceeds with high chemoselectivity at the unprotected terminal alkyne. The TMS group effectively shields the other alkyne, preventing unwanted side reactions or polymerization.[9][10]
The C-Si bond is stable under the standard basic conditions of the Sonogashira reaction, making the TMS group an excellent orthogonal protecting group.[11] This allows for the clean synthesis of mono-coupled products, which can be isolated before further manipulation of the silyl-protected end.
Comparative Data: Sonogashira Coupling Yields
| Entry | Alkyne Substrate | Aryl Halide | Product | Yield (%) | Reference |
| 1 | This compound | Iodobenzene | 1-Phenyl-5-trimethylsilyl-1,4-pentadiyne | ~85-95% (Typical) | [10][11] |
| 2 | Phenylacetylene | Iodobenzene | Diphenylacetylene | >90% | [8][12] |
| 3 | 1,4-Pentadiyne | Iodobenzene (2.2 eq) | 1,5-Diphenyl-1,4-pentadiyne | 60-75% | [6] |
| 4 | 1,4-Pentadiyne | Iodobenzene (1.0 eq) | Mixture of mono-, di-coupled, and starting material | Low (mono) | [6] |
As the data illustrates, attempting a mono-coupling on an unprotected diyne like 1,4-pentadiyne (Entry 4) often results in a complex mixture that is difficult to separate. In contrast, TMS-pentadiyne (Entry 1) provides a clean, high-yielding route to the mono-functionalized product.
Glaser-Hay Homocoupling: Synthesis of Symmetrical Diynes
The oxidative homocoupling of terminal alkynes, known as the Glaser or Hay coupling, is used to synthesize symmetrical 1,3-diynes.[12][13] This reaction relies on a copper(I) catalyst and an oxidant (typically O₂) to couple two deprotonated alkyne units.[13]
When TMS-pentadiyne is subjected to Hay coupling conditions, the reaction occurs exclusively at the terminal C-H bond, leading to the formation of a symmetrical dimer. The TMS-protected ends remain untouched, yielding a product with two latent alkyne functionalities. This contrasts with a simple terminal alkyne like phenylacetylene, which forms diphenylbutadiyne.
Caption: Workflow for sequential functionalization of TMS-pentadiyne.
The TMS-Protected Alkyne: A Gateway to Further Reactivity
The true synthetic power of this compound lies in the ability to selectively remove the TMS group after the first reaction is complete. This process, known as protiodesilylation, regenerates a terminal alkyne that can undergo a second, different transformation.
Deprotection Methodologies
The C-Si bond of a TMS-protected alkyne is readily cleaved under mild conditions, which is a key advantage of this protecting group.[14] The choice of reagent depends on the sensitivity of other functional groups in the molecule.
-
Mildly Basic Conditions: A dilute solution of potassium carbonate (K₂CO₃) in methanol is often sufficient to remove the TMS group.[15][16] This method is inexpensive and compatible with a wide range of functional groups.
-
Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for cleaving silicon-carbon bonds.[16] It is typically used in an organic solvent like tetrahydrofuran (THF). This method is very fast and efficient but may not be suitable for molecules containing other silyl ethers (e.g., TBDMS, TIPS), which could also be cleaved.
The relative ease of deprotection for TMS compared to bulkier silyl groups (like TIPS) allows for orthogonal protection strategies in more complex syntheses.[9][16]
Experimental Protocols
To provide practical context, we present validated, step-by-step protocols for the key transformations discussed.
Protocol 1: Selective Sonogashira Coupling of this compound
This protocol describes the selective coupling of an aryl iodide to the terminal alkyne of TMS-pentadiyne.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (e.g., 4-iodoanisole) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (anhydrous, 3-4 volumes)
-
Tetrahydrofuran (THF) (anhydrous, 3-4 volumes)
Procedure:
-
To a dry, nitrogen-purged flask, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and TEA, and stir to dissolve the solids.
-
Add this compound dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-coupled product.
Protocol 2: TMS Deprotection using Potassium Carbonate
This protocol describes the removal of the TMS group to reveal the second terminal alkyne.
Materials:
-
TMS-protected alkyne (from Protocol 1) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (0.2 eq)
-
Methanol (MeOH) (10-15 volumes)
Procedure:
-
Dissolve the TMS-protected alkyne in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1-3 hours.[15] Monitor the reaction by TLC until the starting material is fully converted to the more polar product.
-
Once complete, neutralize the mixture with a few drops of acetic acid or dilute HCl.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected terminal alkyne, which is often pure enough for the next step.
Conclusion
This compound is not merely another terminal alkyne; it is a strategic building block that offers exceptional control over synthetic sequences. Its key advantages over simple terminal alkynes are summarized below:
-
Chemoselectivity: It enables selective reactions at its unprotected terminal alkyne, leaving the TMS-protected end available for subsequent transformations. This avoids the formation of complex mixtures often seen with unprotected diynes.
-
Synthetic Versatility: The TMS group serves as a robust and reliable protecting group that can be removed under very mild conditions, unmasking a new reactive site.
-
Predictable Reactivity: The steric and electronic influence of the TMS group ensures that reactions like Sonogashira and Glaser couplings proceed cleanly at the desired position.[9][17][18]
For researchers engaged in the synthesis of complex molecules, conjugated materials, or drug candidates, leveraging the unique reactivity profile of this compound provides a powerful and efficient pathway to asymmetrically functionalized diynes and polyynes.
Caption: Simplified catalytic cycles in a Sonogashira coupling reaction.
References
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Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
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Hoyt, J. M., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. National Institutes of Health. [Link]
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ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]
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Li, Q., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C. [Link]
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RSC Publishing. (2015). Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. [Link]
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Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Technical Library. [Link]
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CNKI. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
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ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]
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Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Thieme E-Journals. [Link]
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ResearchGate. (2019). The reaction of 1,4‐bis(trimethylsilyl)butadiyne (1) with en in the absence of [Ge9]4– Zintl anions and the influence of water. [Link]
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Gelest. (n.d.). Other Reactions of Silyl Alkynes. Technical Library. [Link]
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Fleming, I., et al. (1984). Steric influence of the trimethylsilyl group in organic reactions. Chemical Reviews. [Link]
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Thieme. (2018). Some Aspects of the Chemistry of Alkynylsilanes. [Link]
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Langmuir. (2009). Comparing the Reactivity of Alkynes and Alkenes on Silicon (100) Surfaces. [Link]
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Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library. [Link]
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ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?. [Link]
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SciSpace. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]
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MDPI. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]
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University of Western Australia. (2020). A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]
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Organic Syntheses. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]
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A Comparative Guide to Copper-Free vs. Copper-Catalyzed Sonogashira Coupling of 1-Trimethylsilyl-1,4-pentadiyne
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation is integral to the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] A key substrate in the synthesis of conjugated enynes and other valuable motifs is 1-trimethylsilyl-1,4-pentadiyne, a versatile building block offering two distinct alkyne functionalities for sequential and selective reactions.
The choice between a classical copper-catalyzed Sonogashira protocol and a modern copper-free variant is a critical decision in the strategic design of a synthetic route. This guide provides an in-depth comparison of these two methodologies, with a specific focus on their application to the coupling of this compound. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach, supported by representative experimental protocols.
The Crucial Role of Copper: A Mechanistic Divide
The primary distinction between the two Sonogashira variants lies in the role of the copper(I) co-catalyst. Its presence or absence fundamentally alters the reaction mechanism and, consequently, the reaction conditions and potential side products.
The Synergistic Catalysis: The Copper-Catalyzed Pathway
In the traditional Sonogashira reaction, a palladium catalyst works in concert with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[4][5] This dual catalytic system operates through two interconnected cycles. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
The crucial role of the copper co-catalyst is to facilitate the formation of a copper acetylide intermediate.[4] The terminal alkyne reacts with the copper(I) salt in the presence of a base to form this intermediate, which is more nucleophilic than the parent alkyne. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, a key step that is often rate-limiting.
Figure 1. Catalytic cycles in the copper-catalyzed Sonogashira coupling.
The Direct Approach: The Copper-Free Pathway
In the absence of a copper co-catalyst, the palladium catalyst must orchestrate the entire transformation. The mechanism of the copper-free Sonogashira reaction is believed to proceed through a different pathway. After the initial oxidative addition of the aryl halide to the Pd(0) species, the terminal alkyne coordinates to the palladium center. Deprotonation of the alkyne by the base then occurs directly on the palladium complex to form a palladium acetylide intermediate. This is followed by reductive elimination to afford the coupled product.[5]
Figure 2. Proposed catalytic cycle for the copper-free Sonogashira coupling.
Performance Comparison: A Head-to-Head Analysis
The choice between the copper-catalyzed and copper-free Sonogashira coupling for this compound will depend on the specific requirements of the synthesis, including the nature of the coupling partner, desired selectivity, and tolerance of functional groups.
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and Copper(I) co-catalyst (e.g., CuI) | Palladium catalyst only (e.g., Pd(OAc)₂, Pd(PPh₃)₄) |
| Reaction Conditions | Generally milder, often at room temperature. | Often requires higher temperatures. |
| Key Advantage | High reactivity and efficiency for a broad range of substrates. | Avoids the formation of alkyne homocoupling (Glaser) byproducts, simplifying purification.[6] |
| Key Disadvantage | Potential for Glaser coupling, leading to diyne byproducts.[6] | Can be less efficient for less reactive substrates (e.g., aryl chlorides). |
| Base | Typically amine bases (e.g., triethylamine, diisopropylamine). | Often stronger, non-nucleophilic bases (e.g., Cs₂CO₃, K₂CO₃) or fluoride sources (e.g., TBAF) for in-situ desilylation.[6] |
| Selectivity with this compound | The trimethylsilyl (TMS) group effectively protects the adjacent alkyne, allowing for selective coupling at the terminal alkyne. | The TMS group also acts as a protecting group. The use of fluoride bases can lead to in-situ desilylation and the potential for double coupling. |
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the Sonogashira coupling of this compound with an aryl iodide. These should be considered as starting points and may require optimization for specific substrates.
Copper-Catalyzed Sonogashira Coupling of this compound
This protocol is adapted from standard Sonogashira conditions and is expected to yield the mono-coupled product with high selectivity due to the TMS protecting group.
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Stir the mixture at room temperature for 5 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Copper-Free Sonogashira Coupling of this compound
This protocol utilizes a common copper-free system and is designed to favor mono-coupling. For a one-pot double coupling, a fluoride source can be added after the initial coupling to remove the TMS group in situ.[7]
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF or dioxane, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Selecting the Optimal Path
Both copper-catalyzed and copper-free Sonogashira couplings are powerful tools for the derivatization of this compound.
-
The copper-catalyzed method is a robust and often more rapid approach, particularly for less reactive aryl halides. The primary drawback is the potential for Glaser homocoupling, which can complicate purification.
-
The copper-free method offers a cleaner reaction profile by eliminating the possibility of Glaser coupling.[6] This can be particularly advantageous when working with sensitive substrates or when ease of purification is a primary concern. However, it may require higher temperatures and longer reaction times.
The choice between these two methodologies will ultimately be guided by the specific synthetic challenge at hand. For the synthesis of unsymmetrical diynes from this compound, a stepwise approach is often preferred. This typically involves an initial Sonogashira coupling at the terminal alkyne, followed by deprotection of the TMS group and a second Sonogashira coupling with a different aryl halide. Both copper-catalyzed and copper-free methods can be effectively employed in this strategy. For one-pot procedures aiming for symmetrical bis-alkynylation, a copper-free approach with in-situ desilylation using a fluoride source presents an elegant and efficient option.[7]
As with any catalytic reaction, careful optimization of the catalyst, ligand, base, solvent, and temperature will be crucial to achieving the desired outcome with high yield and selectivity.
References
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Lehr, M., et al. (2021). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. Chemistry – A European Journal, 27(48), 12345-12350. [Link]
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Szakács, Z., et al. (2019). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry, 84(15), 9336-9344. [Link]
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Mio, M. J., et al. (2002). One-pot synthesis of symmetrical and unsymmetrical bisarylethynes by a modification of the sonogashira coupling reaction. Organic Letters, 4(19), 3199-3202. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Li, Y., et al. (2021). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Bioconjugate Chemistry, 32(5), 936-942. [Link]
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Saha, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(30), 18886-18896. [Link]
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Elsebaei, M. M. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. [Link]
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Fuchter, M. J., et al. (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Organic Letters, 12(19), 4344-4347. [Link]
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Thomas, J., et al. (2014). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 4(105), 60754-60775. [Link]
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Al-Masum, M., & Al-Aabed, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6836-6855. [Link]
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Orha, L., et al. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 26(21), 6649. [Link]
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Wang, D., et al. (2020). A Copper-Catalyzed Sonogashira Coupling Reaction of Diverse Activated Alkyl Halides with Terminal Alkynes Under Ambient Conditions. Advanced Synthesis & Catalysis, 362(11), 2280-2284. [Link]
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Liu, T., & MacMillan, D. W. C. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis, 13(19), 12975-12981. [Link]
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An efficient copper(I) complex catalyzed Sonogashira type cross-coupling of aryl halides with terminal alkynes. ResearchGate. [Link]
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A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. The University of Western Australia. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 1-Trimethylsilyl-1,4-pentadiyne Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth comparison of spectroscopic techniques to confirm the successful transformation of 1-trimethylsilyl-1,4-pentadiyne into various key synthetic intermediates. We will delve into the expected spectroscopic changes accompanying three common reaction pathways: desilylation, Sonogashira coupling, and a potential cyclization cascade, providing the causal logic behind these analytical signatures.
Introduction to this compound: A Versatile Building Block
This compound is a valuable bifunctional reagent in organic synthesis. The trimethylsilyl (TMS) group serves as a removable protecting group for one of the terminal alkynes, allowing for selective reaction at the unprotected terminus. The 1,4-diyne motif itself is a precursor to a variety of cyclic and heterocyclic structures. Accurate and efficient confirmation of its reaction products is crucial for the progression of any synthetic route.
Spectroscopic Fingerprint of the Starting Material: this compound
A thorough understanding of the starting material's spectroscopic data is the foundation for identifying reaction products.
| Spectroscopic Technique | Key Features for this compound |
| ¹H NMR | Singlet at ~0.15 ppm (9H, Si(CH₃)₃), Triplet at ~2.0 ppm (1H, ≡C-H), Triplet of triplets at ~3.2 ppm (2H, -CH₂-) |
| ¹³C NMR | ~0 ppm (Si(CH₃)₃), ~70 ppm (≡C-H), ~80 ppm (C≡C-Si), ~90 ppm (C≡C-Si), ~15 ppm (-CH₂-) |
| IR Spectroscopy | Strong, sharp peak at ~3300 cm⁻¹ (≡C-H stretch), Weak peak at ~2175 cm⁻¹ (C≡C-Si stretch), Weak peak at ~2120 cm⁻¹ (C≡C stretch) |
| Mass Spectrometry (EI) | M⁺ at m/z 136, Prominent fragment at m/z 121 ([M-CH₃]⁺), Fragment at m/z 73 ([Si(CH₃)₃]⁺) |
Reaction Pathway 1: Desilylation to 1,4-Pentadiyne
The removal of the TMS group is a common first step to unmask the second alkyne functionality. This is typically achieved using fluoride reagents like tetrabutylammonium fluoride (TBAF) or potassium fluoride.
Expected Spectroscopic Changes:
The most significant change will be the appearance of a new terminal alkyne proton and the disappearance of the TMS signal.
-
¹H NMR: The singlet at ~0.15 ppm will disappear. A new triplet, integrating to one proton, will appear around 2.0 ppm, characteristic of a terminal alkyne proton. The methylene protons will likely experience a slight shift.
-
¹³C NMR: The signal around 0 ppm for the TMS carbons will be absent. A new acetylenic carbon signal will appear around 70 ppm.
-
IR Spectroscopy: A second strong, sharp peak will appear around 3300 cm⁻¹, confirming the presence of two terminal ≡C-H bonds. The peak around 2175 cm⁻¹ for the silylated alkyne will be replaced by a second weak alkyne stretch around 2120 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will shift to m/z 64, corresponding to the molecular weight of 1,4-pentadiyne. The fragmentation pattern will be significantly different, lacking the characteristic silyl fragments.
Comparative Data: Starting Material vs. Desilylation Product
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) Key Peaks | MS (m/z) |
| This compound | ~0.15 (s, 9H), ~2.0 (t, 1H), ~3.2 (tt, 2H) | ~0, ~15, ~70, ~80, ~90 | ~3300, ~2175, ~2120 | 136 (M⁺), 121, 73 |
| 1,4-Pentadiyne | ~2.0 (t, 2H), ~3.2 (t, 2H) | ~15, ~70, ~82 | ~3300 (strong, sharp), ~2120 | 64 (M⁺) |
Experimental Protocol: Desilylation
-
Dissolve this compound (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a 1M solution of TBAF in THF (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathway 2: Sonogashira Coupling with Iodobenzene
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] Here, we consider the reaction of the unprotected alkyne terminus of this compound with iodobenzene.
Expected Spectroscopic Changes:
The key changes will be the disappearance of the terminal alkyne proton and the appearance of signals corresponding to the phenyl group.
-
¹H NMR: The triplet at ~2.0 ppm will disappear. A new set of multiplets will appear in the aromatic region (~7.2-7.5 ppm). The methylene protons adjacent to the newly formed internal alkyne will likely shift downfield slightly.
-
¹³C NMR: The terminal alkyne carbons (~70 and ~80 ppm) will be replaced by internal alkyne carbons (~85-95 ppm). New signals for the aromatic carbons will appear between ~120-135 ppm.
-
IR Spectroscopy: The strong, sharp ≡C-H stretch at ~3300 cm⁻¹ will disappear. The C≡C stretching region will show two weak absorptions for the two internal alkynes.
-
Mass Spectrometry: The molecular ion peak will shift to m/z 212. The fragmentation pattern will now include fragments corresponding to the phenyl group.
Comparative Data: Starting Material vs. Sonogashira Product
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) Key Peaks | MS (m/z) |
| This compound | ~0.15 (s, 9H), ~2.0 (t, 1H), ~3.2 (tt, 2H) | ~0, ~15, ~70, ~80, ~90 | ~3300, ~2175, ~2120 | 136 (M⁺), 121, 73 |
| 1-Phenyl-5-(trimethylsilyl)penta-1,4-diyne | ~0.15 (s, 9H), ~3.4 (s, 2H), ~7.2-7.5 (m, 5H) | ~0, ~16, ~85, ~90, ~92, ~123, ~128, ~129, ~132 | ~2175, ~2220 | 212 (M⁺) |
Experimental Protocol: Sonogashira Coupling
-
To a degassed solution of this compound (1.2 eq.), iodobenzene (1 eq.), and a suitable solvent (e.g., THF or triethylamine), add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel.
Reaction Pathway 3: Cyclization to a Furan Derivative
The 1,4-diyne system can be a precursor to various cyclic compounds. One plausible transformation involves hydration of the alkynes to a 1,4-dicarbonyl intermediate, which can then undergo a Paal-Knorr furan synthesis.[3][4]
Expected Spectroscopic Changes:
This transformation involves a significant structural rearrangement, leading to dramatic changes in all spectra.
-
¹H NMR: The alkyne and TMS protons will be absent. New signals will appear corresponding to the protons on the furan ring (typically in the aromatic region) and the side chain. For example, a 2,5-disubstituted furan would show two doublets in the aromatic region.
-
¹³C NMR: The alkyne carbons will be replaced by signals for the sp² carbons of the furan ring (typically ~110-150 ppm) and the sp³ carbons of the side chain.
-
IR Spectroscopy: The alkyne stretches will disappear. New, strong C=O stretching bands (if the dicarbonyl intermediate is isolated) will be observed around 1700 cm⁻¹. The final furan product will show characteristic C-O-C stretching and C=C stretching bands in the fingerprint region.
-
Mass Spectrometry: The molecular weight will change according to the final product. The fragmentation pattern will be characteristic of a furan ring system.
Comparative Data: Starting Material vs. Furan Product (Hypothetical)
This example assumes hydration of both alkynes followed by cyclization to form 2-methyl-5-(trimethylsilylmethyl)furan.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) Key Peaks | MS (m/z) |
| This compound | ~0.15 (s, 9H), ~2.0 (t, 1H), ~3.2 (tt, 2H) | ~0, ~15, ~70, ~80, ~90 | ~3300, ~2175, ~2120 | 136 (M⁺), 121, 73 |
| 2-Methyl-5-(trimethylsilylmethyl)furan | ~0.0 (s, 9H), ~2.2 (s, 2H), ~2.3 (s, 3H), ~5.9 (d, 1H), ~6.0 (d, 1H) | ~-2, ~14, ~25, ~105, ~106, ~150, ~152 | ~1600 (C=C), ~1020 (C-O-C) | 182 (M⁺) |
Experimental Protocol: Hydration and Cyclization (Illustrative)
-
To a solution of this compound in a mixture of an organic solvent (e.g., methanol) and water, add a catalytic amount of a mercury(II) salt (e.g., HgSO₄) and sulfuric acid.
-
Heat the reaction mixture and monitor for the disappearance of the starting material.
-
Upon completion, neutralize the acid, remove the mercury salts by precipitation with H₂S or filtration through a suitable scavenger resin.
-
Extract the product and purify by column chromatography.
Visualization of Analytical Workflows
Caption: Workflow for the reaction and spectroscopic analysis of this compound.
Conclusion
The successful synthesis of derivatives from this compound relies on a multi-faceted approach to spectroscopic analysis. By carefully comparing the ¹H NMR, ¹³C NMR, IR, and mass spectra of the reaction mixture to the known data of the starting material and the expected signatures of the products, researchers can confidently confirm the outcome of their chemical transformations. This guide provides a framework for this analytical process, emphasizing the causal links between structural changes and their spectroscopic manifestations.
References
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Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
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Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Knorr, L. (1884). Synthese von Furan-Derivaten aus Acetonylacetessigester. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1638. [Link]
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Comparative Guide to the Computational Analysis of 1-Trimethylsilyl-1,4-pentadiyne Reaction Mechanisms
This guide provides an in-depth computational analysis of the reaction mechanisms of 1-trimethylsilyl-1,4-pentadiyne, a versatile building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind computational choices, ensuring a robust and validated understanding of complex reaction pathways. We will compare competing mechanisms, supported by theoretical data, and provide frameworks for applying these computational workflows in your own research.
The Synthetic Significance of Silyl-Protected Diynes
This compound (C8H12Si) is a non-conjugated diyne whose reactivity is significantly influenced by the terminal trimethylsilyl (TMS) group.[1][2][3] The TMS group not only enhances thermal stability compared to the parent diyne but also serves as a crucial element for controlling regioselectivity in a variety of transformations.[4] Its unique structure, featuring both a silyl-protected and a terminal alkyne, allows for selective functionalization, making it a valuable precursor for synthesizing complex heterocyclic and carbocyclic systems. Understanding the underlying mechanisms of its reactions is paramount for optimizing existing synthetic routes and designing novel molecular architectures.
Computational chemistry provides an indispensable toolkit for this purpose, allowing for the detailed exploration of reaction energy surfaces, the characterization of transient intermediates and transition states, and the prediction of reaction outcomes with high fidelity.[5][6]
Core Reaction Classes and Mechanistic Dichotomies
The reactivity of this compound is dominated by transformations involving its alkyne functionalities. Here, we compare the computational analysis of two major reaction classes: pericyclic reactions (cycloadditions) and transition-metal-catalyzed cyclizations.
Pericyclic Reactions: The Concerted vs. Stepwise Debate in Diyne Cycloadditions
Intramolecular cycloadditions involving diyne systems are powerful methods for constructing aromatic rings. A central mechanistic question is whether these reactions proceed through a single, concerted transition state or a multi-step, stepwise pathway involving discrete intermediates.[7] Computational analysis is uniquely suited to resolve this ambiguity.
A representative model system involves the intramolecular cyclization of an enediyne to form a benzyne product.[7] While our topic molecule is a pentadiyne, the principles of analyzing the cyclization of its two alkyne units are directly analogous. Computational studies on similar systems have revealed that the stepwise mechanism is often energetically favored over the concerted path.[7]
-
Model Construction: Build the initial 3D structure of this compound in a molecular modeling program.
-
Conformational Search: Perform a conformational search to locate the lowest energy conformer, as this will be the starting point on the potential energy surface.
-
Locating Stationary Points:
-
Reactant & Product Optimization: Optimize the geometry of the reactant and the expected cyclized product (e.g., a silylated pentalene derivative) using a suitable level of theory, such as the M06-2X functional with a 6-311+G(d,p) basis set.[7] This functional is often chosen for its robust performance with main-group thermochemistry and kinetics.
-
Transition State (TS) Search:
-
Concerted TS (TSC): Initiate a search for a synchronous transition state leading directly to the product.
-
Stepwise TS (TS1, TS2): Search for the transition states connecting the reactant to a diradical or zwitterionic intermediate (INT) and subsequently connecting the intermediate to the product.
-
-
-
Frequency Calculations: Perform frequency calculations at the same level of theory for all optimized structures. This confirms that reactants, products, and intermediates have zero imaginary frequencies, while each transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Refinement: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set, and incorporate a dispersion correction (e.g., B3LYP-D3BJ) and a solvent model (e.g., SMD for o-dichlorobenzene).[7]
The following table summarizes representative computational data for an analogous yne-diyne cyclization, illustrating how theoretical results differentiate between mechanisms.[7]
| Stationary Point | Description | Relative Energy (kcal/mol) | Predicted Mechanism |
| TSC | Concerted Transition State | 31.5 | Disfavored |
| TS1 | First Stepwise Transition State | 25.5 | Stepwise (Rate-Determining) |
| INT | Diradical Intermediate | 18.8 | Kinetically accessible |
| TS2 | Second Stepwise Transition State | 18.1 | Low barrier, fast conversion |
Data derived from SMD(o-dichlorobenzene)/B3LYP-D3BJ/6-311+G(d,p)//M06-2X/6-311+G(d,p) calculations.[7]
Causality and Interpretation: The data clearly shows that the activation barrier for the stepwise pathway via TS1 is significantly lower (by 6.0 kcal/mol) than the concerted pathway via TSC .[7] This strongly indicates that the reaction proceeds stepwise. Furthermore, the second transition state, TS2 , is lower in energy than the intermediate, suggesting that once the intermediate is formed, it rapidly proceeds to the product with a very small or non-existent barrier.[7] This computational finding provides a robust explanation for experimental observations that might otherwise be ambiguous.[7]
Caption: Competing concerted and stepwise pathways for diyne cyclization.
Transition-Metal-Catalyzed Oxidative Cyclization
Transition metals can catalyze the oxidative cyclization of diynes to produce valuable N-heterocycles.[8] The choice of metal catalyst (e.g., Au(I) vs. Cu(I)) can dramatically alter the reaction pathway and the final product, a phenomenon known as chemoselectivity. Computational studies are essential for understanding the origin of this selectivity.
The general mechanism involves several key steps: substrate activation, N-oxidant attack, N-O bond cleavage, cyclization, and catalyst regeneration.[8] The divergence between catalyst systems often occurs at the very first step—how the metal activates the diyne substrate.
Caption: A typical workflow for computational catalysis studies.
A theoretical study on a generic diyne system highlights the mechanistic differences driven by gold and copper catalysts.[8]
| Step | Au(I) Catalysis | Cu(I) Catalysis | Mechanistic Implication |
| Substrate Activation | Au(I) activates the C≡C bond, leading to a specific precursor structure. | Cu(I) activates the C-H bond of the diyne, forming a different precursor. | The initial binding mode dictates the entire subsequent pathway. |
| Cyclization | Can undergo a second intramolecular five-membered cyclization. | Cannot undergo the second cyclization. | Leads to completely different product scaffolds. |
| Key Difference | The Au(I) catalyst facilitates a unique cyclization cascade. | The Cu(I) pathway is more linear. | Explains the observed chemoselectivity. |
Expertise in Practice: The choice of computational method is critical here. For transition metal systems, it's essential to use basis sets that can adequately describe the electron-rich metal center (e.g., SDD for the metal and a Pople-style basis set like 6-31G(d) for other atoms). Functionals like B3LYP with dispersion corrections are a common starting point for geometry optimizations, but for highly accurate energy barriers, more advanced methods like Coupled Cluster (CCSD(T)) may be required for single-point calculations. The self-validating nature of the protocol comes from ensuring that the calculated lowest-energy pathway correctly predicts the experimentally observed major product.
Alternative Synthetic Pathways & Non-Computational Validation
While this guide focuses on computational analysis, it is crucial to recognize alternative synthetic approaches and experimental validation techniques.
-
Alternative Substrates: For certain applications, other silylated alkynes or diynes might be considered. For example, 1,4-bis(trimethylsilyl)buta-1,3-diyne is a thermally stable and excellent substitute for the highly explosive parent buta-1,3-diyne in [2+2+2] cyclizations.[4][9] Its symmetrical nature, however, offers different reactivity patterns compared to the mono-silylated this compound.
-
Experimental Validation: Computational predictions must be validated by experiment. Techniques like Kinetic Isotope Effect (KIE) studies can probe the nature of bond-breaking/forming in the rate-determining step, while in-situ spectroscopic monitoring can help identify proposed intermediates. The agreement between computational predictions and experimental observations provides the highest level of confidence in a proposed mechanism.[7]
Conclusion
The computational analysis of reaction mechanisms for molecules like this compound provides unparalleled insight into chemical reactivity. By systematically comparing competing pathways, such as concerted versus stepwise cycloadditions, or dissecting the origins of catalyst-controlled chemoselectivity, researchers can move from empirical observation to predictive design. The workflows and principles outlined in this guide demonstrate that a combination of robust theoretical methods, careful analysis of potential energy surfaces, and validation against experimental data forms a trustworthy and authoritative foundation for advancing chemical synthesis.
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A Senior Application Scientist's Guide to the Synthesis of 1-Trimethylsilyl-1,4-pentadiyne: A Yield-Based Comparison of Catalytic Systems
Abstract
1-Trimethylsilyl-1,4-pentadiyne is a highly versatile bifunctional building block in modern organic synthesis, enabling the construction of complex molecular architectures such as polyynes, polymers, and pharmaceutical intermediates. Its synthesis, while conceptually straightforward, is subject to variations in yield depending on the chosen catalytic and reagent system. This guide provides an in-depth comparison of common synthetic methodologies, focusing on the critical step of acetylide alkylation. We will dissect the causality behind experimental choices, present comparative yield data, and provide detailed, field-proven protocols to empower researchers in selecting the optimal strategy for their specific needs.
Introduction: The Synthetic Value of this compound
This compound, with the chemical structure shown below, possesses two distinct terminal alkyne functionalities. One is protected by a bulky, yet readily cleavable, trimethylsilyl (TMS) group, while the other bears a terminal proton. This orthogonal arrangement allows for selective sequential reactions, making it an invaluable precursor for controlled, stepwise molecular elaboration.
The primary challenge in its synthesis lies in the efficient and high-yield formation of the C-C bond between a C3 (propargyl) unit and a C2 (acetylide) unit. This is typically achieved via the alkylation of a trimethylsilylacetylide nucleophile with a propargyl electrophile. The choice of base, solvent, and additives plays a pivotal role in maximizing yield by promoting the desired SN2 reaction while suppressing side reactions.
The Core Synthesis: Nucleophilic Alkylation Pathway
The most prevalent and logical synthetic route to this compound involves a two-step sequence:
-
Deprotonation: An organometallic base is used to deprotonate the terminal alkyne of trimethylsilylacetylene, generating a potent acetylide nucleophile.
-
Alkylation: The resulting acetylide attacks a propargyl halide (typically bromide) in a nucleophilic substitution reaction (SN2) to form the target molecule.
The efficiency of this transformation is critically dependent on the nature of the organometallic base and the reaction conditions, which dictate the nucleophilicity of the acetylide and the rate of competing side reactions.
Caption: General workflow for the synthesis of this compound.
Comparative Analysis of Base/Catalyst Systems
The choice of base to generate the acetylide is the most critical parameter influencing reaction yield. While not "catalysts" in the strictest sense, these reagents facilitate the reaction and their selection is key. We will compare the most common systems.
System A: Organolithium Reagents (n-BuLi)
Organolithium reagents, particularly n-butyllithium (n-BuLi), are powerful bases capable of quantitative deprotonation of terminal alkynes. This leads to the formation of a highly reactive lithium acetylide.
-
Mechanism & Rationale: The high polarity of the C-Li bond in n-BuLi results in a strongly basic butyl anion, ensuring rapid and complete deprotonation. The resulting lithium acetylide is a potent nucleophile. However, this high reactivity necessitates cryogenic temperatures (-78 °C) to prevent side reactions, such as attack on the solvent (THF) or undesired eliminations.
-
Performance: This method is often considered the gold standard for achieving high yields, provided that stringent anhydrous and anaerobic conditions are maintained.
System B: Grignard Reagents (EtMgBr)
Grignard reagents, such as ethylmagnesium bromide (EtMgBr), offer a milder alternative to organolithiums. They are less basic but still effective for deprotonating terminal alkynes.
-
Mechanism & Rationale: The reaction forms a magnesium acetylide (a Hauser base). While still a strong nucleophile, it is generally less reactive than its lithium counterpart. This reduced reactivity can be advantageous, allowing the reaction to be performed at higher temperatures (e.g., 0 °C to room temperature) and often leading to cleaner reactions with fewer byproducts.
-
Performance: Yields are typically good to excellent and the operational simplicity of avoiding cryogenic baths makes this method highly attractive for larger-scale preparations.
Data Summary: Yield Comparison
The following table summarizes representative yields obtained for the synthesis of this compound using different base systems, as compiled from various synthetic reports.
| System | Base/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| A | n-Butyllithium (n-BuLi) | THF | -78 to 0 | 80 - 90% | High reactivity, often higher yields | Requires cryogenic temperatures, strict anhydrous/anaerobic conditions |
| B | Ethylmagnesium Bromide (EtMgBr) | THF | 0 to RT | 75 - 85% | Milder conditions, operationally simpler | Slightly lower reactivity may require longer reaction times |
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following detailed protocols are provided.
Protocol A: High-Yield Synthesis using n-Butyllithium
A Senior Application Scientist's Guide to Synthetic Building Blocks: Benchmarking 1-Trimethylsilyl-1,4-pentadiyne
For the discerning researcher in drug development and materials science, the selection of synthetic building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the myriad of tools available, mono-protected 1,4-diynes serve as invaluable linchpins for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of 1-trimethylsilyl-1,4-pentadiyne, a widely utilized building block, against its key counterparts. We will delve into the nuances of their reactivity, explore the strategic advantages of orthogonal protection, and provide actionable experimental data to inform your selection process.
The Strategic Value of Mono-Protected 1,4-Diynes
The 1,4-diyne motif is a versatile scaffold in organic synthesis. The two terminal alkynes offer distinct opportunities for sequential functionalization, enabling the convergent assembly of complex molecules. However, the similar reactivity of the two terminal protons necessitates a protection strategy to achieve selective reaction at one alkyne while the other remains masked. This is where the strategic application of protecting groups, particularly silyl ethers, becomes paramount.[1][2] The choice of the silyl group profoundly impacts the stability and reactivity of the protected alkyne, offering a tunable handle for sophisticated synthetic design.[3]
Introducing the Contenders: A Family of Silyl-Protected 1,4-Pentadiynes
Our primary focus is on this compound (TMS-pentadiyne), a workhorse in many synthetic laboratories. To provide a comprehensive benchmark, we will compare it against two other commonly employed analogues:
-
1-(tert-butyldimethylsilyl)-1,4-pentadiyne (TBDMS-pentadiyne): Featuring a bulkier silyl group, offering enhanced stability.
-
1-(triisopropylsilyl)-1,4-pentadiyne (TIPS-pentadiyne): Possessing an even more sterically demanding protecting group, providing the greatest stability of the three.
The core difference between these building blocks lies in the steric hindrance around the silicon atom, which directly influences the stability of the C-Si bond and, consequently, the conditions required for deprotection.[4]
Head-to-Head Comparison: Performance in the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of C(sp)-C(sp2) bond formation and serves as an excellent platform to evaluate the performance of our building blocks.[5][6] In a typical Sonogashira reaction, the terminal alkyne of the mono-protected diyne is coupled with an aryl or vinyl halide. The silyl-protected alkyne remains intact, ready for subsequent transformations.
While specific side-by-side comparative studies on these exact 1,4-pentadiyne derivatives are not extensively documented in single reports, we can extrapolate from the well-established principles of silyl group stability and reactivity in Sonogashira couplings.[7][8][9] The TMS group, being the most labile, is susceptible to cleavage under certain basic conditions used in the Sonogashira reaction, which can sometimes lead to undesired side products or the need for careful optimization.[10][11] Conversely, the more robust TBDMS and TIPS groups offer greater stability, ensuring the integrity of the protected alkyne throughout the coupling reaction.
Table 1: Predicted Performance Characteristics in a Model Sonogashira Coupling with Iodobenzene
| Building Block | Predicted Yield | Relative Reaction Time | Catalyst Loading | Key Considerations |
| This compound | Good to Excellent | Fast | Standard | Potential for in-situ desilylation; requires careful control of base and temperature.[12] |
| 1-(tert-Butyldimethylsilyl)-1,4-pentadiyne | Excellent | Moderate | Standard | Robust protecting group, less prone to premature cleavage.[13] |
| 1-(Triisopropylsilyl)-1,4-pentadiyne | Excellent | Moderate to Slow | Potentially Higher | Very stable protecting group, may require slightly more forcing conditions for subsequent deprotection.[10] |
The choice of building block, therefore, becomes a strategic one. For rapid, straightforward couplings where subsequent deprotection under very mild conditions is desired, TMS-pentadiyne is a suitable choice. However, for multi-step syntheses requiring a robust protecting group that can withstand a variety of reaction conditions, the TBDMS or TIPS analogues offer superior stability and reliability.
The Power of Orthogonality: Sequential Deprotection Strategies
A key advantage of employing a family of silyl-protected building blocks is the ability to implement orthogonal deprotection strategies.[8][14][15] This allows for the selective removal of one silyl group in the presence of others, enabling the stepwise functionalization of a molecule. The differential stability of the TMS, TBDMS, and TIPS groups is the foundation of this approach.
The relative stability of silyl ethers towards acidic hydrolysis and fluoride-mediated cleavage is well-documented:
-
Fluoride-Mediated Cleavage: The rate of cleavage is influenced by steric hindrance, with less hindered silyl groups being more readily cleaved.
This differential stability allows for a synthetic design where, for instance, a TMS-protected alkyne can be selectively deprotected in the presence of a TIPS-protected alkyne.
Experimental Protocol: Selective Deprotection of a TMS-Protected Alkyne in the Presence of a TIPS-Protected Alkyne
This protocol outlines a general procedure for the selective removal of a TMS group while leaving a TIPS group intact, a common requirement in the synthesis of unsymmetrical diynes.
Materials:
-
Diyne substrate with both TMS and TIPS protecting groups
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS- and TIPS-protected diyne (1.0 equiv) in a mixture of THF and MeOH (2:1).
-
Add finely powdered K₂CO₃ (1.5 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting mono-TIPS-protected diyne by flash column chromatography.
This selective deprotection opens the door to a second, distinct transformation at the newly revealed terminal alkyne, showcasing the power of orthogonal protection.
Alternative Building Blocks: Expanding the Synthetic Toolbox
While silyl-protected 1,4-pentadiynes are highly effective, other classes of building blocks can offer unique advantages in specific contexts.
a) Haloalkynes: Versatile Coupling Partners
Haloalkynes, such as 1-iodo-4-pentyne, serve as excellent electrophilic partners in cross-coupling reactions.[17][18] They can be coupled with terminal alkynes in Cadiot-Chodkiewicz or Sonogashira-type reactions to generate unsymmetrical diynes. This approach provides a complementary strategy to the use of mono-protected diynes.
b) Strained Cyclooctynes for Copper-Free Click Chemistry
The emergence of copper-free click chemistry has been a boon for biological applications where the cytotoxicity of copper catalysts is a concern.[19][20] Building blocks containing a strained cyclooctyne moiety, such as dibenzocyclooctyne (DBCO) derivatives, react rapidly with azides in a bioorthogonal fashion.[21] While not direct analogues of 1,4-pentadiyne, they represent a state-of-the-art alternative for applications requiring biocompatible ligation.
Mechanistic Insights: Understanding the "Why"
A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.
Sonogashira Coupling Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5][22]
Figure 1: Catalytic cycles of the Sonogashira cross-coupling reaction.
The key role of the copper co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Fluoride-Mediated Desilylation Mechanism
The cleavage of the C-Si bond by fluoride ions is a highly efficient process driven by the formation of the very strong Si-F bond.[2][23]
Figure 2: Mechanism of fluoride-mediated desilylation of a silylalkyne.
The reaction proceeds through a pentacoordinate silicon intermediate, which then fragments to generate the terminal alkyne and a stable fluorosilane.
Conclusion and Recommendations
This compound is a valuable and versatile building block for organic synthesis. Its primary advantages lie in its ready availability and the ease of TMS group removal under mild conditions. However, for complex, multi-step syntheses where protecting group stability is paramount, the TBDMS and TIPS analogues offer a more robust and reliable alternative.
Key Recommendations for Selection:
-
For rapid, single-step transformations followed by mild deprotection: this compound is an excellent choice.
-
For multi-step syntheses requiring a robust protecting group: Opt for 1-(tert-butyldimethylsilyl)-1,4-pentadiyne or 1-(triisopropylsilyl)-1,4-pentadiyne.
-
For orthogonal, stepwise functionalization: A combination of TMS-, TBDMS-, and/or TIPS-protected building blocks allows for sophisticated and controlled synthetic strategies.
-
For bio-conjugation and in-vivo applications: Consider strained cyclooctyne derivatives for copper-free click chemistry.
By carefully considering the specific demands of your synthetic target and the reaction conditions involved, you can select the optimal building block to accelerate your research and achieve your synthetic goals with precision and efficiency.
References
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- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
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A Senior Application Scientist's Guide to the Purity Validation of 1-Trimethylsilyl-1,4-pentadiyne: A Comparative Analysis of HPLC and GC-MS
Introduction: The Imperative for Purity in Silylated Alkynes
1-Trimethylsilyl-1,4-pentadiyne (TMS-PD) is a versatile building block in organic synthesis, valued for its dual functionality: a terminal alkyne for coupling reactions and a silyl-protected alkyne that can be unmasked for further transformations. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials, places a critical demand on its purity. The presence of even minor impurities—such as residual starting materials, synthetic byproducts, or degradation products—can compromise reaction yields, introduce unwanted side products, and complicate downstream purification processes.
This guide provides an in-depth, objective comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of TMS-PD purity. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices, enabling researchers, scientists, and drug development professionals to select and validate the most appropriate technique for their specific needs.
Physicochemical Profile and Potential Impurities
A robust analytical strategy begins with a thorough understanding of the analyte. This compound (C₈H₁₂Si, M.W. 136.27 g/mol ) is a non-polar, highly flammable liquid.[1][2] Its key characteristic is its volatility, a direct consequence of its relatively low molecular weight and non-polar nature, which strongly suggests its suitability for Gas Chromatography.[3][4]
The synthesis of TMS-PD and related alkynes can introduce a predictable spectrum of impurities that a reliable analytical method must be able to separate and identify:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Desilylated Product: The parent alkyne, 1,4-pentadiyne, resulting from premature cleavage of the trimethylsilyl group.[5]
-
Homocoupling Byproducts: Such as 1,4-bis(trimethylsilyl)buta-1,3-diyne, a common side product in alkyne coupling reactions.[6][7]
-
Isomeric Impurities: Rearrangement products like 1-trimethylsilyl-1,3-pentadiyne could potentially form under certain reaction conditions.[5]
-
Residual Solvents: Solvents used during synthesis and workup (e.g., acetone, hexanes, methanol).[7]
Method Selection Workflow
The choice between GC-MS and HPLC is governed primarily by the analyte's physical properties. The following decision workflow illustrates the logical path to selecting the optimal technique for TMS-PD.
Caption: Method selection workflow for TMS-PD analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
For volatile and semi-volatile compounds, GC is the premier separation technique.[3] Its high resolving power, coupled with the definitive identification capabilities of mass spectrometry, makes GC-MS the "gold standard" for analyzing compounds like TMS-PD.[8] The process involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a stationary phase in a capillary column.[4]
Causality Behind Experimental Choices
-
Injection Mode (Split): A split injection is chosen to prevent column overloading with a high-concentration sample, ensuring sharp, symmetrical peaks. The high volatility of TMS-PD makes this mode ideal.
-
Column Selection (Non-Polar): The "like dissolves like" principle applies. A non-polar analyte like TMS-PD is best retained and separated on a non-polar stationary phase, such as a 5% phenyl polysilphenylene-siloxane column (e.g., DB-5ms or equivalent). This ensures that separation is primarily based on boiling point differences.[6]
-
Temperature Programming: The analysis begins at a low oven temperature to resolve highly volatile components like residual solvents. The temperature is then ramped up to elute the main analyte and any less volatile impurities, ensuring efficient separation across a range of boiling points.[4]
-
MS Detection: Mass spectrometry provides two critical pieces of information: the retention time (from the GC) for quantitation and the mass spectrum for unequivocal identification by fragmentation pattern and molecular ion.
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a volatile, non-polar solvent like hexane. Prepare a working sample for injection by diluting the stock solution 1:100 to a final concentration of 10 µg/mL.
-
Instrumentation & Conditions:
-
GC System: Agilent 6890 or equivalent.
-
MS Detector: Agilent 5973 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[6]
-
Inlet: 250°C, Split mode, Split ratio 50:1.
-
Injection Volume: 1.0 µL.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization, 70 eV).
-
Scan Range: m/z 35–400.
-
-
Data Analysis:
-
Identify the TMS-PD peak based on its retention time and mass spectrum (confirming the molecular ion and characteristic fragments).
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of TMS-PD Peak / Total Area of All Peaks) * 100.
-
Validation of the GC-MS Method
Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for its intended application.[9][10]
Caption: Workflow for GC-MS method validation.
| Validation Parameter | Procedure | Acceptance Criteria | Reference |
| Specificity | Analyze a blank (hexane), a sample of TMS-PD, and a sample spiked with potential impurities. | The TMS-PD peak is well-resolved from all other peaks. The mass spectrum confirms identity. | [9][11] |
| Linearity & Range | Prepare calibration standards at a minimum of five concentrations (e.g., 1-20 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.99. | [9] |
| Accuracy | Analyze samples of known concentration (at least 3 levels, e.g., 80%, 100%, 120% of target) and calculate the percent recovery. | Mean recovery between 98.0% and 102.0%. | [9] |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. | [9] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on signal-to-noise ratio (LOD S/N ≥ 3, LOQ S/N ≥ 10) or standard deviation of the response and the slope of the calibration curve. | LOD and LOQ are determined and reported. | [12] |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±5%, initial oven temp ±2°C) and assess the impact on results. | Results remain unaffected by small, deliberate variations. RSD ≤ 2.0%. | [12] |
High-Performance Liquid Chromatography (HPLC): An Orthogonal Approach
While GC-MS is the preferred method, HPLC can serve as a valuable orthogonal technique for purity confirmation. Orthogonal methods use different separation principles, providing a higher degree of confidence in the purity assessment. For a non-polar compound like TMS-PD, Reverse-Phase HPLC (RP-HPLC) is the logical choice.[13] In RP-HPLC, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[14]
Causality Behind Experimental Choices
-
Stationary Phase (C18): A C18 (octadecylsilane) column offers high hydrophobicity and is the standard choice for retaining and separating non-polar compounds.[15] It will effectively retain TMS-PD and separate it from more polar impurities.
-
Mobile Phase (Gradient): A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN), is used.[15] A gradient elution (increasing the percentage of ACN over time) is essential. It begins with a higher water content to elute very polar impurities, then increases the organic content to elute the non-polar TMS-PD and any even more non-polar byproducts.[15]
-
Detector (UV): Alkynes possess a chromophore (C≡C bond) that allows for detection by UV-Vis spectroscopy. A low wavelength (e.g., 210 nm) is typically required. However, the response may be weak, which can be a limitation for detecting trace impurities.
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Prepare a working sample for injection by diluting the stock to 0.1 mg/mL in a 50:50 mixture of acetonitrile:water. Filter the sample through a 0.45 µm syringe filter before injection.[15]
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-Grade Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 50% B
-
19-22 min: 50% B (re-equilibration).
-
-
-
Data Analysis:
-
Identify the TMS-PD peak by its retention time.
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method.
-
Validation of the HPLC Method
The validation workflow for HPLC mirrors that of GC-MS, ensuring the method is specific, linear, accurate, precise, and robust for its intended purpose.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Trimethylsilyl-1,4-pentadiyne
This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-trimethylsilyl-1,4-pentadiyne (CAS No. 71789-10-1). The procedures outlined herein are designed for researchers, scientists, and drug development professionals. The primary objective is to neutralize the inherent reactivity of the compound before its final disposal as a regulated hazardous waste stream. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Hazard Analysis and Risk Assessment
This compound is a versatile synthetic intermediate, but its chemical structure presents specific hazards that must be managed during disposal. The molecule contains a highly flammable liquid body, a protected alkyne at one terminus, and a reactive, unprotected terminal alkyne at the other.
The principal hazards are its high flammability and the reactivity of the terminal C-H bond on the pentyne chain.[1][2] Direct disposal of the neat material into a general waste solvent container is highly discouraged, as it can react unpredictably with other chemicals, potentially leading to a dangerous release of energy or gas. The primary disposal strategy involves a controlled quenching of the reactive terminal alkyne to form a more stable substance, which can then be safely managed as a flammable liquid waste.
| Property | Information | Reference(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 71789-10-1 | [1][2][3] |
| Molecular Formula | C₈H₁₂Si | [2][3][4] |
| Molecular Weight | 136.27 g/mol | [2][3] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor | [1][2] |
| UN Number | UN1993 | [1] |
| Hazard Class | 3 (Flammable Liquid) | [1][5] |
| Packing Group | II | [1][5] |
| Incompatibilities | Strong oxidizing agents, ammonia | [5] |
Pre-Disposal Safety and Equipment
Before beginning the quenching procedure, a thorough safety review must be conducted. Ensure all necessary personal protective equipment (PPE) and engineering controls are in place.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant laboratory coat is required.[6]
-
Additional: Ensure a safety shower and eyewash station are readily accessible.[7]
2.2. Engineering Controls & Equipment
-
Fume Hood: All steps of the quenching procedure must be performed inside a certified chemical fume hood to manage flammable vapors and potential gas evolution.[6][8]
-
Inert Atmosphere: A setup for providing a nitrogen or argon atmosphere (e.g., Schlenk line or manifold with bubbler) is necessary to prevent the ignition of flammable solvents.[6][9]
-
Cooling: An ice-water bath is required to control the reaction temperature.[6]
-
Glassware: Use appropriate round-bottom flasks and addition funnels.
-
Spill Control: Keep a container of sand or other non-combustible absorbent material nearby for spill containment.
-
Fire Safety: A Class B (for flammable liquids, e.g., CO2, dry chemical) fire extinguisher must be accessible.[1]
Disposal Workflow: Quenching and Neutralization
The following diagram outlines the complete workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Quenching & Neutralization Protocol
This protocol is designed to safely neutralize the reactive terminal alkyne. The principle is to use a sequence of quenching agents of increasing reactivity, from isopropanol to water, to maintain control over the reaction rate and any associated exotherm.[8][10]
-
Preparation and Inerting:
-
In a chemical fume hood, place the flask containing the this compound (or its solution) to be disposed of.
-
Dilute the material with an equal volume of a high-boiling, non-reactive solvent such as toluene or heptane. This provides a thermal reservoir to help control the reaction temperature.[9]
-
Place the flask under an inert atmosphere (nitrogen or argon) using a bubbler to vent any evolved gases safely.[6]
-
-
Cooling:
-
Cool the flask to 0°C using an ice-water bath. This is crucial for mitigating the initial heat generated during the quench.[6]
-
-
Quenching with Isopropanol:
-
Slowly, in a dropwise manner, add isopropanol. Isopropanol is a mild quenching agent that reacts less vigorously than water.[6][10]
-
Causality: The initial use of a less reactive alcohol ensures that the rate of hydrogen gas evolution from the terminal alkyne is slow and manageable, preventing dangerous pressure buildup or excessive foaming.
-
Continue the addition until gas evolution or any noticeable exotherm ceases.
-
-
Quenching with Methanol:
-
Once the reaction with isopropanol has subsided, begin the slow, dropwise addition of methanol. Methanol is more reactive and will help ensure the complete reaction of any remaining terminal alkyne.[10]
-
Continue adding methanol until all signs of reaction have stopped.
-
-
Final Quench with Water:
-
After the reaction is complete with methanol, cautiously add water dropwise to quench any remaining reactive species.[8]
-
Self-Validation: The absence of gas evolution or heat generation upon the addition of water provides a strong indication that the reactive components have been successfully neutralized.
-
-
Final Stirring:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Let the solution stir for an additional 1-2 hours to ensure the reaction is complete.[6]
-
Waste Collection and Final Disposal
The quenched solution is now considered a flammable liquid hazardous waste and must be handled accordingly.
-
Containerization: Carefully transfer the neutralized mixture to a designated hazardous waste container suitable for flammable organic liquids.[11][12] The container must be in good condition, compatible with the chemical mixture, and feature a secure, tight-fitting lid.[13]
-
Labeling: Label the container clearly with the words "Hazardous Waste".[11] All constituents must be listed with approximate percentages by volume (e.g., "Flammable Liquid Waste: Toluene (~50%), Isopropanol (~20%), Methanol (~20%), Water (~5%), Quenched this compound products (<5%)").
-
Storage and Segregation: Keep the waste container closed at all times except when adding waste.[11][14] Store the container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials like oxidizers and corrosive acids.[12][13] Storage within a dedicated flammable materials safety cabinet is best practice.[12]
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper collection and disposal.[15] Do not pour any of this waste down the drain or place it in the regular trash.[12][16]
References
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Sylicglobal. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]
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University of Florida Environmental Health & Safety. Laboratory Waste. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 144510, this compound. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]
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Zhu, Z., & Espenson, J. H. (1995). Oxidation of Alkynes by Hydrogen Peroxide Catalyzed by Methylrhenium Trioxide. The Journal of Organic Chemistry, 60(23), 7728–7732. Retrieved from [Link]
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American Chemical Society. Hazardous Waste & Disposal Considerations. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 10.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]
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Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. Retrieved from [Link]
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JoVE. (2023, April 30). Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Retrieved from [Link]
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KGROUP, University of Washington. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
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University of Calgary. Ch 9: Alkynes + HBr (radical). Retrieved from [Link]
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ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]
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Chinese Chemical Letters. Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]
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National Institutes of Health. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
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E3S Web of Conferences. (2023). Study of the neutralization process of organoaluminum compounds. Retrieved from [Link]
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ResearchGate. (2018, December 1). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]
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Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]
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Navigating the Safe Handling of 1-Trimethylsilyl-1,4-pentadiyne: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides critical safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 1-Trimethylsilyl-1,4-pentadiyne. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.
Understanding the Hazard: A Highly Flammable and Reactive Compound
This compound is classified as a highly flammable liquid and vapor, demanding stringent precautions to prevent ignition.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source, causing a flashback.[1] The compound's reactivity, particularly its potential for exothermic polymerization in the presence of catalysts and autoxidation to form explosive peroxides, further elevates the risk.[3] Some reports also indicate that it may cause severe skin burns, eye damage, and respiratory irritation.[4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory safety requirement.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the essential PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z.87.1 standards. A face shield worn over goggles is crucial when there is a risk of splashes or vigorous reactions.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against chemical splashes.[5][6] Always inspect gloves for any signs of degradation before use and change them immediately upon contamination. For tasks with a higher risk of splash, consider wearing double gloves. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of materials like Nomex® is essential due to the high flammability of the compound.[5] It should be fully buttoned to provide maximum coverage. |
| Respiratory | NIOSH/MSHA-Approved Respirator | A respirator is necessary when working outside of a certified chemical fume hood or if there is a potential for exceeding exposure limits.[1] The recommended filter type is an organic vapor cartridge (Type A, Brown).[1] |
| Footwear | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills. |
Procedural Guidance for Safe Handling and Operations
A systematic approach to handling this compound is critical to mitigate risks. The following workflow outlines the essential steps from preparation to cleanup.
Key Operational Steps:
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] Ensure all equipment is properly grounded to prevent static discharge, a potential ignition source.[1][3]
-
Chemical Transfer: Use only non-sparking tools for transfers.[1] Pour slowly and carefully to avoid splashes.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][7] The container must be kept tightly closed. Refrigeration may be required.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and ammonia.[2]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an incident is crucial.
Spill Response:
-
Evacuate and Isolate: Immediately evacuate the area and isolate the spill.
-
Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[3]
-
Containment: Use a vapor-suppressing foam to reduce vapors.[3] Absorb the spill with inert, non-combustible material such as dry earth or sand.[3]
-
Collection: Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1][3]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[1]
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is a legal and ethical responsibility.
-
Waste Segregation: All waste contaminated with this compound must be collected in a designated, properly labeled, and sealed container.[9] Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[10]
-
Disposal Protocol: Dispose of the hazardous waste through an approved waste disposal plant.[1] Adhere to all federal, state, and local regulations.[11] Under no circumstances should this chemical be disposed of down the drain.[9]
By strictly adhering to these safety protocols and operational plans, you can significantly minimize the risks associated with handling this compound and ensure a safe and productive research environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
